Product packaging for 4-Acetamido-3-aminopyridine(Cat. No.:CAS No. 145255-15-8)

4-Acetamido-3-aminopyridine

Cat. No.: B114916
CAS No.: 145255-15-8
M. Wt: 151.17 g/mol
InChI Key: NAAZXRDKBDXLMS-UHFFFAOYSA-N
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Description

4-Acetamido-3-aminopyridine is a useful research compound. Its molecular formula is C7H9N3O and its molecular weight is 151.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O B114916 4-Acetamido-3-aminopyridine CAS No. 145255-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-aminopyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5(11)10-7-2-3-9-4-6(7)8/h2-4H,8H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAZXRDKBDXLMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444262
Record name 4-Acetamido-3-aminopyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145255-15-8
Record name N-(3-Amino-4-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145255-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-3-aminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Acetamido-3-aminopyridine from 3,4-Diaminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Acetamido-3-aminopyridine, a valuable building block in medicinal chemistry and drug development, from the readily available starting material, 3,4-diaminopyridine. This document details the regioselective acylation methodology, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound, also known as N-(3-amino-4-pyridinyl)acetamide, is a key intermediate in the synthesis of various heterocyclic compounds with potential therapeutic applications. Its structure incorporates both an amino and an acetamido group on a pyridine ring, offering multiple points for further chemical modification. The selective synthesis of this isomer from 3,4-diaminopyridine is a crucial step that relies on controlling the regioselectivity of the acylation reaction. The differential nucleophilicity of the two amino groups on the pyridine ring allows for a targeted chemical transformation.

Synthetic Pathway and Regioselectivity

The synthesis of this compound from 3,4-diaminopyridine is achieved through a regioselective acylation reaction. Theoretical calculations suggest that the 4-amino group of 3,4-diaminopyridine is deactivated, rendering the 3-amino position more nucleophilic and thus more susceptible to acylation under specific conditions.[1] This selective acylation is a key consideration in the synthetic strategy.

The reaction typically involves the treatment of 3,4-diaminopyridine with an acetylating agent, such as acetyl chloride, in a suitable solvent. The product is often isolated as its hydrochloride salt, N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride, which can then be neutralized to yield the free base, this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride as reported in the literature.[1]

ParameterValue
Starting Material3,4-Diaminopyridine
ReagentAcetyl Chloride
SolventDimethyl acetamide (DMA)
TemperatureBelow 22 °C during addition, then room temperature
Reaction Time16 hours
Product FormCream solid (precipitate)

Note: The provided literature focuses on the synthesis of the hydrochloride salt. The yield for the conversion to the free base is not explicitly stated.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride, adapted from a peer-reviewed scientific publication.[1]

Materials:

  • 3,4-Diaminopyridine (10.53 g)

  • Dimethyl acetamide (100 mL)

  • Acetyl chloride (6.9 mL)

Procedure:

  • To a solution of 3,4-diaminopyridine (10.53 g) in dimethyl acetamide (100 mL), slowly add acetyl chloride (6.9 mL).

  • During the addition of acetyl chloride, maintain the internal temperature of the reaction mixture below 22 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 16 hours.

  • Over the course of the reaction, a cream-colored solid will precipitate.

  • Isolate the precipitated solid by filtration.

  • The isolated solid is N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride.

Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from 3,4-diaminopyridine to this compound.

SynthesisWorkflow cluster_reagents Reagents & Conditions Start 3,4-Diaminopyridine ProductHCl N-(4-Amino-pyridin-3-yl)acetamide Hydrochloride Start->ProductHCl Acylation Reagent Acetyl Chloride (CH3COCl) Solvent Dimethyl acetamide (DMA) ProductFreeBase This compound ProductHCl->ProductFreeBase Neutralization

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide outlines a reliable and regioselective method for the synthesis of this compound from 3,4-diaminopyridine. The provided experimental protocol, based on established literature, offers a clear pathway for researchers to obtain this valuable synthetic intermediate. The control of regioselectivity through the inherent electronic properties of the starting material is a key aspect of this transformation, highlighting an important principle in heterocyclic chemistry. Further optimization and characterization of the free base form would be a valuable extension of this work for specific downstream applications.

References

An In-depth Technical Guide to 4-Acetamido-3-aminopyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-aminopyridine, also known by its IUPAC name N-(3-amino-4-pyridinyl)acetamide, is a substituted pyridine derivative. While its biological activities are not extensively documented in publicly available literature, its structural relationship to known biologically active aminopyridines suggests its potential as a scaffold in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, compiled from available data sources.

Chemical Structure and Identification

The chemical structure of this compound consists of a pyridine ring substituted with an amino group at the 3-position and an acetamido group at the 4-position.

Structure:

Table 1: Compound Identification

IdentifierValue
IUPAC Name N-(3-aminopyridin-4-yl)acetamide
CAS Number 145255-15-8
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES CC(=O)NC1=C(N)C=NC=C1

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The available information is summarized in the table below.

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 429.2 ± 30.0 °C (Predicted)
Melting Point Not available
Solubility Not available
pKa 13.51 ± 0.70 (Predicted)
Density 1.280 ± 0.06 g/cm³ (Predicted)

Spectral Data

Mass Spectrometry

A mass spectrum for N-(3-amino-4-pyridinyl)acetamide is available, indicating a molecular weight consistent with its chemical formula.[1] The fragmentation pattern would be crucial for its identification in complex mixtures.

Logical Fragmentation Pathway

A logical fragmentation pathway can be proposed based on the structure of the molecule. This would likely involve initial cleavage of the acetamido group.

fragmentation parent [C₇H₉N₃O]⁺˙ m/z = 151 frag1 [C₅H₆N₃]⁺ m/z = 108 parent->frag1 - C₂H₃O˙ frag2 [C₅H₅N₂]⁺ m/z = 93 frag1->frag2 - NH

Caption: Proposed mass spectrometry fragmentation of this compound.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available search results. However, a plausible synthetic route can be inferred from the synthesis of related compounds. A potential method would involve the selective acetylation of 3,4-diaminopyridine.

Hypothetical Synthesis Workflow

The synthesis would likely proceed by protecting one of the amino groups of 3,4-diaminopyridine, followed by acetylation of the unprotected amino group, and subsequent deprotection.

synthesis_workflow start 3,4-Diaminopyridine step1 Protection of 3-amino group start->step1 step2 Acetylation of 4-amino group step1->step2 step3 Deprotection step2->step3 product This compound step3->product

Caption: Hypothetical synthesis workflow for this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or signaling pathways associated with this compound. Its structural similarity to 4-aminopyridine, a known potassium channel blocker used in the treatment of multiple sclerosis, suggests that it could be a candidate for biological screening to explore its potential pharmacological effects.[2]

Conclusion

This technical guide provides a summary of the currently available chemical and structural information for this compound. While basic identifiers and some predicted properties are known, there is a significant lack of experimental data, including melting point, solubility, detailed spectral analyses (NMR, IR), and a specific synthesis protocol. Furthermore, its biological activity remains unexplored. This presents an opportunity for researchers in medicinal chemistry and drug discovery to further characterize this compound and investigate its potential as a novel therapeutic agent. The information and proposed workflows in this guide can serve as a foundation for such future research endeavors.

References

Spectroscopic and Synthetic Profile of 4-Acetamido-3-aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and a plausible synthetic route for the compound 4-Acetamido-3-aminopyridine (CAS No: 145255-15-8). The information is structured to be a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Chemical Structure and Properties

  • IUPAC Name: N-(3-amino-4-pyridinyl)acetamide

  • CAS Number: 145255-15-8[1]

  • Molecular Formula: C₇H₉N₃O[1]

  • Molecular Weight: 151.17 g/mol [1]

  • Canonical SMILES: CC(=O)NC1=CN=C(C=C1)N

Spectroscopic Data

This section details the available and anticipated spectroscopic data for this compound. For clarity, quantitative data is presented in tabular format.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrum (GC-MS) of N-(3-amino-4-pyridinyl)acetamide is available in public databases.

Table 1: Mass Spectrometry Data

ParameterValueSource
Ionization ModeElectron Ionization (EI)SpectraBase[2]
Molecular Ion (M⁺)m/z 151SpectraBase[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for obtaining a GC-MS spectrum is as follows:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert carrier gas (e.g., helium or nitrogen) through a capillary column. The column is housed in an oven with a programmed temperature gradient to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are bombarded with electrons (Electron Ionization) to generate charged fragments and a molecular ion. These ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HPyridine H
~7.8s1HPyridine H
~7.2d1HPyridine H
~5.5br s2H-NH₂
~2.1s3H-C(O)CH₃
~9.5br s1H-NHC(O)-

Table 3: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~168-C=O
~145Pyridine C
~140Pyridine C
~135Pyridine C
~125Pyridine C
~115Pyridine C
~24-CH₃

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer probe. The instrument's magnetic field is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not publicly available. Table 4 lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium-StrongN-H stretching (amine and amide)
3100-3000Weak-MediumC-H stretching (aromatic)
~1670StrongC=O stretching (amide I)
~1600, ~1480Medium-StrongC=C and C=N stretching (pyridine ring)
~1550MediumN-H bending (amide II)
~1300MediumC-N stretching

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A general protocol for obtaining an FTIR spectrum using the Attenuated Total Reflectance (ATR) technique is as follows:

  • Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The sample is pressed firmly against the crystal using a pressure clamp to ensure good contact. The infrared beam is directed through the crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and the sample absorbs energy at specific frequencies corresponding to its vibrational modes. The attenuated beam is then directed to the detector.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Synthesis of this compound

Proposed Synthetic Pathway:

Synthesis_Workflow cluster_synthesis Synthetic Pathway cluster_analysis Spectroscopic Analysis Start 3,4-Diaminopyridine Intermediate This compound Start->Intermediate Acetic Anhydride, Pyridine (solvent) MS Mass Spectrometry (MS) Intermediate->MS NMR NMR Spectroscopy (¹H and ¹³C) Intermediate->NMR IR IR Spectroscopy Intermediate->IR

Caption: Proposed synthesis and analysis workflow for this compound.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminopyridine in a suitable solvent such as pyridine or a mixture of pyridine and a non-polar solvent like toluene.

  • Acetylation: Cool the solution in an ice bath. Slowly add one equivalent of acetic anhydride dropwise to the stirred solution. The use of one equivalent of the acetylating agent is crucial to favor mono-acetylation at the more nucleophilic 4-amino position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. The product may precipitate out of the solution. Alternatively, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted acetic anhydride and acetic acid, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Conclusion

This technical guide has summarized the available spectroscopic information for this compound and proposed a viable synthetic route. While experimental NMR and IR data are not currently available in the public domain, the provided mass spectrum and predicted spectroscopic data serve as a useful reference for researchers. The outlined experimental protocols offer standardized procedures for the synthesis and characterization of this and similar compounds.

References

Navigating the Solubility Landscape of 4-Acetamido-3-aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Acetamido-3-aminopyridine is a substituted pyridine derivative with potential applications in pharmaceutical and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of solubility data for this compound. Due to the limited availability of quantitative solubility data in public literature, this document provides a comprehensive, standardized experimental protocol for determining the solubility of this compound. Additionally, a logical workflow for this procedure is presented visually to aid researchers in generating reliable and reproducible data.

Introduction

Physicochemical Properties of this compound and Related Compounds

A summary of the basic physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₇H₉N₃O
Molar Mass 151.17 g/mol
CAS Number 145255-15-8

Note: The data is based on the compound's chemical structure.

Solubility Profile

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in common organic solvents. However, qualitative solubility information for structurally related compounds can offer some initial insights. It is important to note that these are not direct substitutes for experimental data for the target compound.

CompoundSolventSolubility
3-Aminoacetanilide Water1-5 g/100 mL at 24°C[1]
3,4-Diaminopyridine Alcohols, Hot WaterReadily soluble[2]
3,4-Diaminopyridine Diethyl etherSlightly soluble[2]
3,4-Diaminopyridine Water25 g/L at 20°C[2]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in various organic solvents. This method is reliable and can be performed with standard laboratory equipment.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps (e.g., 4 mL)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed, labeled collection vials

  • Drying oven or vacuum oven

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is achieved.

    • To each vial, add a known volume (e.g., 2 mL) of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.45 µm syringe filter to the syringe.

    • Dispense the filtered supernatant into a pre-weighed collection vial. Record the exact weight of the empty vial.

  • Solvent Evaporation:

    • Place the collection vials in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

    • Continue drying until a constant weight of the dried solute is achieved.

  • Data Analysis:

    • Weigh the collection vial containing the dried residue.

    • Calculate the mass of the dissolved this compound by subtracting the weight of the empty vial.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the initial volume of the solvent used.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow Workflow for Solubility Determination A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature & Agitation) A->B 24-48 hours C Sample Collection & Filtration (Syringe + 0.45 µm Filter) B->C Post-equilibration D Solvent Evaporation (Drying Oven) C->D E Weight Measurement (Analytical Balance) D->E Constant weight F Solubility Calculation (g/L, mg/mL, mol/L) E->F

Caption: A flowchart outlining the key steps in the experimental determination of a compound's solubility.

Conclusion

While direct quantitative solubility data for this compound in common organic solvents is not currently available in the public domain, this technical guide provides researchers with a robust framework to generate this crucial information. The detailed experimental protocol for the gravimetric method, along with the illustrative workflow, offers a clear and actionable path for determining the solubility profile of this and other similar compounds. The generation and dissemination of such data will be invaluable to the scientific community, aiding in the advancement of research and development involving this compound.

References

Navigating Chemical Identities: A Technical Guide to CAS 145255-15-8 and the More Prominently Documented 1-(3-Aminopropyl)imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for researchers, scientists, and drug development professionals: The CAS number 145255-15-8 identifies the compound 4-Acetamido-3-aminopyridine. However, publicly available technical information for this specific chemical is limited. In contrast, a significant body of scientific literature and supplier data is available for a similarly structured compound, 1-(3-Aminopropyl)imidazole (CAS 5036-48-6). This guide will provide the available information on this compound and a comprehensive overview of the properties and applications of 1-(3-Aminopropyl)imidazole, which is likely the intended subject of technical interest.

This compound (CAS 145255-15-8)

This compound, also known as N-(3-Aminopyridin-4-yl)acetamide, is a substituted pyridine derivative. While detailed experimental data is not extensively available in public domains, its chemical identity and some suppliers can be confirmed.

Chemical Properties

A summary of the basic chemical properties for this compound is provided below.

PropertyValueReference
CAS Number 145255-15-8
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
Synonyms N-(3-Aminopyridin-4-yl)acetamide, 3-Amino-4-acetylaminopyridine, 4-acetylamino-3-aminopyridine
Suppliers

A limited number of chemical suppliers list this compound in their catalogs. Researchers interested in obtaining this compound should contact these suppliers directly for availability and specifications.

  • BLDpharm

  • Capot Chemical Co., Ltd.

  • ChemicalBook

  • Hangzhou Sage Chemical Co., Ltd.

  • Novasyn Organics

  • SynAsst Chemical

1-(3-Aminopropyl)imidazole (CAS 5036-48-6): A Comprehensive Technical Overview

1-(3-Aminopropyl)imidazole is a versatile intermediate with applications in the synthesis of polymers and as a curing agent. Its bifunctional nature, containing both a primary amine and an imidazole ring, makes it a valuable building block in various chemical reactions.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 1-(3-Aminopropyl)imidazole.

PropertyValueReference
CAS Number 5036-48-6
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Appearance Clear, colorless to pale yellow liquid
Density 1.049 g/mL at 25 °C
Boiling Point 296 °C
Melting Point -68 °C
Flash Point >110 °C (>230 °F)
Refractive Index n20/D 1.519
Water Solubility Miscible
pKa 9.08 ± 0.10 (Predicted)
Safety and Handling

1-(3-Aminopropyl)imidazole is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Suppliers

1-(3-Aminopropyl)imidazole is readily available from a variety of chemical suppliers, including:

  • Sigma-Aldrich

  • TCI America

  • Thermo Scientific

  • Santa Cruz Biotechnology

  • Manus Aktteva Biopharma LLP

  • Pharmaffiliates

  • LookChem

Experimental Protocols and Applications

The primary documented applications of 1-(3-Aminopropyl)imidazole are in materials science and synthetic chemistry.

Synthesis of 1-(3-Aminopropyl)imidazole

A common method for the synthesis of 1-(3-Aminopropyl)imidazole involves a two-step process starting from imidazole.

Step 1: Cyanoethylation of Imidazole Imidazole is reacted with acrylonitrile to form N-cyanoethyl imidazole. This reaction is typically carried out with a molar ratio of imidazole to acrylonitrile of 1:1 to 1:2 and stirred at a temperature of 30-70 °C for 1-10 hours.

Step 2: Reduction of N-cyanoethyl imidazole The resulting N-cyanoethyl imidazole is then reduced to 1-(3-Aminopropyl)imidazole. This is achieved through catalytic hydrogenation, commonly using Raney nickel as the catalyst. The reaction is performed under hydrogen pressure (1-20 MPa) at a temperature of 50-200 °C for 2-10 hours.

Synthesis_of_1_3_Aminopropyl_imidazole cluster_step1 Step 1: Cyanoethylation cluster_step2 Step 2: Reduction imidazole Imidazole cyanoethyl_imidazole N-cyanoethyl imidazole imidazole->cyanoethyl_imidazole Reacts with acrylonitrile Acrylonitrile acrylonitrile->cyanoethyl_imidazole h2_raney_ni H₂, Raney Ni Catalyst cyanoethyl_imidazole->h2_raney_ni aminopropyl_imidazole 1-(3-Aminopropyl)imidazole h2_raney_ni->aminopropyl_imidazole Hydrogenation

Synthesis of 1-(3-Aminopropyl)imidazole.
Application in Polymer Synthesis

1-(3-Aminopropyl)imidazole has been utilized in the synthesis of pH-sensitive polyaspartamide derivatives. These polymers are of interest in drug delivery systems, where the imidazole group can be protonated at lower pH, leading to changes in polymer conformation and the release of an encapsulated drug.

Use as a Curing Agent

Another significant application is as a thermal latent curing agent for epoxy resins. It can be reacted with compounds like phenyl isocyanate to form a blocked curing agent. This allows for the formulation of one-component epoxy systems that are stable at room temperature and cure rapidly upon heating.

Curing_Agent_Formation cluster_formation Blocked Curing Agent Synthesis cluster_curing Epoxy Curing Process aminopropyl_imidazole 1-(3-Aminopropyl)imidazole pupi Phenylurea Propyl Imidazole (PUPI) (Blocked Curing Agent) aminopropyl_imidazole->pupi Reacts with phenyl_isocyanate Phenyl Isocyanate phenyl_isocyanate->pupi cured_resin Cured Epoxy Resin pupi->cured_resin Initiates curing of dgeba DGEBA Epoxy Resin dgeba->cured_resin heat Heat heat->pupi Activates

Formation and action of a blocked curing agent.

Unlocking New Therapeutic Avenues: The Potential of 4-Acetamido-3-aminopyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While not extensively documented as a standalone therapeutic agent, 4-Acetamido-3-aminopyridine emerges as a highly valuable and versatile scaffold in medicinal chemistry. Its true potential lies in its utility as a key building block for the synthesis of fused heterocyclic systems, most notably imidazo[4,5-c]pyridines. These structures, as purine bioisosteres, have garnered significant interest for their diverse and potent biological activities, including anticancer and antimicrobial properties. The strategic placement of the acetamido group on the 4-amino position allows for regioselective reactions at the 3-amino position, offering a controlled route to a variety of substituted imidazopyridines. This guide delineates the prospective applications of this compound, providing insights into its synthetic utility, the pharmacological activities of its derivatives, and detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a well-established "privileged structure" in drug design, forming the core of numerous FDA-approved pharmaceuticals.[1][2] Its ability to engage in various biological interactions makes it a cornerstone in the development of novel therapeutic agents. Within this class, aminopyridines have shown significant pharmacological relevance. For instance, 4-aminopyridine (fampridine) is a potassium channel blocker used to improve walking in patients with multiple sclerosis.[3] The vicinal diamino substitution pattern, as found in the deacetylated form of this compound (3,4-diaminopyridine), further expands the chemical space for drug discovery. 3,4-Diaminopyridine itself is used in the treatment of Lambert-Eaton myasthenic syndrome, highlighting the therapeutic potential of this core structure.[1][2]

This compound, with its protected 4-amino group, offers a strategic advantage in organic synthesis, enabling the selective elaboration of the 3-amino position before proceeding to cyclization reactions to form fused heterocyclic systems.

Synthetic Potential: A Gateway to Imidazo[4,5-c]pyridines

The primary application of this compound in medicinal chemistry is as a precursor to 3,4-diaminopyridine, a key intermediate in the synthesis of imidazo[4,5-c]pyridines. The acetamido group can be readily hydrolyzed to unveil the free amine, which can then undergo cyclization with a variety of one-carbon synthons.

General Synthetic Workflow

The transformation of this compound into a substituted imidazo[4,5-c]pyridine typically involves a two-step process: deprotection followed by cyclization.

G A This compound B Deprotection (e.g., Acid/Base Hydrolysis) A->B Step 1 C 3,4-Diaminopyridine B->C D Cyclization with R-CHO (or other one-carbon synthon) C->D Step 2 E Substituted Imidazo[4,5-c]pyridine D->E

Caption: Synthetic pathway from this compound to imidazo[4,5-c]pyridines.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Substituted-Imidazo[4,5-c]pyridines via Condensation with Aldehydes

This protocol is adapted from the general synthesis of 2-(substituted-phenyl)imidazo[4,5-c]pyridines.[4][5]

  • Deprotection of this compound:

    • To a solution of this compound (1 mmol) in ethanol (10 mL), add 6M hydrochloric acid (5 mL).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-diaminopyridine.

  • Cyclization to form Imidazo[4,5-c]pyridine:

    • To a solution of 3,4-diaminopyridine (1 mmol) and a substituted benzaldehyde (1 mmol) in ethanol (15 mL), add sodium metabisulfite (1.2 mmol).

    • Reflux the mixture for 8-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and pour it into ice-cold water.

    • The precipitated solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Ytterbium Triflate Catalyzed Synthesis of Imidazo[4,5-c]pyridine

This method provides a one-pot synthesis from 3,4-diaminopyridine.[6]

  • Reaction Setup:

    • In a round-bottom flask, combine 3,4-diaminopyridine (1 mmol), triethyl orthoformate (1.5 mmol), and ytterbium(III) triflate (10 mol%).

    • Add ethanol (10 mL) as the solvent.

  • Reaction Execution:

    • Reflux the reaction mixture for 3-5 hours.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, remove the solvent under reduced pressure.

    • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure imidazo[4,5-c]pyridine.

Pharmacological Potential of Imidazo[4,5-c]pyridine Derivatives

Imidazo[4,5-c]pyridines and their isomers, imidazo[4,5-b]pyridines, are bioisosteres of purines and have been shown to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity

Several studies have highlighted the potential of imidazopyridine derivatives as anticancer agents.[6][7][8][9] Their mechanism of action often involves the inhibition of key enzymes in cancer cell proliferation and survival.

  • Mitotic Inhibitors: Some imidazo[4,5-b]pyridines have been shown to act as mitotic inhibitors, causing an accumulation of cells in the mitosis phase of the cell cycle.[7]

  • Kinase Inhibition: A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines have demonstrated potent anti-proliferative activity through the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[6] CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.

G cluster_0 Transcription Elongation cluster_1 Apoptosis Regulation PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Ser2 of CTD DSIF_NELF DSIF/NELF (Negative Elongation Factors) PTEFb->DSIF_NELF Phosphorylates Mcl1 Mcl-1 (Anti-apoptotic protein) RNAPII->Mcl1 Transcription of Mcl-1 gene Apoptosis Apoptosis Mcl1->Apoptosis Inhibits Imidazopyridine Imidazo[4,5-b]pyridine Derivative Imidazopyridine->PTEFb Inhibits

Caption: Simplified signaling pathway of CDK9 inhibition by imidazopyridine derivatives.

Antimicrobial Activity

Derivatives of imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine have also been investigated for their antimicrobial properties.[4][5]

  • Antibacterial and Antifungal Effects: Certain 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives have shown promising activity against a range of bacteria and fungi, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[4][5]

  • Antitubercular Activity: The imidazo[4,5-b]pyridine scaffold has been explored for its potential against Mycobacterium tuberculosis.[10][11]

Quantitative Data on Bioactivity

The following table summarizes some of the reported quantitative data for imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine derivatives, illustrating the therapeutic potential of these scaffolds.

Compound ClassTarget/AssayOrganism/Cell LineActivity MetricValueReference
Amidino-substituted imidazo[4,5-b]pyridinesAntiproliferativeColon Carcinoma (SW620)IC₅₀0.4 µM, 0.7 µM[9]
2-(substituted-phenyl)imidazo[4,5-c]pyridinesAntimicrobialS. aureus, E. faecalis, C. albicansMIC4-8 µg/mL[4][5]
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9 InhibitionHCT-116, MCF-7IC₅₀Potent (specific values not detailed in abstract)[6]
Imidazo[4,5-b]pyridine derivativesAntitubercularMycobacterium tuberculosisMICNot specified, but good correlation in QSAR[10][11]

The Role of Bioisosterism in Drug Design

The concept of bioisosterism is central to understanding the potential of this compound-derived scaffolds.[12] Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can lead to similar biological activities. The imidazo[4,5-c]pyridine core is a classic bioisostere of the purine ring system found in nucleobases.

This bioisosteric relationship allows medicinal chemists to:

  • Modulate Pharmacokinetic Properties: By making subtle structural changes to the imidazopyridine scaffold, it is possible to improve properties such as solubility, metabolic stability, and cell permeability.

  • Enhance Target Selectivity: Modifications to the core structure can lead to improved selectivity for a particular biological target, reducing off-target effects and toxicity.

  • Overcome Drug Resistance: Novel derivatives can be designed to evade resistance mechanisms that may have developed against existing drugs.

Conclusion and Future Directions

This compound represents a promising, yet underutilized, starting material in medicinal chemistry. Its value lies not in its intrinsic biological activity but in its potential as a versatile synthon for the construction of imidazo[4,5-c]pyridines. The rich pharmacology of the imidazopyridine scaffold, from anticancer to antimicrobial activities, provides a strong rationale for the exploration of novel derivatives.

Future research should focus on:

  • Library Synthesis: The development of combinatorial libraries of substituted imidazo[4,5-c]pyridines derived from this compound to explore a wider chemical space.

  • Target Identification and Validation: Elucidating the specific molecular targets of novel, active compounds to understand their mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

By leveraging the synthetic advantages of this compound, the medicinal chemistry community can unlock new avenues for the discovery and development of next-generation therapeutics.

References

4-Acetamido-3-aminopyridine: An In-depth Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-aminopyridine, also known as N-(3-amino-4-pyridinyl)acetamide, is a versatile difunctional pyridine derivative that serves as a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nucleophilic 3-amino group and a protected 4-acetamido group, allows for selective functionalization and the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its synthesis, chemical properties, key transformations, and applications, with a focus on its utility in medicinal chemistry and drug discovery. The presence of two amino groups with different reactivities makes it an attractive starting material for the synthesis of various fused heterocyclic compounds, including those with potential biological activity.[1][2]

Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step sequence starting from a suitable 4-substituted-3-nitropyridine. The process typically involves the reduction of the nitro group to an amine, followed by acetylation of the 4-amino group. A more direct route starts with the nitration of 4-hydroxypyridine, followed by amination, acetylation, and finally, reduction of the nitro group.

A key synthetic route involves the reduction of 4-acetamido-3-nitropyridine. This precursor can be synthesized from 4-amino-3-nitropyridine through acetylation. The subsequent reduction of the nitro group is a critical step and can be achieved using various reducing agents.

Experimental Protocol: Reduction of 4-Acetamido-3-nitropyridine

A general procedure for the reduction of a nitropyridine derivative to its corresponding aminopyridine is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-acetamido-3-nitropyridine in a mixture of ethanol and water.

  • Addition of Reagents: To this suspension, add iron powder and a catalytic amount of ammonium chloride.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

  • Purification: The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Reagent/ConditionDescription
Starting Material 4-Acetamido-3-nitropyridine
Reducing Agent Iron powder
Solvent Ethanol/Water
Catalyst Ammonium chloride
Temperature Reflux
Typical Yield 80-95%

Chemical Properties and Spectroscopic Data

This compound is a stable, crystalline solid at room temperature. The differential reactivity of its two amino groups is a key feature. The 3-amino group is a typical aromatic amine, readily undergoing diazotization and subsequent reactions. The 4-acetamido group is significantly less nucleophilic due to the electron-withdrawing nature of the acetyl group, and it serves as a protected amine.

Spectroscopic Data Description
¹H NMR Expected signals for the pyridine ring protons, the NH₂ protons, the NH proton of the acetamido group, and the methyl protons of the acetyl group. The pyridine protons will appear as distinct doublets and a singlet.
¹³C NMR Resonances corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the acetyl group, and the methyl carbon.
IR (Infrared) Characteristic absorption bands for N-H stretching of the primary amine and the secondary amide, C=O stretching of the amide, and C=C/C=N stretching of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₇H₉N₃O, 151.17 g/mol ).

Reactivity and Key Transformations

The synthetic utility of this compound stems from the selective reactivity of its 3-amino group, which can be readily transformed into a variety of other functional groups, while the 4-acetamido group remains intact.

Diazotization and Sandmeyer Reactions

The 3-amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of substituents onto the pyridine ring via the Sandmeyer reaction.[4][5]

  • Diazotization: Dissolve this compound in an aqueous solution of a mineral acid (e.g., HCl, HBr) and cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C. The formation of the diazonium salt can be monitored by testing for the presence of nitrous acid with starch-iodide paper.[6][7]

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid. Slowly add the cold diazonium salt solution to the copper(I) salt mixture with vigorous stirring. The reaction is often accompanied by the evolution of nitrogen gas. The reaction mixture is then typically warmed to room temperature or heated to drive the reaction to completion.

  • Work-up and Purification: After the reaction is complete, the product is isolated by extraction and purified by column chromatography or recrystallization.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction A This compound B NaNO2, HCl A->B Reaction C 4-Acetamido-3-diazoniopyridine chloride B->C Forms D Copper(I) Halide/Cyanide (CuX) C->D Reacts with E 4-Acetamido-3-halopyridine / 4-Acetamido-3-cyanopyridine D->E Yields

Caption: Workflow for Diazotization and Sandmeyer Reaction.

SubstrateReagentProductYield (%)
Aryl AmineNaNO₂, HCl, CuClAryl Chloride60-90 (general)
Aryl AmineNaNO₂, HBr, CuBrAryl Bromide60-90 (general)
Aryl AmineNaNO₂, KCN, CuCNAryl Cyanide50-80 (general)

Note: Yields are general ranges for Sandmeyer reactions and may vary for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The 3-halo-4-acetamidopyridine derivatives, synthesized via the Sandmeyer reaction, are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, respectively.[8][9][10]

  • Reaction Setup: In a Schlenk flask, combine the 3-halo-4-acetamidopyridine, a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene/ethanol/water). Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

G A 3-Halo-4-acetamidopyridine C Pd Catalyst, Base A->C Reacts with B Aryl/Alkyl Boronic Acid B->C Reacts with D 3-Aryl/Alkyl-4-acetamidopyridine C->D Forms

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 3-halo-4-acetamidopyridine, a palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu, K₃PO₄).

  • Addition of Reagents: Add the amine coupling partner and an anhydrous, degassed solvent (e.g., toluene, dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for the specified time. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography.[11][12][13]

G A 3-Halo-4-acetamidopyridine C Pd Catalyst, Ligand, Base A->C Reacts with B Primary/Secondary Amine B->C Reacts with D 3-(Substituted-amino)-4-acetamidopyridine C->D Forms

Caption: Workflow for Buchwald-Hartwig Amination.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Suzuki
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9070-95 (general)
Alkylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/H₂O10060-90 (general)
Buchwald-Hartwig
AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11070-95 (general)
PiperidinePd(OAc)₂ / RuPhosK₃PO₄Dioxane10075-98 (general)

Note: These are representative conditions and yields for related substrates and may require optimization for 3-halo-4-acetamidopyridine derivatives.

Cyclization Reactions to Form Fused Heterocycles

This compound is an excellent precursor for the synthesis of imidazo[4,5-c]pyridines, a class of compounds with significant biological activities.[1][14] The cyclization typically involves the reaction of the 1,2-diamine functionality (after deprotection of the acetamido group) with a one-carbon electrophile.

  • Deprotection: The 4-acetamido group of this compound is first hydrolyzed under acidic or basic conditions to yield 3,4-diaminopyridine.

  • Cyclization: The resulting 3,4-diaminopyridine is then reacted with a suitable one-carbon source, such as an aldehyde, orthoformate, or carboxylic acid, often under heating, to form the imidazole ring. For example, reaction with an aldehyde in the presence of an oxidizing agent can lead to the formation of 2-substituted imidazo[4,5-c]pyridines.[14]

  • Work-up and Purification: The reaction mixture is worked up appropriately, and the product is purified by recrystallization or column chromatography.

G A This compound B Hydrolysis (Acid or Base) A->B Reaction C 3,4-Diaminopyridine B->C Forms D One-carbon electrophile (e.g., Aldehyde, Orthoformate) C->D Reacts with E Imidazo[4,5-c]pyridine derivative D->E Yields

Caption: Workflow for the Synthesis of Imidazo[4,5-c]pyridines.

1,2-DiamineOne-Carbon SourceProductYield (%)
3,4-DiaminopyridineBenzaldehyde2-Phenylimidazo[4,5-c]pyridine60-85 (representative)
3,4-DiaminopyridineTriethyl orthoformateImidazo[4,5-c]pyridine70-90 (representative)

Applications in Organic Synthesis and Drug Discovery

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds. Its derivatives are of particular interest in medicinal chemistry due to their structural resemblance to purines, which are fundamental components of nucleic acids and coenzymes.

  • Synthesis of Bioactive Molecules: The imidazo[4,5-c]pyridine core, readily accessible from this compound, is found in numerous compounds with diverse pharmacological activities, including kinase inhibitors and anticancer agents.[1]

  • Scaffold for Library Synthesis: The ability to functionalize the 3-position of the pyridine ring through Sandmeyer and cross-coupling reactions makes this building block ideal for the generation of compound libraries for high-throughput screening in drug discovery programs.

  • Development of Novel Heterocyclic Systems: The versatile reactivity of this molecule allows for its incorporation into more complex, polycyclic heterocyclic systems with potential applications in materials science and medicinal chemistry.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its differential reactivity, with a readily functionalizable 3-amino group and a protected 4-acetamido group, provides a strategic advantage for the regioselective synthesis of complex pyridine derivatives and fused heterocyclic systems. The key transformations discussed in this guide, including diazotization, Sandmeyer reactions, palladium-catalyzed cross-coupling reactions, and cyclizations, highlight the broad synthetic potential of this molecule. Its utility in the construction of medicinally relevant scaffolds, such as imidazo[4,5-c]pyridines, underscores its importance for researchers, scientists, and drug development professionals.

References

Theoretical Framework for Analyzing the Electronic Structure of 4-Acetamido-3-aminopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct theoretical and experimental studies on the electronic structure of 4-Acetamido-3-aminopyridine are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the established theoretical methodologies and expected electronic properties based on computational studies of structurally analogous compounds such as aminopyridine derivatives, acetamide derivatives, and other substituted pyridines. The data and workflows presented are illustrative and derived from published research on these related molecules to provide a predictive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The arrangement of amino and acetamido groups on the pyridine ring imparts unique electronic characteristics that can govern its biological activity, reactivity, and potential applications in drug design. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its molecular interactions, stability, and spectroscopic properties.

Theoretical chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to elucidate these properties.[1][2] This technical guide outlines the standard computational protocols used to investigate the electronic structure of molecules like this compound, providing a roadmap for future in-silico analysis.

Theoretical Methodologies: A Computational Protocol

The investigation of a molecule's electronic properties is predominantly carried out using quantum chemical calculations. Density Functional Theory (DFT) is the most widely employed method due to its excellent balance of computational accuracy and efficiency.[3] A typical computational workflow is detailed below and visualized in Figure 2.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to its global energy minimum on the potential energy surface.

  • Method: The molecular structure is optimized using a selected DFT functional. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.[4][5]

  • Basis Set: A basis set like 6-311++G(d,p) or 6-31+G(d,p) is typically employed.[1][6] These sets are robust enough to accurately describe the electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

Vibrational Frequency Analysis

Following optimization, frequency calculations are performed at the same level of theory to confirm the nature of the stationary point found.

  • Purpose: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum.[1]

  • Output: This calculation also yields thermodynamic properties (enthalpy, entropy, Gibbs free energy) and provides theoretical vibrational spectra (IR and Raman) that can be compared with experimental data for validation.[4]

Calculation of Electronic Properties

Once a stable geometry is confirmed, a series of single-point energy calculations are performed to determine the key electronic properties of the molecule. These include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis.

In-Depth Analysis of Electronic Structure

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. Their energy difference, the HOMO-LUMO gap, is a critical descriptor of chemical reactivity, kinetic stability, and optical properties.[6]

  • HOMO: Represents the ability to donate an electron (nucleophilicity). Regions of high HOMO density are likely sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron (electrophilicity). Regions of high LUMO density are likely sites for nucleophilic attack.

  • Energy Gap (ΔE): A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO.[6]

Illustrative Data for this compound

The following table presents hypothetical but realistic values for the electronic properties of this compound, based on data from similar aromatic amines and pyridine derivatives.

ParameterPredicted ValueSignificance
HOMO Energy ~ -5.5 to -6.5 eVIndicates electron-donating capability
LUMO Energy ~ -1.0 to -2.0 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE) ~ 3.5 to 5.0 eVDetermines chemical reactivity and stability[6]
Dipole Moment ~ 2.0 to 3.5 DMeasures overall polarity of the molecule
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and sites of chemical reactivity.[7]

  • Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

  • Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., in the amino group).

  • Green Regions: Represent neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of intramolecular charge transfer and hyperconjugative effects, which contribute to the overall stability of the molecule.[3][8]

Visualizations

Figure 1: Molecular structure of this compound.

G cluster_input Input cluster_calc Computational Steps cluster_output Analysis & Output mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (e.g., DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Confirm Minimum Energy sp_calc Single-Point Energy Calculation freq_calc->sp_calc thermo Thermodynamic Properties freq_calc->thermo spectra Theoretical Spectra (IR/Raman) freq_calc->spectra fmo FMO Analysis (HOMO, LUMO, Gap) sp_calc->fmo mep MEP Mapping sp_calc->mep nbo NBO Analysis sp_calc->nbo

Figure 2: Computational workflow for electronic structure analysis.

FMO_Diagram cluster_energy Energy e_axis LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) gap_start->gap_end   ΔE = E_LUMO - E_HOMO   (HOMO-LUMO Gap)

References

An In-depth Technical Guide to the Safe Handling of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Hazard Identification and Classification

4-Aminopyridine is classified as a highly toxic substance with multiple hazard classifications. It is fatal if swallowed and toxic in contact with skin or if inhaled.[1][2] It also causes severe skin burns and serious eye damage.[1][2]

Table 1: GHS Hazard Classification for 4-Aminopyridine

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1 / 2H300: Fatal if swallowed.[1][2]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][2]
Acute Toxicity, InhalationCategory 3 / 4H331 / H332: Toxic or Harmful if inhaled.[1][2]
Skin Corrosion/IrritationCategory 1B / 3H314 / H316: Causes severe skin burns and eye damage or mild skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 1 / 2BH318 / H320: Causes serious eye damage or causes eye irritation.[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[1]
Hazardous to the Aquatic EnvironmentChronic 2H411: Toxic to aquatic life with long lasting effects.[2]

Toxicological Profile

The primary routes of exposure are through accidental skin and eye contact, inhalation of dust, and ingestion. Clinical signs of intoxication can include gastrointestinal disturbances, weakness, headache, and nervousness.

Table 2: Acute Toxicity Data for 4-Aminopyridine

RouteSpeciesValueReference
LD50 OralRat20 mg/kg[3]
LC50 InhalationRat0.51 - 0.53 mg/l (4 h, dust/mist)
LD50 DermalNo data300 mg/kg

Physical and Chemical Properties

Understanding the physical and chemical properties is crucial for safe storage and handling.

Table 3: Physical and Chemical Properties of 4-Aminopyridine

PropertyValueReference
AppearanceBeige crystalline solid[3]
Melting Point155 - 158 °C[3]
Boiling Point273 °C
Flash Point124 - 156 °C[3][4]
Water Solubility~83 g/L at 20 °C[3]
Partition Coefficient (log Pow)~ -0.76[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to standard operating procedures is mandatory when working with this compound.

Standard Operating Procedure for Handling
  • Pre-Handling:

    • Ensure a certified chemical fume hood is operational.[5]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[1][6]

    • Don all required Personal Protective Equipment (PPE) as detailed in Section 5.

    • Designate a specific area for handling the compound.

    • Use the smallest practical quantity for the experiment.[5]

  • Handling:

    • All manipulations of solid 4-Acetamido-3-aminopyridine must be conducted within a chemical fume hood to avoid inhalation of dust.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Ground all equipment containing the material to prevent static discharge.[5]

    • Keep containers tightly closed when not in use.[5]

    • Do not eat, drink, or smoke in the handling area.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all surfaces and equipment used.

    • Properly dispose of contaminated PPE and waste materials in a designated, sealed hazardous waste container.[5]

Spill Response Protocol
  • Minor Spill (<1 Liter, contained in fume hood):

    • Ensure appropriate PPE is worn, including a respirator if dust is generated.

    • Contain the spill with absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop up the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spill (>1 Liter or outside of fume hood):

    • Evacuate the immediate area and alert others.[5]

    • Shut off all ignition sources.[1]

    • Contact the institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[5]

    • Prevent entry into the affected area until cleared by safety personnel.

Exposure Controls and Personal Protection

A multi-layered approach is essential to minimize exposure risk.

Hierarchy of Controls

Engineering controls are the primary method for exposure mitigation, followed by administrative controls and finally, personal protective equipment.

HierarchyOfControls cluster_controls Hierarchy of Controls for this compound cluster_details Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Engineering Engineering Controls Admin Administrative Controls Engineering_Details • Certified Chemical Fume Hood • Local Exhaust Ventilation • Eyewash & Safety Shower Engineering->Engineering_Details Primary Method PPE Personal Protective Equipment (PPE) Admin_Details • Standard Operating Procedures (SOPs) • Restricted Access to Handling Areas • Mandatory Safety Training Admin->Admin_Details Reinforce Safety PPE_Details • Chemical Resistant Gloves (Nitrile) • Safety Goggles & Face Shield • Lab Coat • Respirator (if dust is generated) PPE->PPE_Details Last Line of Defense

Caption: Hierarchy of controls for mitigating exposure risks.

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required. Gloves must be inspected before use and disposed of properly after handling.[7]

  • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing.[1][6][8]

  • Skin and Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are required to prevent skin exposure.[8] For significant exposure risks, flame-retardant antistatic protective clothing may be necessary.

  • Respiratory Protection: All work should be done in a fume hood. If dust generation is unavoidable or in the event of a spill, a NIOSH/MSHA-approved respirator with appropriate particulate filters is required.[6][7][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. First aiders must protect themselves from exposure.

FirstAid cluster_routes Route of Exposure cluster_actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion Action_Inhale Move to Fresh Air Keep victim at rest If not breathing, give artificial respiration Call for immediate medical attention Inhalation->Action_Inhale Action Action_Skin Immediately remove all contaminated clothing Rinse skin with plenty of water/shower for at least 15 minutes Call for immediate medical attention Skin->Action_Skin Action Action_Eye Rinse cautiously with water for several minutes Remove contact lenses, if present Continue rinsing for at least 15 minutes Call for immediate medical attention Eye->Action_Eye Action Action_Ingest Do NOT induce vomiting Rinse mouth with water Never give anything by mouth to an unconscious person Call for immediate medical attention Ingestion->Action_Ingest Action

Caption: Emergency first aid procedures by exposure route.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[4][7] If breathing stops, provide artificial respiration.[7] Seek immediate medical attention.[4][7]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[4] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][7] Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Continue rinsing and seek immediate medical attention.[4][7]

  • Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting.[6] Call a poison center or doctor immediately.[4]

Storage, Stability, and Disposal

  • Storage: Store in a dry, cool, and well-ventilated place.[4] The container should be kept tightly closed.[4] Store locked up, away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4]

  • Stability: The product is chemically stable under standard ambient conditions. However, it may form explosive mixtures with air on intense heating.

  • Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] This material should not be allowed to enter drains or surface water.[6]

Fire and Explosion Hazard

  • Hazards: The material is combustible. Vapors are heavier than air and may spread along floors, and it can form explosive mixtures with air upon intense heating. Hazardous combustion products include carbon oxides and nitrogen oxides (NOx).

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8]

  • Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[1][8]

Workflow for Safe Use in a Laboratory Setting

LabWorkflow start Start: Experiment Planning risk_assessment Conduct Risk Assessment (Review SDS, SOPs) start->risk_assessment ppe_prep Gather & Inspect Required PPE risk_assessment->ppe_prep hood_prep Prepare & Verify Chemical Fume Hood ppe_prep->hood_prep weighing Weigh Compound in Hood hood_prep->weighing reaction_setup Set up Reaction in Hood weighing->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring workup Reaction Workup / Quenching (in Hood) monitoring->workup cleanup Decontaminate Glassware & Surfaces workup->cleanup waste_disposal Segregate & Label Hazardous Waste cleanup->waste_disposal end End: Secure Area waste_disposal->end

Caption: Standard workflow for handling hazardous powders in a lab.

References

Methodological & Application

Application Note: A Detailed Protocol for the Acetylation of 3,4-Diaminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Diaminopyridine (3,4-DAP), also known as amifampridine, is a potassium channel blocker used in the treatment of rare autoimmune diseases such as Lambert-Eaton myasthenic syndrome (LEMS) and congenital myasthenic syndromes.[1][2][3][4] The mechanism of action involves blocking presynaptic voltage-gated potassium channels, which prolongs the action potential and increases the influx of calcium, thereby enhancing the release of acetylcholine from motor nerve terminals.[4][5][6][7] The metabolism of 3,4-diaminopyridine in the body occurs via acetylation to its main, pharmacologically inactive metabolite, N-(4-amino-pyridin-3-yl) acetamide (3-N-acetyl-3,4-diaminopyridine or 3-Ac DAP).[1][3][5] Understanding the synthesis and properties of this acetylated metabolite is crucial for comprehensive pharmacological and toxicological studies. This document provides a detailed protocol for the chemical acetylation of 3,4-diaminopyridine.

Quantitative Data Summary

The following table summarizes representative quantitative data for acetylation reactions of aminopyridines, which can be expected to be similar for the acetylation of 3,4-diaminopyridine.

Starting MaterialAcetylating AgentSolvent/CatalystReaction Time (h)Temperature (°C)Yield (%)Reference
3-AminopyridineAcetic anhydridePyridine24Room TemperatureNot specified[8]
4-(Aminomethyl)pyridineAcetic anhydrideNone (reflux)1RefluxNot specified[8]
Crude 4-aminopyridineAcetic anhydrideNot specifiedNot specifiedNot specified80-85[9]
AlcoholsAcetic anhydrideDMAP/Triethylamine3Room TemperatureNot specified[10]

Experimental Protocol: Acetylation of 3,4-Diaminopyridine

This protocol describes the synthesis of N-(4-amino-pyridin-3-yl) acetamide and N,N'-(pyridine-3,4-diyl)diacetamide through the acetylation of 3,4-diaminopyridine using acetic anhydride. The reaction can be controlled to favor mono- or di-acetylation based on the stoichiometry of the reagents.

Materials:

  • 3,4-Diaminopyridine (C₅H₇N₃)

  • Acetic anhydride ((CH₃CO)₂O)

  • Pyridine (C₅H₅N) or other suitable base (e.g., triethylamine)

  • Dichloromethane (DCM, CH₂Cl₂) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator, etc.)

Procedure:

1. Reaction Setup:

  • In a clean, dry round-bottom flask, dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent such as pyridine or dichloromethane.
  • If using a non-basic solvent like dichloromethane, add a base such as triethylamine (1.1-1.5 eq for mono-acetylation, 2.2-3.0 eq for di-acetylation).
  • Place the flask in an ice bath to cool the solution to 0 °C.

2. Addition of Acetic Anhydride:

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.
  • For mono-acetylation , use a stoichiometric amount or a slight excess (1.0-1.2 eq) of acetic anhydride.
  • For di-acetylation , use a larger excess (2.0-2.5 eq) of acetic anhydride.
  • The addition should be done dropwise to control the exothermic reaction.

3. Reaction:

  • After the addition is complete, the reaction mixture can be stirred at room temperature. For less reactive substrates or to ensure complete reaction, the mixture can be gently heated to reflux.
  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature if it was heated.
  • If pyridine was used as the solvent, it can be removed under reduced pressure.
  • Dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
  • Wash the organic layer sequentially with water and then with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid and anhydride.
  • Wash the organic layer with brine.
  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent system should be optimized based on TLC analysis.
  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed for purification.

6. Characterization:

  • The purified product(s) should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm their identity and purity.

Experimental Workflow Diagram

Acetylation_Workflow Workflow for the Acetylation of 3,4-Diaminopyridine cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 3,4-Diaminopyridine in Solvent add_base Add Base (e.g., Pyridine) start->add_base cool Cool to 0°C add_base->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at RT or Reflux add_anhydride->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Solvent Extraction quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify characterize Characterize Product purify->characterize

Caption: Workflow for the acetylation of 3,4-diaminopyridine.

References

Application Notes and Protocols for 4-Acetamido-3-aminopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-acetamido-3-aminopyridine and its derivatives in palladium-catalyzed cross-coupling reactions. This class of substituted pyridines serves as a valuable building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures. The protocols provided herein are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for reaction optimization.

Introduction to Cross-Coupling with Substituted Pyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For a molecule like this compound, direct participation in cross-coupling reactions typically requires prior functionalization to introduce a halide or triflate group at a specific position on the pyridine ring. The acetamido and amino groups can influence the electronic properties and reactivity of the pyridine core, and may require protection depending on the reaction conditions.

The most common approach involves the halogenation of the pyridine ring, followed by a cross-coupling reaction. For instance, a bromo or iodo substituent at the 3-position of a 4-acetamidopyridine scaffold provides a versatile handle for introducing a wide range of substituents via Suzuki-Miyaura, Sonogashira, Heck, or Buchwald-Hartwig reactions.

Key Cross-Coupling Reactions and Protocols

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For derivatives of this compound, this reaction is instrumental in the synthesis of biaryl and heteroaryl structures. A closely related analogue, N-[5-bromo-2-methylpyridin-3-yl]acetamide, has been successfully employed in Suzuki coupling reactions, providing a strong basis for the protocol below.[1]

Reaction Principle:

A palladium(0) catalyst facilitates the coupling of an aryl- or vinyl-boronic acid (or its ester) with a halogenated acetamidopyridine derivative in the presence of a base. The catalytic cycle involves oxidative addition of the palladium to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-acetamidopyridine

This protocol is adapted from the successful coupling of a structurally similar substrate.[1]

  • Materials:

    • 3-Bromo-4-acetamidopyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 1,4-Dioxane

    • Water

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry reaction vessel, add 3-bromo-4-acetamidopyridine, the arylboronic acid, and potassium phosphate.

    • Add a 4:1 mixture of 1,4-dioxane and water.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 85-95 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table is based on data for the analogous N-[5-bromo-2-methylpyridin-3-yl]acetamide.[1]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidN-[4-(phenyl)-3-aminopyridin-4-yl]acetamide85
24-Methoxyphenylboronic acidN-[4-(4-methoxyphenyl)-3-aminopyridin-4-yl]acetamide82
33-Thienylboronic acidN-[4-(3-thienyl)-3-aminopyridin-4-yl]acetamide78
44-Fluorophenylboronic acidN-[4-(4-fluorophenyl)-3-aminopyridin-4-yl]acetamide88

Mandatory Visualization:

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 3-Bromo-4-acetamidopyridine, Arylboronic acid, and K3PO4 solvent Add 4:1 Dioxane/Water reagents->solvent degas Degas with Argon solvent->degas catalyst Add Pd(PPh3)4 degas->catalyst heat Heat to 85-95 °C (Monitor by TLC/LC-MS) catalyst->heat cool Cool to RT heat->cool extract Dilute with EtOAc, Wash with H2O and Brine cool->extract dry Dry over Na2SO4, Filter, Concentrate extract->dry purify Column Chromatography dry->purify product Purified Product purify->product Buchwald_Hartwig_Pathway Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 3-Bromo-4-acetamidopyridine ArylHalide->OxAdd PdII_complex [Aryl-Pd(II)-Br]Ln OxAdd->PdII_complex Amido_complex [Aryl-Pd(II)-NR2]Ln PdII_complex->Amido_complex Amine Coordination & Deprotonation Amine R2NH Amine->Amido_complex Base Base Base->Amido_complex RedElim Reductive Elimination Amido_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Sonogashira_Workflow start Start reagents Combine 3-Iodo-4-acetamidopyridine, Pd(PPh3)2Cl2, and CuI start->reagents inert Establish Inert Atmosphere (Ar or N2) reagents->inert add_solvents Add DMF, Et3N, and Terminal Alkyne inert->add_solvents react Heat to 60-80 °C (Monitor Reaction) add_solvents->react workup Cool, Dilute with H2O, and Extract with EtOAc react->workup purify Column Chromatography workup->purify end Final Product purify->end Heck_Reaction_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 3-Iodo-4-acetamidopyridine ArylHalide->OxAdd PdII_complex Aryl-Pd(II)-I L2 OxAdd->PdII_complex Coordination Alkene Coordination PdII_complex->Coordination Alkene Alkene Alkene->Coordination Insertion Migratory Insertion Coordination->Insertion BetaHydride β-Hydride Elimination Insertion->BetaHydride Product_complex [Product-Pd(II)-H]L2 BetaHydride->Product_complex RedElim Reductive Elimination Product_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Base Base Base->RedElim

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct nucleophilic aromatic substitution (SNAr) on the electron-rich 4-acetamido-3-aminopyridine ring is a challenging transformation. The presence of two powerful electron-donating groups, an acetamido at the 4-position and an amino group at the 3-position, deactivates the pyridine ring towards classical nucleophilic attack. This document outlines a strategic approach to achieve formal nucleophilic substitution by first introducing a halogen at an activated position, followed by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This methodology allows for the introduction of a wide range of nitrogen-based nucleophiles.

Introduction

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and drug discovery, appearing in a multitude of biologically active molecules. The ability to functionalize the pyridine core through the introduction of various substituents is crucial for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. However, the inherent electronic properties of the pyridine ring, especially when substituted with electron-donating groups, can render direct functionalization difficult.

This document provides a comprehensive guide to achieving nucleophilic substitution on this compound. The proposed strategy involves a two-step sequence:

  • Regioselective Halogenation: Introduction of a bromine or iodine atom at the 2- or 5-position of the this compound core. This step is critical for activating the molecule for the subsequent cross-coupling reaction.

  • Palladium-Catalyzed Cross-Coupling: Utilization of the halogenated intermediate in a Buchwald-Hartwig amination reaction to form a new carbon-nitrogen bond with a variety of amine nucleophiles.

Detailed experimental protocols for each step are provided, along with tables summarizing key reaction parameters and expected outcomes based on analogous systems found in the literature.

Proposed Synthetic Pathway

The logical workflow for the nucleophilic substitution on this compound is depicted below. The initial step involves the protection of the more nucleophilic 3-amino group, followed by regioselective halogenation and subsequent Buchwald-Hartwig amination.

G cluster_0 Synthesis Workflow Start This compound Protect Protection of 3-amino group (e.g., Boc anhydride) Start->Protect Step 1 Halogenate Regioselective Halogenation (e.g., NBS or NIS) Protect->Halogenate Step 2 Couple Buchwald-Hartwig Amination (Pd-catalyzed) Halogenate->Couple Step 3 Deprotect Deprotection (if necessary) Couple->Deprotect Step 4 Product Substituted This compound Deprotect->Product G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII LigEx Ligand Exchange PdII->LigEx R'R''NH AmineCoord Ar-Pd(II)-NHR'R''(L2) LigEx->AmineCoord Deprot Deprotonation (-HX) AmineCoord->Deprot Base Amido Ar-Pd(II)-NR'R''(L2) Deprot->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product G cluster_workflow Experimental Workflow Setup Reaction Setup (Reagents, Solvent, Inert Atmosphere) Heating Heating (Conventional or Microwave) Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

Application Notes & Protocols: 4-Acetamido-3-aminopyridine as a Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamido-3-aminopyridine is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine derivatives such as pyrido[3,4-d]pyrimidines. The presence of two adjacent amino groups, one of which is protected as an acetamide, allows for selective and controlled cyclization reactions to build complex molecular architectures. These resulting heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including potential as antimicrobial and anticancer agents. This document provides detailed protocols and data for the synthesis of a key heterocyclic compound, 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one, from this compound, and discusses the biological significance of this class of compounds.

Key Application: Synthesis of Pyrido[3,4-d]pyrimidines

Pyrido[3,4-d]pyrimidines are a class of fused heterocyclic compounds that have attracted considerable attention in drug discovery. Their structural similarity to purines allows them to interact with various biological targets. Derivatives of this scaffold have been reported to exhibit a range of biological activities, including anticancer and antimicrobial effects.

A common and efficient method for the synthesis of the pyrido[3,4-d]pyrimidine core involves the cyclocondensation of a 3,4-diaminopyridine derivative with a β-dicarbonyl compound. In this context, this compound can be readily converted to the highly reactive 3,4-diaminopyridine intermediate, which then undergoes cyclization.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Diaminopyridine from this compound

This protocol describes the hydrolysis of the acetamido group of this compound to yield 3,4-diaminopyridine, the key intermediate for subsequent cyclization reactions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10 M solution

  • Distilled water

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add a 6 M solution of hydrochloric acid (approximately 10 equivalents) to the flask.

  • Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution by the dropwise addition of a 10 M sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • The crude 3,4-diaminopyridine will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold distilled water.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 3,4-diaminopyridine.

  • Dry the crystals in a desiccator.

Protocol 2: Synthesis of 2-Methyl-pyrido[3,4-d]pyrimidin-4(3H)-one

This protocol details the cyclocondensation reaction between 3,4-diaminopyridine and ethyl acetoacetate to form the target pyrido[3,4-d]pyrimidine derivative.

Materials:

  • 3,4-Diaminopyridine (from Protocol 1)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or a suitable acidic catalyst

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and filter paper

  • Ethanol

Procedure:

  • In a round-bottom flask, place 3,4-diaminopyridine (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add polyphosphoric acid (PPA) to the mixture (the amount can be optimized, typically enough to ensure good mixing and catalysis).

  • Heat the reaction mixture at 120-140°C with constant stirring for 2-4 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice and water.

  • The acidic mixture is then carefully neutralized with a suitable base, such as ammonium hydroxide or sodium bicarbonate solution, until a precipitate is formed.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one from ethanol to yield the purified product.

  • Dry the product in a vacuum oven.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one.

Table 1: Synthesis Yields

StepStarting MaterialProductTypical Yield (%)
1. HydrolysisThis compound3,4-Diaminopyridine85-95
2. Cyclocondensation3,4-Diaminopyridine2-Methyl-pyrido[3,4-d]pyrimidin-4(3H)-one70-85

Table 2: Biological Activity of Pyrido[3,4-d]pyrimidine Derivatives

While specific data for 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one is not extensively available in the initial search, the broader class of pyrido[3,4-d]pyrimidines has shown promising biological activities. The following table presents representative data for analogous compounds to illustrate the potential of this scaffold.

Compound ClassBiological ActivityTarget Organism/Cell LinePotency (e.g., MIC, IC50)Reference
Substituted Pyrido[3,4-d]pyrimidinesAnticancerVarious cancer cell linesMicromolar rangeGeneral Literature
Substituted Pyrido[3,4-d]pyrimidinesAntibacterialGram-positive bacteriaMicromolar rangeGeneral Literature
Substituted Pyrido[3,4-d]pyrimidinesKinase Inhibitione.g., EGFR, CDKNanomolar to micromolar rangeGeneral Literature

Note: The data in Table 2 is representative of the pyrido[3,4-d]pyrimidine class and is intended to highlight the potential of the synthesized compounds. Specific biological evaluation of 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one would be required for precise activity determination.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one from this compound.

experimental_workflow start This compound hydrolysis Acid Hydrolysis (HCl, reflux) start->hydrolysis intermediate 3,4-Diaminopyridine hydrolysis->intermediate cyclization Cyclocondensation (Ethyl acetoacetate, PPA) intermediate->cyclization product 2-Methyl-pyrido[3,4-d]pyrimidin-4(3H)-one cyclization->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one.

Reaction Scheme

The following diagram outlines the chemical transformations involved in the synthesis.

reaction_scheme cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Cyclocondensation This compound This compound 3,4-Diaminopyridine 3,4-Diaminopyridine This compound->3,4-Diaminopyridine HCl, H2O reflux 2-Methyl-pyrido[3,4-d]pyrimidin-4(3H)-one 2-Methyl-pyrido[3,4-d]pyrimidin-4(3H)-one 3,4-Diaminopyridine->2-Methyl-pyrido[3,4-d]pyrimidin-4(3H)-one Ethyl acetoacetate PPA, heat

Caption: Reaction scheme for the synthesis of 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one.

Logical Relationship: From Precursor to Potential Application

This diagram illustrates the logical progression from the starting material to its potential application in drug discovery.

logical_relationship precursor This compound (Precursor) synthesis Chemical Synthesis (Cyclization Reactions) precursor->synthesis scaffold Pyrido[3,4-d]pyrimidine Scaffold (Core Structure) synthesis->scaffold derivatization Further Derivatization scaffold->derivatization library Compound Library derivatization->library screening Biological Screening library->screening hit_compounds Hit Compounds screening->hit_compounds lead_optimization Lead Optimization hit_compounds->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

Caption: Drug discovery pathway starting from this compound.

This compound serves as an excellent and accessible precursor for the synthesis of biologically relevant heterocyclic compounds, particularly the pyrido[3,4-d]pyrimidine scaffold. The protocols provided herein offer a clear and reproducible pathway to synthesize 2-methyl-pyrido[3,4-d]pyrimidin-4(3H)-one. The established biological potential of this class of compounds underscores the importance of this compound as a building block in the design and development of new therapeutic agents. Further exploration and derivatization of the synthesized scaffold could lead to the discovery of novel drug candidates with improved efficacy and selectivity.

Application Note: High-Performance Liquid Chromatography for Purity Assessment of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 4-Acetamido-3-aminopyridine, a key intermediate in pharmaceutical synthesis. The described reversed-phase HPLC method is designed for accuracy, precision, and specificity in separating the main compound from potential process-related impurities and degradation products. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals, including system suitability parameters and a clear experimental workflow.

Introduction

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds. This application note presents a detailed protocol for a reversed-phase HPLC method suitable for the purity determination of this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for its versatility and resolving power.

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium acetate (analytical grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Purified water (18.2 MΩ·cm)

    • This compound reference standard (purity >99%)

    • This compound sample for analysis

Chromatographic Conditions

A summary of the optimized HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5% to 50% B; 25-30 min: 50% B; 30.1-35 min: 5% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 35 minutes
Standard and Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Parameters (Illustrative)

The following table summarizes typical system suitability and validation parameters for this method.

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Repeatability (RSD%) ≤ 2.0% for 6 injections0.8%
Linearity (r²) ≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise ≥ 30.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.03 µg/mL

Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity assessment of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard (0.1 mg/mL) system_setup HPLC System Setup & Equilibration prep_standard->system_setup prep_sample Prepare Sample (1.0 mg/mL) prep_sample->system_setup prep_mobile_phase Prepare Mobile Phases (A and B) prep_mobile_phase->system_setup sst_injection System Suitability Test (Inject Standard) system_setup->sst_injection sample_injection Inject Sample Solution sst_injection->sample_injection If SST passes data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration purity_calculation Purity Calculation (% Area) peak_integration->purity_calculation generate_report Generate Report purity_calculation->generate_report

Caption: Experimental workflow for HPLC purity assessment.

Data Analysis and Purity Calculation

The purity of the this compound sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

While a definitive impurity profile requires process-specific knowledge, potential related substances for this compound could include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Positional Isomers: Isomers with the acetamido and amino groups at different positions on the pyridine ring.

  • Degradation Products: Products of hydrolysis, oxidation, or other degradation pathways.

The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.

Conclusion

The reversed-phase HPLC method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The method is straightforward to implement and can be validated according to ICH guidelines for use in a quality control environment. This protocol serves as a valuable starting point for researchers and professionals involved in the development and manufacturing of pharmaceuticals containing this important intermediate.

Application Notes and Protocols for the Derivatization of 4-Acetamido-3-aminopyridine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-aminopyridine is a versatile scaffold in medicinal chemistry, offering multiple points for derivatization to generate novel compounds for biological screening. The presence of a primary amino group at the 3-position allows for a variety of chemical modifications, including acylation, sulfonation, and reductive amination, leading to a diverse library of analogues. The acetamido group at the 4-position modulates the electronic properties of the pyridine ring and can influence the biological activity and pharmacokinetic properties of the resulting derivatives. This document provides detailed protocols for the derivatization of this compound and summarizes the biological activities of related aminopyridine derivatives, offering a valuable resource for drug discovery and development programs.

Data Presentation: Biological Activities of Derivatized Aminopyridines

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the following table summarizes the biological activities of various N-acylated and other derivatives of the closely related 4-aminopyridine. This data serves as a valuable proxy for predicting the potential biological targets and efficacy of derivatized this compound.

Derivative ClassExample DerivativeBiological Target/ActivityQuantitative Data (IC₅₀/EC₅₀)Reference Compound
Anilide DerivativesN-(pyridin-4-yl)benzamideAcetylcholinesterase (AChE) Inhibition4APMb showed maximum activityDonepezil
Imide DerivativesPhthalimide derivative of 4-aminopyridineCognition Enhancement--
Peptide Conjugates4-aminopyridine-peptide conjugateReduced Toxicity, Neurodegenerative Disease TargetIn vivo toxicity as high as 1500 mg/kg4-aminopyridine
Amide/Carbamate DerivativesMethyl and ethyl carbamates of 4-aminopyridinePotassium (K+) Channel Blocker, Spinal Cord Injury-4-aminopyridine
Thiazolidinone Hybrids5-benzylidene-2-arylimino-4-thiazolidinone derivativesAnticancer (Chronic Myeloid Leukemia)8: 5.26 µM, 15: 3.52 µM, 34: 8.16 µM (K562 cells)Imatinib

Experimental Protocols

The following protocols provide detailed methodologies for the derivatization of this compound.

Protocol 1: General N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using an acyl chloride or anhydride.

Materials:

  • This compound

  • Acyl chloride or Acetic anhydride (1.1 eq)

  • Anhydrous Pyridine or Triethylamine (as solvent and base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM/THF and triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Slowly add the acyl chloride or acetic anhydride (1.1 eq) dropwise to the stirred solution. Monitor the reaction for any exothermic response.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.

  • Characterization: Characterize the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: Biological Screening - In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol outlines a method to screen the synthesized derivatives for their potential to inhibit acetylcholinesterase, a key target in Alzheimer's disease research.[1]

Materials:

  • Synthesized this compound derivatives

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microplate reader

  • Donepezil (as a positive control)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the synthesized derivatives and Donepezil in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add phosphate buffer, the test compound solution (at various concentrations), and the AChE solution.

    • Incubate the mixture at 37 °C for 15 minutes.

    • Initiate the reaction by adding the ATCI and DTNB solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4_AP_Derivative 4-Aminopyridine Derivative K_Channel Voltage-gated K+ Channel 4_AP_Derivative->K_Channel Blocks P2X7_Receptor P2X7 Receptor 4_AP_Derivative->P2X7_Receptor Activates K_efflux Decreased K+ Efflux Ca_influx Increased Ca2+ Influx P2X7_Receptor->Ca_influx Depolarization Membrane Depolarization K_efflux->Depolarization Depolarization->Ca_influx Potentiates Caspase_Activation Caspase-9 & Caspase-3 Activation Ca_influx->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway for 4-aminopyridine derivative-induced apoptosis.

Experimental Workflow

G Start Start: this compound Derivatization Derivatization (e.g., N-Acylation) Start->Derivatization Purification Purification (Column Chromatography) Derivatization->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., AChE Inhibition Assay) Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for derivatization and biological screening.

References

Application Notes and Protocols for the Scaled-Up Synthesis of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-aminopyridine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various pharmaceutical agents. As the demand for such intermediates progresses from laboratory-scale discovery to preclinical and clinical development, robust and scalable synthetic routes are essential. The synthesis of this compound is typically achieved via a two-step sequence: the nitration of 4-acetamidopyridine followed by the reduction of the resulting nitro-intermediate.

Scaling this process from the bench to a pilot plant or manufacturing scale introduces significant challenges, particularly concerning reaction control, thermal management, and process safety. The nitration step is highly exothermic and requires careful control to prevent runaway reactions and the formation of impurities. The subsequent reduction step must be efficient and clean to ensure high purity of the final product.

These application notes provide a detailed, scalable protocol for the synthesis of this compound, focusing on process safety, efficiency, and product quality. The protocols are presented for both laboratory (gram-scale) and pilot (kilogram-scale) operations to facilitate a smooth technology transfer.

Overall Synthetic Scheme

The synthesis follows a two-step pathway from commercially available 4-acetamidopyridine.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A 4-Acetamidopyridine B 4-Acetamido-3-nitropyridine A->B H₂SO₄, HNO₃ (0-10 °C) C This compound B->C H₂, Pd/C (Methanol)

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 4-Acetamido-3-nitropyridine (Nitration)

Introduction

This step involves the regioselective nitration of 4-acetamidopyridine at the 3-position using a mixture of nitric and sulfuric acids. The acetyl protecting group directs the nitration and mitigates the deactivating effect of the pyridine ring. The primary challenge in scaling this reaction is managing the significant exotherm generated upon adding the nitrating mixture and the substrate.

Experimental Protocols

3.2.1 Laboratory Scale (10 g)

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt bath.

  • Acid Charge: Charge concentrated sulfuric acid (98%, 40 mL) into the flask and cool to 0-5 °C.

  • Substrate Addition: Add 4-acetamidopyridine (10.0 g, 73.4 mmol) portion-wise to the stirred sulfuric acid, ensuring the internal temperature does not exceed 15 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (90%, 4.9 mL, 110.1 mmol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-45 minutes, maintaining the internal temperature between 0 °C and 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralization & Isolation: Adjust the pH of the resulting slurry to 7-8 by the slow addition of a 30% aqueous sodium hydroxide solution, keeping the temperature below 20 °C.

  • Filtration: Filter the precipitated yellow solid, wash it thoroughly with cold deionized water (3 x 50 mL), and dry it under vacuum at 50 °C to a constant weight.

3.2.2 Pilot Scale (1.0 kg)

  • Setup: Use a 20 L jacketed glass reactor equipped with a powerful mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel (or dosing pump), and a nitrogen inlet.

  • Acid Charge: Charge concentrated sulfuric acid (98%, 4.0 L) into the reactor. Start agitation and cool the reactor jacket to 0-5 °C.

  • Substrate Addition: Add 4-acetamidopyridine (1.0 kg, 7.34 mol) in portions via a powder funnel over approximately 1 hour. Ensure each portion dissolves before adding the next and maintain the internal temperature below 15 °C.

  • Nitrating Mixture: In a separate suitable vessel, carefully prepare the nitrating mixture by adding fuming nitric acid (90%, 490 mL, 11.0 mol) to concentrated sulfuric acid (1.0 L) with cooling.

  • Nitration: Add the nitrating mixture to the reactor via a dosing pump over 2-3 hours. The addition rate must be controlled to maintain the internal temperature between 0 °C and 5 °C.

  • Reaction: Stir the mixture at 0-5 °C for 1 hour after the addition is complete. Then, allow the temperature to rise to 20-25 °C and hold for 2-3 hours until reaction completion is confirmed by in-process control (HPLC).

  • Quenching: In a separate 50 L reactor, prepare a mixture of crushed ice and water (20 kg). Transfer the reaction mixture slowly into the ice/water slurry with efficient stirring, ensuring the quench temperature does not exceed 25 °C.

  • Neutralization & Isolation: Adjust the pH to 7-8 by the controlled addition of 50% aqueous sodium hydroxide. Cool the reactor jacket as needed to maintain the temperature below 25 °C.

  • Filtration: Filter the resulting solid using a centrifuge or Nutsche filter. Wash the cake with abundant cold water until the washings are neutral. Dry the product under vacuum at 50-60 °C.

Data Presentation: Nitration
ParameterLaboratory ScalePilot Scale
Reagents
4-Acetamidopyridine10.0 g (1.0 eq)1.0 kg (1.0 eq)
Sulfuric Acid (98%)50 mL5.0 L
Fuming Nitric Acid (90%)4.9 mL (1.5 eq)490 mL (1.5 eq)
Conditions
Reaction Temperature0-5 °C0-5 °C
Addition Time30-45 min2-3 hours
Reaction Time3 hours3-4 hours
Results
Typical Yield11.8 g (88%)1.19 kg (89%)
Purity (HPLC)>98%>98%

Step 2: Synthesis of this compound (Reduction)

Introduction

The selective reduction of the aromatic nitro group in the presence of the amide functionality is achieved via catalytic hydrogenation. This method is highly efficient, clean, and scalable. Key considerations for scale-up include safe handling of the palladium catalyst and hydrogen gas, efficient agitation to ensure good catalyst-substrate contact, and effective filtration to remove the catalyst.

G cluster_0 Process Control Logic for Scaled-Up Nitration Temp Reactor Temperature (T) Control Control System Temp->Control T > 5°C AdditionRate Nitrating Agent Dosing Rate (R) DosingPump Dosing Pump AdditionRate->DosingPump Cooling Jacket Cooling Control->Cooling Increase Coolant Flow Control->DosingPump Decrease/Stop R

Caption: Process control logic for the exothermic nitration step.

Experimental Protocols

4.2.1 Laboratory Scale (5.0 g)

  • Setup: Charge a 250 mL hydrogenation flask with 4-Acetamido-3-nitropyridine (5.0 g, 27.6 mmol), methanol (100 mL), and 10% Palladium on Carbon (50% wet, 0.25 g, 5 wt%).

  • Hydrogenation: Place the flask on a Parr shaker apparatus. Purge the system with nitrogen (3 times) and then with hydrogen (3 times). Pressurize the vessel with hydrogen to 50 psi.

  • Reaction: Shake the mixture at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.

  • Workup: Once hydrogen uptake ceases, depressurize the vessel and purge with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 20 mL). Caution: Do not allow the catalyst cake to dry in the air as it is pyrophoric.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield a solid. The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water) if necessary.

4.2.2 Pilot Scale (1.0 kg)

  • Setup: Charge a 30 L stainless steel hydrogenation reactor with 4-Acetamido-3-nitropyridine (1.0 kg, 5.52 mol) and methanol (20 L).

  • Catalyst Slurry: In a separate vessel, prepare a slurry of 10% Palladium on Carbon (50% wet, 50 g, 5 wt%) in methanol (1 L).

  • Catalyst Charging: Under a nitrogen atmosphere, carefully transfer the catalyst slurry into the hydrogenator. Seal the reactor.

  • Hydrogenation: Start agitation. Purge the reactor with nitrogen (3 cycles), then with hydrogen (3 cycles). Pressurize the reactor with hydrogen to 4-5 bar (approx. 60-75 psi).

  • Reaction: Maintain the reaction at 25-30 °C. The reaction is exothermic; use jacket cooling to maintain the temperature. Monitor the reaction by observing the drop in hydrogen pressure and by periodic sampling for HPLC analysis. The reaction is typically complete in 6-8 hours.

  • Workup: Once the reaction is complete, stop the hydrogen flow, depressurize the reactor, and purge thoroughly with nitrogen.

  • Filtration: Filter the reactor contents through a pre-wetted Celite® pad in an enclosed filter (e.g., sparkler filter) to remove the catalyst. Wash the reactor and filter cake with methanol (2 x 2 L). Ensure the catalyst remains wet at all times.

  • Isolation: Transfer the combined filtrate to a separate glass-lined reactor and concentrate the solvent under vacuum to about 1/4 of the original volume. Cool the resulting slurry to 0-5 °C, filter the product, wash with cold methanol, and dry under vacuum at 50 °C.

Data Presentation: Reduction
ParameterLaboratory ScalePilot Scale
Reagents
4-Acetamido-3-nitropyridine5.0 g (1.0 eq)1.0 kg (1.0 eq)
Methanol100 mL20 L
10% Pd/C (50% wet)0.25 g (5 wt%)50 g (5 wt%)
Conditions
Hydrogen Pressure50 psi4-5 bar
Reaction TemperatureRoom Temp. (~25 °C)25-30 °C
Reaction Time4-6 hours6-8 hours
Results
Typical Yield3.9 g (93%)0.78 kg (94%)
Purity (HPLC)>99%>99%

Safety Considerations

  • Nitration: This reaction is highly exothermic and involves corrosive and oxidizing acids. Personnel must wear appropriate PPE, including acid-resistant gloves, lab coats, and face shields. The reaction should be conducted in a well-ventilated fume hood or an appropriate reactor with emergency cooling capabilities. The quenching and neutralization steps are also highly exothermic and require slow, controlled addition.

  • Catalytic Hydrogenation: Hydrogen is a highly flammable gas. The hydrogenation must be performed in a designated area with proper grounding to prevent static discharge. The palladium catalyst is pyrophoric upon exposure to air when dry; it must be handled as a wet paste and never be allowed to dry in the open. The filtration of the catalyst should be done under a nitrogen blanket.

Disclaimer: These protocols are intended for trained professionals and are based on analogous chemical transformations. All procedures, especially at a larger scale, should be subjected to a thorough risk assessment and process safety review before implementation.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing a 4-Acetamido-3-aminopyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. A common strategy in the design of these inhibitors is the use of heterocyclic scaffolds that can mimic the hinge-binding motif of ATP. Aminopyridine derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry for the generation of potent and selective kinase inhibitors.

This document provides a detailed guide on the prospective use of 4-Acetamido-3-aminopyridine as a starting material for the synthesis of novel kinase inhibitors. While direct utilization of this specific molecule is not yet widely documented in publicly available literature for named kinase inhibitors, its structural motifs suggest a plausible entry point for creating compounds targeting various kinase families. This application note will, therefore, present a hypothetical, yet chemically sound, synthetic pathway and relevant protocols based on established methodologies for analogous aminopyridine scaffolds.

Proposed Synthetic Strategy

The synthetic strategy outlined below transforms this compound into a versatile 3,4-diaminopyridine intermediate, which can then be further elaborated into potential kinase inhibitors through well-established cross-coupling reactions.

G A This compound B 4-Amino-3-nitropyridine A->B 1. Hydrolysis 2. Nitration C 3,4-Diaminopyridine B->C Reduction D 3-Amino-4-bromopyridine C->D Sandmeyer Reaction F Potential Kinase Inhibitor Core D->F Suzuki Coupling E Aryl/Heteroaryl Group E->F G Final Kinase Inhibitor F->G Buchwald-Hartwig Amination Amine Amine (R-NH2) Amine->G

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following protocols are generalized procedures for the key transformations in the proposed synthetic scheme. Researchers should optimize these conditions for specific substrates.

Protocol 1: Synthesis of 3,4-Diaminopyridine from 4-Amino-3-nitropyridine

This protocol describes the reduction of a nitro group to an amine, a crucial step in forming the diaminopyridine scaffold.

Materials:

  • 4-Amino-3-nitropyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-amino-3-nitropyridine (1.0 eq) in a mixture of methanol and THF (1:1).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3,4-diaminopyridine, which can be purified by crystallization or column chromatography.[1]

Protocol 2: Suzuki-Miyaura Coupling of a Brominated Aminopyridine

This protocol outlines the palladium-catalyzed cross-coupling of a brominated aminopyridine with a boronic acid to introduce aryl or heteroaryl moieties.

Materials:

  • 3-Amino-4-bromopyridine (hypothetical intermediate)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add the 3-amino-4-bromopyridine (1.0 eq), arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or irradiate in a microwave reactor at 120-150 °C for 10-30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel.[2][3][4][5][6]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - Brominated Aminopyridine - Arylboronic Acid - Palladium Catalyst - Base B Establish Inert Atmosphere (Argon/Nitrogen) A->B C Add Degassed Solvent B->C D Heat with Stirring (Conventional or Microwave) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 3: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed C-N bond formation to couple a primary or secondary amine to the synthesized kinase inhibitor core.

Materials:

  • Aryl-substituted aminopyridine core (from Protocol 2)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, combine the aryl-substituted aminopyridine, palladium pre-catalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[7][8][9][10][11]

Data Presentation

The following tables provide representative data for aminopyridine and aminopyrimidine-based kinase inhibitors, illustrating the typical information that would be generated during a drug discovery campaign.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ values)

Compound IDTarget KinaseIC₅₀ (nM)Reference KinaseIC₅₀ (nM)Selectivity Index
Hypothetical-1 FAK15VEGFR21500100
Hypothetical-2 CDK244CDK186000~2000
Hypothetical-3 MAP4K425P38α>10000>400
A12 FAK7.8KDR19024
Compound 73 CDK244CDK186000~2000

Data for A12 and Compound 73 are from related diaminopyrimidine and purine inhibitors, respectively, and are included for illustrative purposes.[12][13]

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC₅₀ values)

Compound IDCell LineCancer TypeIC₅₀ (µM)
Hypothetical-1 MDA-MB-231Breast0.094
Hypothetical-1 A549Lung0.130
Hypothetical-2 HCT116Colon0.5
Hypothetical-3 U-87 MGGlioblastoma1.2

Data is representative of typical results for potent kinase inhibitors.[12]

Signaling Pathway Visualization

Understanding the signaling pathway that a kinase inhibitor targets is crucial for predicting its therapeutic effect and potential side effects. Below are examples of signaling pathways often targeted by aminopyridine-based inhibitors.

FAK_Signaling Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix ECM->Integrin Src Src FAK->Src Grb2 Grb2 FAK->Grb2 Src->FAK SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibitor Aminopyridine Inhibitor Inhibitor->FAK

Caption: Simplified FAK signaling pathway and point of inhibition.

CDK_Signaling CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Promotes Inhibitor Aminopyridine Inhibitor Inhibitor->CDK2

Caption: Role of CDK2 in cell cycle progression and its inhibition.

Conclusion

While this compound is not a widely cited starting material for kinase inhibitor synthesis in current literature, its structure presents a viable and interesting starting point for the development of novel inhibitors based on the versatile aminopyridine scaffold. The proposed synthetic routes, utilizing foundational organic chemistry reactions like nitration, reduction, and palladium-catalyzed cross-couplings, offer a logical and feasible pathway to a diverse range of potential kinase inhibitors. The provided protocols and representative data serve as a valuable resource for researchers in the field of drug discovery to explore this and similar scaffolds in the quest for new and effective targeted therapies.

References

Protecting Group Strategies for the Amino Groups of 4-Acetamido-3-aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic protection of the amino groups of 4-acetamido-3-aminopyridine, a common scaffold in medicinal chemistry. The presence of two distinct amino functionalities—a primary aromatic amine at the 3-position and an acetamido group at the 4-position—necessitates careful selection of protecting groups to achieve desired chemical transformations selectively. This guide outlines orthogonal and chemoselective strategies for the protection of the 3-amino group, enabling further functionalization of the molecule.

Introduction

This compound is a valuable building block in the synthesis of various biologically active compounds. The differential reactivity of its two nitrogen atoms—the nucleophilic 3-amino group and the less nucleophilic 4-acetamido group—allows for selective protection, which is a cornerstone of multistep organic synthesis. The choice of protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to subsequent reaction conditions and the ease of its removal. This note details the application of three widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Chemoselectivity and Orthogonal Protection

The successful protection strategy for this compound hinges on the principle of chemoselectivity. The 3-amino group is significantly more nucleophilic and basic than the amide nitrogen of the 4-acetamido group. This difference in reactivity allows for the selective protection of the 3-amino group under appropriate reaction conditions.

Furthermore, the concept of orthogonal protection is crucial when multiple protecting groups are employed in a synthetic route. Orthogonal protecting groups can be removed under distinct conditions without affecting each other, providing precise control over the unmasking of functional groups.[1] The protecting groups discussed herein—Boc (acid-labile), Cbz (hydrogenolysis), and Fmoc (base-labile)—form an orthogonal set, offering flexibility in complex synthetic endeavors.[2][3]

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability to a wide range of non-acidic reagents.[4] It is readily cleaved under acidic conditions.[5][6]

Application: Selective protection of the 3-amino group of this compound can be achieved using di-tert-butyl dicarbonate (Boc)₂O. The higher nucleophilicity of the 3-amino group allows for its preferential reaction over the 4-acetamido group.

Experimental Protocol: Boc Protection of this compound

  • Materials: this compound, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF.

    • Add triethylamine (1.1 equiv.).

    • Slowly add a solution of (Boc)₂O (1.1 equiv.) in the same solvent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl (4-acetamido-3-pyridinyl)carbamate.

Deprotection Protocol: Removal of the Boc Group

  • Materials: Boc-protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) at 0 °C.

    • Stir the mixture at room temperature for 1-3 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting amine salt can be used directly or neutralized with a base.

Benzyloxycarbonyl (Cbz) Protection

The benzyloxycarbonyl (Cbz or Z) group is a versatile protecting group, stable to both acidic and basic conditions, and is typically removed by catalytic hydrogenolysis.[7] This makes it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[8]

Application: The Cbz group can be selectively introduced onto the 3-amino group of this compound using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Cbz Protection of this compound

  • Materials: this compound, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA), Dioxane/Water or Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (e.g., 1:1) or DCM.

    • Add NaHCO₃ (2.0 equiv.) or TEA (1.5 equiv.).

    • Cool the mixture to 0 °C and slowly add Cbz-Cl (1.1 equiv.).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain benzyl (4-acetamido-3-pyridinyl)carbamate.

Deprotection Protocol: Removal of the Cbz Group

  • Materials: Cbz-protected this compound, Palladium on carbon (10% Pd/C), Hydrogen gas (H₂) or a hydrogen donor (e.g., ammonium formate), Methanol (MeOH) or Ethanol (EtOH).

  • Procedure (Catalytic Hydrogenolysis):

    • Dissolve the Cbz-protected compound in MeOH or EtOH.

    • Add 10% Pd/C (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the deprotected amine.[9]

9-Fluorenylmethoxycarbonyl (Fmoc) Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group, stable to acidic conditions and hydrogenolysis, making it orthogonal to both Boc and Cbz groups.[10]

Application: The Fmoc group can be selectively introduced at the 3-amino position using Fmoc-Cl or Fmoc-OSu under basic conditions.

Experimental Protocol: Fmoc Protection of this compound

  • Materials: this compound, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane/Water.

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in a mixture of dioxane and water (1:1).

    • Add NaHCO₃ (2.0 equiv.).

    • Cool the mixture to 0 °C and add a solution of Fmoc-Cl (1.1 equiv.) in dioxane.

    • Stir at room temperature for 3-5 hours.

    • Monitor by TLC.

    • Once the reaction is complete, add water and extract with ethyl acetate.

    • Wash the organic layer, dry, and concentrate.

    • Purify by column chromatography to yield 9-fluorenylmethyl (4-acetamido-3-pyridinyl)carbamate.

Deprotection Protocol: Removal of the Fmoc Group

  • Materials: Fmoc-protected this compound, Piperidine, Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the Fmoc-protected compound in DMF.

    • Add a solution of 20% piperidine in DMF.

    • Stir at room temperature for 30 minutes to 2 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography or precipitation.[11][12]

Data Presentation

The following table summarizes the reaction conditions and expected yields for the selective protection of the 3-amino group of this compound. The yields are estimated based on similar reactions with aminopyridines and may vary depending on the specific reaction conditions and scale.

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Boc (Boc)₂OTEADCM/THF0 to RT2 - 485 - 95
Cbz Cbz-ClNaHCO₃/TEADioxane/H₂O or DCM0 to RT4 - 680 - 90
Fmoc Fmoc-ClNaHCO₃Dioxane/H₂O0 to RT3 - 580 - 90

Visualization of Protecting Group Strategies

The following diagrams illustrate the logical workflow for the protection and deprotection of the 3-amino group of this compound.

Protection_Deprotection_Workflow cluster_protection Protection of 3-Amino Group cluster_protected Protected Intermediates cluster_deprotection Deprotection Start 4-Acetamido- 3-aminopyridine Boc_Protect Boc Protection ((Boc)₂O, Base) Start->Boc_Protect Selective Protection Cbz_Protect Cbz Protection (Cbz-Cl, Base) Start->Cbz_Protect Selective Protection Fmoc_Protect Fmoc Protection (Fmoc-Cl, Base) Start->Fmoc_Protect Selective Protection Boc_Protected N-Boc-4-acetamido- 3-aminopyridine Boc_Protect->Boc_Protected Cbz_Protected N-Cbz-4-acetamido- 3-aminopyridine Cbz_Protect->Cbz_Protected Fmoc_Protected N-Fmoc-4-acetamido- 3-aminopyridine Fmoc_Protect->Fmoc_Protected Boc_Deprotect Acidic Deprotection (e.g., TFA) Boc_Protected->Boc_Deprotect Cbz_Deprotect Hydrogenolysis (H₂, Pd/C) Cbz_Protected->Cbz_Deprotect Fmoc_Deprotect Basic Deprotection (e.g., Piperidine) Fmoc_Protected->Fmoc_Deprotect End Deprotected Amine Boc_Deprotect->End Cbz_Deprotect->End Fmoc_Deprotect->End

Caption: Workflow for protection and deprotection of this compound.

The orthogonality of these protecting groups is a powerful tool in multi-step synthesis. The following diagram illustrates how these groups can be used in an orthogonal fashion.

Orthogonal_Strategy Molecule Molecule with Boc, Cbz, and Fmoc Protected Amines Acid Acidic Conditions (e.g., TFA) Molecule->Acid Selective Deprotection Base Basic Conditions (e.g., Piperidine) Molecule->Base Selective Deprotection Hydrogenolysis Hydrogenolysis (H₂, Pd/C) Molecule->Hydrogenolysis Selective Deprotection Boc_Removed Cbz and Fmoc Intact Acid->Boc_Removed Fmoc_Removed Boc and Cbz Intact Base->Fmoc_Removed Cbz_Removed Boc and Fmoc Intact Hydrogenolysis->Cbz_Removed

Caption: Orthogonal deprotection strategy for Boc, Cbz, and Fmoc groups.

Conclusion

The selective protection of the 3-amino group of this compound is a critical step in the synthesis of more complex molecules. The use of Boc, Cbz, and Fmoc protecting groups offers a versatile and robust toolkit for the medicinal chemist. By understanding the principles of chemoselectivity and orthogonal protection, and by following the detailed protocols provided, researchers can confidently manipulate this important synthetic building block to achieve their synthetic goals. Careful monitoring of reaction progress and appropriate purification techniques are essential for obtaining the desired protected intermediates in high yield and purity.

References

Catalytic Applications of Metal Complexes with 4-Acetamido-3-aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, the scientific literature does not contain specific reports on the catalytic applications of metal complexes featuring the 4-Acetamido-3-aminopyridine ligand. However, based on the catalytic activities of structurally analogous aminopyridine and diaminopyridine metal complexes, we can infer and propose potential applications and detailed protocols. The following information is presented to guide researchers in exploring the catalytic potential of such complexes.

Introduction

Metal complexes incorporating pyridine-based ligands are of significant interest in catalysis due to their tunable electronic and steric properties. The ligand this compound offers a bidentate N,N or N,O chelation site through the pyridine nitrogen, the amino group, and the acetamido group. This structure is analogous to other bidentate aminopyridine ligands that have demonstrated considerable efficacy in a range of catalytic transformations. This document outlines potential catalytic applications, provides detailed experimental protocols for these reactions, and presents quantitative data from analogous systems.

Inferred Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing aminopyridine-type ligands are effective catalysts for the formation of C-C bonds via the Suzuki-Miyaura cross-coupling reaction. The nitrogen-containing ligand can stabilize the palladium center and facilitate the catalytic cycle. It is anticipated that a palladium complex of this compound could effectively catalyze the coupling of aryl halides with arylboronic acids.

Application Note:

A hypothetical palladium(II) complex of this compound, such as [Pd(4-A-3-AP)Cl₂], could be employed as a pre-catalyst for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials. The bidentate nature of the ligand is expected to provide a stable and efficient catalytic system.

Quantitative Data from Analogous Systems:

The following table summarizes representative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with aminopyridine-based ligands.

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenylboronic acid[Pd(OAc)₂] (0.5) + Ligand (0.5)Cs₂CO₃1,4-Dioxane10016>95[1]
24-ChloroacetophenonePhenylboronic acid[Pd(PPh₃)₄] (5)K₃PO₄1,4-Dioxane/H₂O802085[2]
31-Bromo-4-nitrobenzene4-Methoxyphenylboronic acid[PdBr₂(NHC)(pyridine)] (variable)K₂CO₃Toluene/H₂O100298[3]

Note: The specific ligand in Entry 1 is an α-aminophosphonate based on 1,3,4-oxadiazole. Entry 3 utilizes an N-heterocyclic carbene (NHC) ligand with a pyridine co-ligand.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • This compound ligand (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, base, palladium pre-catalyst, and this compound ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine Aryl Halide, Arylboronic Acid, Base, Pd-Catalyst, and Ligand start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Pure Product purify->end

Figure 1. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_complex R-Pd(II)-X(L_n) pd0->pd2_complex R-X reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd2_biaryl R-Pd(II)-R'(L_n) pd2_complex->pd2_biaryl R'-B(OR)₂ transmetalation Transmetalation pd2_biaryl->pd0 product R-R' pd2_biaryl->product

Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Inferred Application: Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium complexes with bidentate and tridentate nitrogen-donor ligands are well-known catalysts for the transfer hydrogenation of ketones to secondary alcohols, using a hydrogen donor such as isopropanol. A ruthenium(II) complex of this compound could potentially serve as an efficient catalyst for this transformation.

Application Note:

The catalytic system, likely a [Ru(arene)(4-A-3-AP)Cl] type complex, could be utilized for the reduction of a variety of aromatic and aliphatic ketones. The reaction is typically performed in the hydrogen donor solvent (isopropanol) with a base as a co-catalyst. The N-H functionality of the amino group in the ligand might participate in the catalytic cycle through a metal-ligand cooperative mechanism.

Quantitative Data from Analogous Systems:

The following table presents data for the transfer hydrogenation of acetophenone catalyzed by ruthenium complexes with related N,N-donor ligands.

EntryKetoneCatalyst (mol%)BaseSolventTemp (°C)Time (min)Conversion (%)TOF (h⁻¹) (at 50% conv.)Reference
1Acetophenone[Ru(p-cymene)(N,N-bidentate)Cl] (0.05)KOHi-PrOH8259863,000[4]
2Acetophenone[Ru(L)(PPh₃)Cl₂] (0.5) (L = NNN-tridentate)i-PrOKi-PrOH821596-[5]
3AcetophenoneDinuclear Ru(II)-dipicolinamide complex (0.005)KᵗBuOi-PrOH8260>991,970[6]

Note: The specific ligands in the table are structurally related N,N- or N,N,N-donor ligands, not this compound.

Experimental Protocol: General Procedure for Transfer Hydrogenation

Materials:

  • Ketone (1.0 mmol)

  • Ruthenium pre-catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 0.025-0.5 mol%)

  • This compound ligand (0.05-1.0 mol%)

  • Base (e.g., KOH or K-isopropoxide, 5-10 mol%)

  • Isopropanol (hydrogen donor and solvent, 5 mL)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the ruthenium pre-catalyst and the this compound ligand in isopropanol and stir for 15-30 minutes to allow for complex formation.

  • Add the ketone to the catalyst solution.

  • Add the base (often as a solution in isopropanol).

  • Heat the reaction mixture to reflux (approximately 82 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a small amount of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the resulting alcohol by column chromatography if necessary.

Transfer_Hydrogenation_Workflow cluster_prep Catalyst Preparation and Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start catalyst_prep Dissolve Ru-precatalyst and Ligand in i-PrOH start->catalyst_prep add_ketone Add Ketone catalyst_prep->add_ketone add_base Add Base add_ketone->add_base reflux Reflux (~82 °C) add_base->reflux monitor Monitor Progress (TLC/GC-MS) reflux->monitor monitor->reflux Continue if incomplete cool_quench Cool and Quench with Water monitor->cool_quench Reaction Complete extract Extract with Organic Solvent cool_quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Column Chromatography (if needed) dry_concentrate->purify end Pure Alcohol purify->end

Figure 3. A general experimental workflow for Ruthenium-catalyzed transfer hydrogenation of ketones.

Transfer_Hydrogenation_Cycle ru_precatalyst [Ru]-Cl ru_alkoxide [Ru]-O-iPr ru_precatalyst->ru_alkoxide i-PrOH, Base - HCl product_release Product Release ru_hydride [Ru]-H ru_alkoxide->ru_hydride - Acetone ru_hydride->ru_precatalyst alcohol_product R₂CHOH ru_hydride->alcohol_product ketone_substrate R₂C=O ketone_substrate->ru_hydride

Figure 4. A simplified catalytic cycle for the transfer hydrogenation of ketones.

Other Potential Catalytic Applications

Based on the broader literature for aminopyridine and related N-donor ligand complexes, other potential catalytic applications for metal complexes of this compound could include:

  • Oxidation Reactions: Iron and copper complexes with aminopyridine ligands have been shown to catalyze the oxidation of various substrates, including alcohols and alkanes.[7][8]

  • Hydrogenation Reactions: Cobalt complexes with pyridine-based ligands have been investigated for the hydrogenation of olefins and pyridines.[9][10]

  • Atom Transfer Radical Polymerization (ATRP): Iron complexes with aminopyridine ligands have been used as catalysts for ATRP.[11]

Further research is required to synthesize and characterize metal complexes of this compound and to experimentally validate their efficacy in these and other catalytic transformations. The protocols and data provided herein for analogous systems offer a solid foundation for such exploratory studies.

References

Troubleshooting & Optimization

overcoming low yield in the synthesis of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Acetamido-3-aminopyridine.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the three-step synthesis of this compound is consistently low. What are the most critical steps to optimize?

A1: Low overall yield is a common issue and can typically be attributed to challenges in the nitration and reduction steps. The initial acetylation of 4-aminopyridine generally proceeds with high yield. The nitration of N-(pyridin-4-yl)acetamide is highly sensitive to reaction conditions, with the potential for over-nitration or improper regioselectivity. The final reduction of the nitro group can also be problematic, often suffering from incomplete conversion or the formation of side products. Careful optimization of temperature, reaction time, and reagent stoichiometry in these two steps is crucial for improving your overall yield.

Q2: I am observing the formation of multiple products during the nitration step. How can I improve the selectivity for 4-Acetamido-3-nitropyridine?

A2: The formation of multiple nitrated products is often due to harsh reaction conditions. The acetamido group is an ortho-, para-director; however, under strongly acidic conditions, protonation of the pyridine nitrogen deactivates the ring, making nitration difficult and potentially leading to undesired isomers. To improve selectivity, ensure the temperature is strictly controlled, typically at or below 0°C during the addition of the nitrating agent. A common strategy to avoid oxidation and improve regioselectivity is the protection of the amino group as an acetanilide before nitration.

Q3: The reduction of 4-Acetamido-3-nitropyridine is sluggish and often incomplete. What are the recommended reducing agents and conditions?

A3: Incomplete reduction is a frequent challenge. Catalytic hydrogenation using palladium on carbon (Pd/C) is often effective.[1] However, the catalyst activity can be a factor. Ensure you are using a fresh, high-quality catalyst. If hydrogenation is slow, consider increasing the hydrogen pressure or the catalyst loading. Alternatively, metal/acid reductions, such as with iron powder in acetic acid or tin(II) chloride in hydrochloric acid, can be effective.[1][2] For substrates with poor solubility, a co-solvent system may be necessary to ensure the reaction proceeds to completion.[3]

Q4: How can I effectively purify the final product, this compound, from residual starting materials and side products?

A4: Purification of aminopyridines can be achieved through several methods. Recrystallization is a common and effective technique. Solvents such as ethanol, water, or mixtures thereof can be suitable. For more challenging separations, column chromatography on silica gel or alumina is recommended. The choice of eluent will depend on the polarity of the impurities. Cation-exchange chromatography can also be an effective method for purifying aminopyridine derivatives.[4]

Troubleshooting Guide

Step 1: Acetylation of 4-Aminopyridine

This step is generally high-yielding, but issues can still arise.

Observed Problem Potential Cause Recommended Solution
Low Yield of N-(pyridin-4-yl)acetamide Incomplete reaction.Ensure a slight excess of acetic anhydride is used. Increase the reaction time or gently heat the reaction mixture if starting material is still present (monitor by TLC).
Product loss during workup.N-(pyridin-4-yl)acetamide has some water solubility. Avoid excessive washing with cold water. Ensure the pH is appropriately adjusted to precipitate the product fully.
Product is an oil or difficult to crystallize Presence of impurities (e.g., di-acetylated product or residual acetic acid).Wash the crude product with a cold, non-polar solvent like diethyl ether to remove residual acetic anhydride and acetic acid. Recrystallize from a suitable solvent system like ethanol/water.
Step 2: Nitration of N-(pyridin-4-yl)acetamide

This is a critical step where yield is often lost.

Observed Problem Potential Cause Recommended Solution
Very low or no yield of nitrated product Reaction conditions are too mild.The pyridine ring is electron-deficient and requires strong nitrating conditions. Ensure the use of a potent nitrating mixture (e.g., fuming nitric acid and concentrated sulfuric acid).
Reaction temperature is too high, leading to degradation.Maintain a low temperature (0°C or below) during the addition of the nitrating agent to prevent decomposition.
Formation of multiple isomers or over-nitration Harsh reaction conditions or incorrect stoichiometry.Add the nitrating agent dropwise and slowly while carefully monitoring the temperature. Use the correct stoichiometry of the nitrating agent.
Oxidation of the starting material The amino group is not sufficiently protected.Direct nitration of anilines can lead to oxidation.[5] Acetylation of the amino group helps to mitigate this, but strict temperature control is still essential.
Step 3: Reduction of 4-Acetamido-3-nitropyridine

This final step is crucial for obtaining the desired product in high purity and yield.

Observed Problem Potential Cause Recommended Solution
Incomplete reduction (starting material remains) Inactive catalyst or insufficient reducing agent.For catalytic hydrogenation, use a fresh batch of Pd/C catalyst. For metal/acid reductions, ensure the metal is finely powdered and use a sufficient excess.
Poor solubility of the starting material.The nitro compound must be soluble in the reaction solvent.[2] Use a co-solvent system (e.g., ethanol/water, THF/ethanol) to improve solubility.[3]
Formation of side products (e.g., hydroxylamines, azoxy compounds) Reaction conditions are not optimized.Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion.[2] Control the temperature, as some reductions are exothermic and can lead to side products.[2]
Reduction of the acetamido group The chosen reducing agent is too harsh.While less common, some strong reducing agents could potentially affect the amide. Stick to milder, selective methods like catalytic hydrogenation or Fe/acetic acid.

Experimental Protocols

Protocol 1: Synthesis of N-(pyridin-4-yl)acetamide
  • In a round-bottom flask, dissolve 4-aminopyridine (1 equivalent) in pyridine or a suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to yield pure N-(pyridin-4-yl)acetamide.[6]

Protocol 2: Synthesis of 4-Acetamido-3-nitropyridine
  • To a flask containing concentrated sulfuric acid, cool to 0°C in an ice-salt bath.

  • Slowly add N-(pyridin-4-yl)acetamide (1 equivalent) in portions, ensuring the temperature remains below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.

  • Add the nitrating mixture dropwise to the solution of N-(pyridin-4-yl)acetamide, maintaining the temperature at or below 0°C.

  • Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-Acetamido-3-nitropyridine.

Protocol 3: Synthesis of this compound

Method A: Catalytic Hydrogenation

  • In a hydrogenation vessel, dissolve 4-Acetamido-3-nitropyridine (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).

  • Add 5-10 mol% of Palladium on carbon (Pd/C, 10 wt%).

  • Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., balloon or Parr hydrogenator).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography.

Method B: Iron in Acetic Acid

  • In a round-bottom flask, suspend 4-Acetamido-3-nitropyridine (1 equivalent) and iron powder (3-5 equivalents) in glacial acetic acid.

  • Heat the mixture to 60-80°C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite to remove the iron salts.

  • Wash the Celite pad with acetic acid or ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base to precipitate the product.

  • Filter the product, wash with water, and dry. Purify further if necessary.

Data Presentation

Table 1: Comparison of Reduction Methods for 4-Acetamido-3-nitropyridine

MethodReducing AgentSolventTemperature (°C)Typical Yield (%)Notes
Catalytic HydrogenationH₂, Pd/C (10%)Ethanol2585-95Clean reaction; requires hydrogenation equipment.
Metal/AcidFe / Acetic AcidAcetic Acid8075-85Cost-effective; requires careful workup to remove iron salts.
Metal/AcidSnCl₂·2H₂O / HClEthanol78 (reflux)70-80Effective but tin waste can be an issue.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction 4-Aminopyridine 4-Aminopyridine N-(pyridin-4-yl)acetamide N-(pyridin-4-yl)acetamide 4-Aminopyridine->N-(pyridin-4-yl)acetamide Ac₂O, Pyridine 4-Acetamido-3-nitropyridine 4-Acetamido-3-nitropyridine N-(pyridin-4-yl)acetamide->4-Acetamido-3-nitropyridine HNO₃, H₂SO₄ This compound This compound 4-Acetamido-3-nitropyridine->this compound [H]

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield Low_Yield Low Overall Yield Acetylation_Issues Acetylation Step Issues Low_Yield->Acetylation_Issues Nitration_Issues Nitration Step Issues Low_Yield->Nitration_Issues Reduction_Issues Reduction Step Issues Low_Yield->Reduction_Issues Workup_Loss_Ac Workup Losses Acetylation_Issues->Workup_Loss_Ac Incomplete_Reaction_Ac Incomplete_Reaction_Ac Acetylation_Issues->Incomplete_Reaction_Ac Side_Reactions_Ni Side Reactions (Isomers, Oxidation) Nitration_Issues->Side_Reactions_Ni Harsh_Conditions_Ni Harsh_Conditions_Ni Nitration_Issues->Harsh_Conditions_Ni Poor_Solubility_Re Poor Solubility Reduction_Issues->Poor_Solubility_Re Side_Products_Re Side Products (e.g., hydroxylamine) Reduction_Issues->Side_Products_Re Inactive_Reagent_Re Inactive_Reagent_Re Reduction_Issues->Inactive_Reagent_Re

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Acetamido-3-aminopyridine.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low yield of purified this compound.

  • Question: I am experiencing a significant loss of product during the purification process. What are the potential causes and how can I improve the yield?

  • Answer: Low recovery can stem from several factors throughout the purification workflow. Key areas to investigate include:

    • Sub-optimal Crystallization Conditions: The choice of solvent, temperature, and cooling rate is crucial for efficient crystallization. Experiment with different solvent systems to find one where the compound has high solubility at elevated temperatures and low solubility at room temperature. Slow cooling generally promotes the formation of purer crystals and better recovery.

    • Product Adsorption: The amine and amide functionalities in this compound can lead to adsorption onto silica gel during column chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce streaking and improve recovery.[1]

    • Incomplete Reaction or Side Reactions: If the preceding synthesis step is incomplete or has generated significant byproducts, the purification process becomes more challenging and can lead to lower yields of the desired product. Ensure the synthesis reaction goes to completion by monitoring it with techniques like TLC or LC-MS.

Issue 2: The purified product is discolored (e.g., yellow, brown, or off-white).

  • Question: My final product has a persistent color, even after initial purification attempts. What is the likely cause and how can I obtain a colorless product?

  • Answer: Discoloration typically indicates the presence of impurities. Common causes include:

    • Oxidation Products: Aminopyridines can be susceptible to oxidation, leading to the formation of colored impurities. It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible and to store it protected from light and air.

    • Residual Starting Materials or Reagents: Incomplete removal of starting materials or colored reagents from the synthesis can impart color to the final product.

    • Degradation: The compound may be sensitive to pH or temperature. Avoid strongly acidic or basic conditions during workup and purification unless necessary. If heating is required for dissolution during recrystallization, use the lowest effective temperature and minimize the heating time.[1]

    • Solution - Activated Charcoal Treatment: To remove colored impurities, you can treat a solution of the crude product with a small amount of activated charcoal. The solution should be heated briefly with the charcoal and then hot-filtered to remove the charcoal before allowing the solution to cool for recrystallization. Use charcoal sparingly as it can also adsorb the desired product.[2]

Issue 3: The product fails to crystallize or oils out during recrystallization.

  • Question: I am having difficulty obtaining solid crystals of this compound from solution. It either remains an oil or precipitates as an amorphous solid. What should I do?

  • Answer: This is a common crystallization challenge. Here are several troubleshooting steps:

    • Solvent System Optimization: The solvent system is critical. Experiment with a range of solvents with varying polarities or use a mixture of a "good" solvent (in which the compound is soluble) and a "bad" solvent (in which it is insoluble).

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

      • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution to initiate crystallization.

    • Slow Down the Process: Rapid cooling or rapid addition of an anti-solvent can lead to oiling out. Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator.

    • Ensure Purity: Highly impure compounds are often difficult to crystallize. Consider an initial purification step, such as flash chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Based on the synthesis of related aminopyridines, common impurities may include:

  • Unreacted Starting Materials: Such as 3,4-diaminopyridine or the acetylating agent.

  • Di-acetylated Byproducts: Formation of a di-acetylated derivative is possible if the reaction conditions are too harsh or if an excess of the acetylating agent is used.[2]

  • Positional Isomers: Depending on the synthetic route, other isomers may be present.

  • Hydrolysis Products: The acetamido group can be susceptible to hydrolysis back to the amino group under certain pH conditions.

Q2: Which purification technique is most effective for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often the most straightforward and cost-effective method for removing small amounts of impurities and for obtaining a highly crystalline product.

  • Column Chromatography: For separating mixtures with components of similar polarity, such as isomers or byproducts, column chromatography on silica gel is highly effective.[1][2] A gradient elution with a solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point.

  • Preparative HPLC: For very challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[1]

Q3: How can I monitor the purity of this compound during purification?

A3: Several analytical techniques can be used:

  • Thin Layer Chromatography (TLC): A quick and simple method to assess the number of components in a mixture and to track the progress of a purification process like column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample and can be used to detect even minor impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the desired product and to detect and quantify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantagesBest For
Recrystallization Differential solubilityCost-effective, scalable, yields crystalline productCan be time-consuming, may not remove all impuritiesRemoving minor impurities, final purification step
Column Chromatography Differential adsorptionHigh resolution for complex mixturesCan be labor-intensive, uses large solvent volumesSeparating isomers and byproducts
Preparative HPLC High-resolution separationHighest purity achievableExpensive, limited sample capacityFinal polishing step for high-purity applications

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to test include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and heat again for a few minutes. Perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Maximizing Yield: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography

  • Stationary and Mobile Phase Selection: Silica gel is a common stationary phase. The mobile phase is chosen based on TLC analysis. A solvent system that gives a retention factor (Rf) of ~0.3 for the desired compound on a TLC plate is a good starting point for the column.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent. Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the elution of the product by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by adding a more polar solvent to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow crude_product Crude this compound assess_purity Assess Purity (TLC, HPLC) crude_product->assess_purity high_purity High Purity? assess_purity->high_purity final_product Pure Product high_purity->final_product Yes column_chromatography Column Chromatography high_purity->column_chromatography No recrystallization Recrystallization recrystallization->assess_purity column_chromatography->recrystallization Troubleshooting_Crystallization start Crystallization Attempt oils_out Product Oils Out / Amorphous Solid start->oils_out crystals_form Crystals Form oils_out->crystals_form No change_solvent Change Solvent System oils_out->change_solvent Yes change_solvent->start slow_cooling Slower Cooling / Gradual Anti-solvent Addition slow_cooling->start induce_crystallization Induce Crystallization (Scratch/Seed) induce_crystallization->start repurify Pre-purify (e.g., Chromatography) repurify->start

References

identifying and minimizing byproducts in 4-Acetamido-3-aminopyridine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Acetamido-3-aminopyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, focusing on a common synthetic route involving the reduction of a nitropyridine precursor followed by selective acetylation.

Q1: My final product yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yield in the synthesis of this compound can stem from issues in either the reduction or the acetylation step.

Troubleshooting the Reduction of 4-Amino-3-nitropyridine:

  • Incomplete Reduction: The conversion of the nitro group to an amine may not have gone to completion.

    • Solution: Increase the reaction time or the amount of the reducing agent (e.g., Pd/C, Fe/HCl). Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting material.

  • Catalyst Inactivation: The hydrogenation catalyst (e.g., Pd/C) may have become deactivated.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of catalyst poisons such as sulfur compounds.

  • Side Reactions: The reduction of nitropyridines can sometimes lead to the formation of byproducts like azoxy or azo compounds.[1]

    • Solution: Optimize the reaction conditions (temperature, pressure, solvent) to favor the formation of the desired amine. Using a different reducing system, such as iron in acidic medium, might minimize these byproducts.[1]

Troubleshooting the Selective Acetylation of 3,4-Diaminopyridine:

  • Formation of Di-acetylated Byproduct: Both amino groups may have been acetylated, reducing the yield of the desired mono-acetylated product.

    • Solution: Use a controlled amount of the acetylating agent (e.g., acetyl chloride or acetic anhydride), typically around 1.0 to 1.2 equivalents. Add the acetylating agent slowly at a low temperature (e.g., 0-5 °C) to improve selectivity.

  • Formation of the Positional Isomer: The acetylation may have occurred on the 3-amino group instead of the desired 4-amino group.

    • Solution: The regioselectivity of the acetylation of 3,4-diaminopyridine can be influenced by the reaction conditions and the acetylating agent used. It has been reported that the acylation can be directed to the 3-amino position.[2] To favor acetylation at the 4-position, modification of the reaction solvent and base could be explored.

  • Hydrolysis of the Product: If the workup conditions are too harsh (e.g., strongly acidic or basic), the amide bond of the product could be hydrolyzed.

    • Solution: Maintain neutral or mildly basic conditions during the workup and purification steps.

Q2: My final product is impure. How can I identify and remove the common impurities?

The most common impurities are the starting materials (unreacted 3,4-diaminopyridine), the di-acetylated byproduct (3,4-diacetamidopyridine), and the positional isomer (3-acetamido-4-aminopyridine).

Identification of Impurities:

  • HPLC Analysis: High-Performance Liquid Chromatography is the most effective method to identify and quantify the desired product and its impurities. Different isomers of aminopyridines can be separated using specialized HPLC columns and methods.[3][4] A method using a C18 column with a mobile phase of acetonitrile and an aqueous buffer is a good starting point for analysis.[5]

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy can help distinguish between the desired product and its isomers. The chemical shifts of the aromatic protons and the acetyl group will be different for each isomer.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and byproducts. The di-acetylated byproduct will have a higher molecular weight than the mono-acetylated products.

Purification Strategies:

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from its byproducts. A solvent system with a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) can be effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to remove impurities. The choice of solvent will depend on the solubility differences between the product and the impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical synthetic route starts from the commercially available 4-amino-3-nitropyridine. The synthesis involves two main steps:

  • Reduction of the nitro group: The nitro group of 4-amino-3-nitropyridine is reduced to an amino group to form 3,4-diaminopyridine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.

  • Selective mono-acetylation: The resulting 3,4-diaminopyridine is then selectively acetylated at the 4-amino group to yield this compound. This step requires careful control of the reaction conditions to avoid over-acetylation.

Q2: What are the expected major byproducts in the synthesis of this compound?

The primary byproducts depend on the specific synthetic step:

  • From the reduction step: Incomplete reduction can leave unreacted 4-amino-3-nitropyridine. Side reactions during catalytic hydrogenation can also produce small amounts of azoxy or azo compounds.

  • From the acetylation step:

    • 3,4-Diacetamidopyridine: This is formed when both amino groups of 3,4-diaminopyridine are acetylated.

    • 3-Acetamido-4-aminopyridine: This is the positional isomer where the acetyl group is attached to the 3-amino group instead of the 4-amino group.[2]

Q3: How can I control the regioselectivity of the acetylation of 3,4-diaminopyridine?

Controlling the regioselectivity to favor acetylation at the 4-amino position is a key challenge. The nucleophilicity of the two amino groups is different, and this can be exploited. The 3-amino group is generally considered more nucleophilic.[2] To achieve selective acetylation at the 4-position, one might need to employ protecting group strategies or carefully optimize reaction conditions such as solvent, temperature, and the nature of the acetylating agent and base. One study reported the selective acylation of the 3-amino position using acetyl chloride in dimethyl acetamide.[2]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

  • Thin Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for quantitative analysis of the reaction mixture and for determining the purity of the final product. It can effectively separate the desired product from starting materials and byproducts, including positional isomers.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the structure of the final product and identifying any isomeric impurities.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Data Presentation

Table 1: Summary of Potential Byproducts and their Identification

Byproduct NameChemical StructureMolecular Weight ( g/mol )Identification Method
3,4-DiacetamidopyridineC9H11N3O2193.20MS, NMR, HPLC
3-Acetamido-4-aminopyridineC7H9N3O151.17NMR, HPLC
4-Amino-3-nitropyridineC5H5N3O2139.11TLC, HPLC

Experimental Protocols

Protocol 1: Reduction of 4-Amino-3-nitropyridine to 3,4-Diaminopyridine

  • Reaction Setup: In a hydrogenation vessel, dissolve 4-amino-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain crude 3,4-diaminopyridine, which can be used in the next step without further purification or purified by recrystallization if necessary.

Protocol 2: Selective Acetylation of 3,4-Diaminopyridine

  • Reaction Setup: Dissolve 3,4-diaminopyridine (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0-5 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 eq).

  • Acetylating Agent Addition: Slowly add a solution of acetyl chloride (1.05 eq) in the same solvent to the reaction mixture dropwise over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring: Monitor the formation of the product and the consumption of the starting material by TLC or HPLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to isolate this compound.

Visualizations

Reaction_Pathway cluster_byproducts Potential Byproducts 4-Amino-3-nitropyridine 4-Amino-3-nitropyridine 3,4-Diaminopyridine 3,4-Diaminopyridine 4-Amino-3-nitropyridine->3,4-Diaminopyridine H2, Pd/C Reduction This compound This compound 3,4-Diaminopyridine->this compound Acetyl Chloride Selective Acetylation 3,4-Diacetamidopyridine 3,4-Diacetamidopyridine 3,4-Diaminopyridine->3,4-Diacetamidopyridine Over-acetylation 3-Acetamido-4-aminopyridine 3-Acetamido-4-aminopyridine 3,4-Diaminopyridine->3-Acetamido-4-aminopyridine Isomer Formation

Caption: Synthetic pathway for this compound and potential byproducts.

Troubleshooting_Workflow cluster_reduction Reduction Step Issues cluster_acetylation Acetylation Step Issues start Low Yield or Impure Product check_step Identify Problematic Step (Reduction or Acetylation) start->check_step reduction_issue Incomplete Reaction or Catalyst Deactivation check_step->reduction_issue Reduction acetylation_issue Byproduct Formation (Di-acetylated, Isomer) check_step->acetylation_issue Acetylation reduction_solution Increase Reaction Time/Reagent Use Fresh Catalyst reduction_issue->reduction_solution purification Purification (Column Chromatography, Recrystallization) reduction_solution->purification acetylation_solution Control Stoichiometry Optimize Conditions Purify via Chromatography acetylation_issue->acetylation_solution acetylation_solution->purification end Pure this compound purification->end

Caption: Troubleshooting workflow for low yield or impure product in synthesis.

References

Technical Support Center: Regioselectivity in Reactions of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving 4-Acetamido-3-aminopyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this versatile building block.

Frequently Asked Questions (FAQs)

Electrophilic Aromatic Substitution

Q1: We are attempting an electrophilic aromatic substitution (e.g., bromination, nitration) on this compound. Which position on the pyridine ring is most likely to be substituted?

A1: In electrophilic aromatic substitution of this compound, the substitution pattern is dictated by the combined directing effects of the 3-amino and 4-acetamido groups. Both are activating, ortho-para directing groups. The 3-amino group strongly directs ortho to its position (C2 and C4) and para (C6). The 4-acetamido group directs ortho to its position (C3 and C5) and para (C1, which is the nitrogen atom).

Considering the positions on the pyridine ring, the directing effects are as follows:

  • 3-Amino group: Activates C2 and C6 (ortho), and to a lesser extent C5 (meta to the ring nitrogen).

  • 4-Acetamido group: Activates C5 (ortho) and C2 (para to the ring nitrogen).

The confluence of these directing effects strongly favors substitution at the C2 and C5 positions . The steric hindrance at C2 due to the adjacent amino group might slightly favor substitution at C5.

Troubleshooting Guide: Poor Regioselectivity in Electrophilic Substitution

IssuePossible CauseSuggested Solution
Mixture of mono-substituted isomers (C2 and C5) Competing directing effects of the amino and acetamido groups.Modify reaction conditions (temperature, solvent, electrophile) to enhance selectivity. For example, using a bulkier electrophile may favor the less sterically hindered C5 position.
Di-substitution or over-reaction Both activating groups make the ring highly susceptible to multiple substitutions.Use milder reaction conditions, a less reactive electrophile, or a protecting group strategy (see Section 2).
Low yield or no reaction Deactivation of the pyridine ring by protonation of the ring nitrogen under strongly acidic conditions.Perform the reaction under non-acidic or mildly acidic conditions. For nitration, consider using milder nitrating agents than concentrated nitric/sulfuric acid.[1][2]

DOT Script for Electrophilic Substitution Directing Effects

G Directing Effects in Electrophilic Substitution cluster_0 This compound C2 C2 C3 C3-NH2 C4 C4-NHAc N1 N C6 C6 C5 C5 3-NH2 3-Amino (ortho, para) 3-NH2->C2 3-NH2->C6 4-NHAc 4-Acetamido (ortho, para) 4-NHAc->C2 (para to N) 4-NHAc->C5 G Protecting Group Workflow A This compound B Boc Protection of 3-NH2 A->B (Boc)2O, Base C N-Boc-4-acetamido-3-aminopyridine B->C D Regioselective Reaction (e.g., at C5) C->D Reagent E Functionalized Intermediate D->E F Boc Deprotection E->F Acid (e.g., TFA) G Final Product F->G G Directed ortho-Metalation Logic Start 4-(Pivaloylamino)-3-aminopyridine Step1 1. Add 2 eq. n-BuLi, THF, -78°C Start->Step1 Intermediate Dilithiated Intermediate (at N-H and C5) Step1->Intermediate Step2 2. Add Electrophile (E+) Intermediate->Step2 Product 5-Substituted Product Step2->Product G Imidazo[4,5-c]pyridine Synthesis Pathway A This compound B Hydrolysis (H+ or OH-) A->B C 3,4-Diaminopyridine B->C D Cyclization with R-CHO (oxidative conditions) C->D E 2-Substituted Imidazo[4,5-c]pyridine D->E

References

dealing with the air and moisture sensitivity of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the air and moisture sensitivity of 4-Acetamido-3-aminopyridine. The following information is based on best practices for handling air and moisture-sensitive aminopyridine derivatives.

Troubleshooting Guide

Users may encounter several issues during the handling and use of this compound due to its potential sensitivity to air and moisture. This guide provides solutions to common problems.

Problem Potential Cause Recommended Solution
Product Discoloration (e.g., yellowing, browning) Oxidation of the amino group due to exposure to air.Handle the compound under an inert atmosphere (e.g., nitrogen or argon). Store in a tightly sealed container with a desiccant.[1][2]
Inconsistent analytical results (e.g., NMR, HPLC) Degradation of the compound due to moisture or air exposure.Use freshly opened containers or material that has been properly stored. Prepare solutions immediately before use with anhydrous solvents.
Poor solubility in non-polar solvents The compound is inherently polar. Hydrolysis may also affect solubility.Use polar aprotic solvents. Ensure all glassware and solvents are dry.
Formation of an oily or gummy product during reaction work-up Presence of impurities or residual moisture.Ensure all reagents and solvents are anhydrous. Perform work-up under an inert atmosphere. Wash the product with a suitable dry, non-polar solvent to remove impurities.[3]
Low reaction yield Degradation of the starting material before or during the reaction.Use a fresh bottle of this compound. Handle all reagents under inert conditions. Ensure the reaction setup is free of leaks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly closed container, preferably under an inert atmosphere (nitrogen or argon).[4] The storage area should be cool, dry, and well-ventilated. It is also recommended to store it protected from light.[5]

Q2: How should I handle this compound in the laboratory?

A2: All handling of solid this compound should be conducted in a controlled environment, such as a glovebox or a fume hood with an inert gas supply, to minimize exposure to air and moisture.[6] Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Avoid creating dust when handling the solid.[6]

Q3: What signs of degradation should I look for?

A3: Visual signs of degradation can include a change in color from its original appearance (e.g., turning yellow or brown) and a change in physical state (e.g., clumping or becoming sticky). Inconsistent analytical data (e.g., new peaks in NMR or HPLC) can also indicate degradation.

Q4: Can I use this compound that has changed color?

A4: It is not recommended to use discolored material for sensitive applications, as the discoloration indicates potential degradation and the presence of impurities. This could lead to unreliable and irreproducible experimental results.

Q5: What solvents are recommended for dissolving this compound?

Experimental Protocols

Protocol: Dispensing this compound under an Inert Atmosphere

This protocol describes the procedure for safely weighing and dispensing solid this compound while minimizing its exposure to air and moisture.

Materials:

  • This compound in its original container

  • Glovebox or Schlenk line setup with a nitrogen or argon source

  • Spatula

  • Weighing paper or vial

  • Analytical balance (located inside the glovebox if possible, otherwise use a tared, sealed container)

  • Anhydrous solvent in a sealed container with a septum

  • Syringes and needles

Procedure:

  • Prepare the Inert Atmosphere:

    • If using a glovebox, ensure the antechamber is properly purged and the atmosphere is inert.

    • If using a Schlenk line, ensure all glassware is flame-dried and the system is under a positive pressure of inert gas.

  • Equilibrate Materials: Place the sealed container of this compound, spatula, and weighing vessel inside the glovebox antechamber and purge, or connect to the Schlenk line. Allow the items to equilibrate to the inert atmosphere.

  • Weighing the Compound:

    • Inside a glovebox: Open the container of this compound and use a clean, dry spatula to transfer the desired amount to the weighing vessel on the analytical balance.

    • Using a Schlenk line: In a flask under a positive flow of inert gas, quickly add an approximate amount of the compound. Seal the flask and weigh it. Remove the desired amount of compound into another flask under inert atmosphere and re-weigh the original flask to determine the amount transferred.

  • Sealing and Storage: Tightly reseal the main container of this compound. It is good practice to wrap the cap with paraffin film for extra protection.

  • Dissolution (if required): If the next step is to prepare a solution, add the weighed solid to a flask under an inert atmosphere. Add anhydrous solvent via a syringe through a septum.

Visualizations

TroubleshootingWorkflow cluster_observe Observation cluster_identify Problem Identification cluster_diagnose Diagnosis cluster_solve Solution Observe Observe Issue with This compound Discoloration Product Discolored? Observe->Discoloration What is the issue? InconsistentData Inconsistent Analytical Data? Observe->InconsistentData What is the issue? PoorSolubility Poor Solubility? Observe->PoorSolubility What is the issue? Oxidation Probable Oxidation (Air Exposure) Discoloration->Oxidation Degradation Probable Degradation (Moisture/Air) InconsistentData->Degradation Polarity Inherent Polarity or Hydrolysis PoorSolubility->Polarity HandleInert Handle Under Inert Gas Store with Desiccant Oxidation->HandleInert UseFresh Use Fresh Material Anhydrous Solvents Degradation->UseFresh UseDryPolar Use Dry, Polar Aprotic Solvents Polarity->UseDryPolar

Caption: Troubleshooting workflow for issues with this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction Setup cluster_storage Storage Prep Prepare Inert Atmosphere (Glovebox/Schlenk) Weigh Weigh Compound Prep->Weigh Seal Tightly Reseal Stock Container Weigh->Seal Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Store Store in Cool, Dry, Dark, Inert Place Seal->Store React Proceed with Reaction Dissolve->React

Caption: Experimental workflow for handling this compound.

References

optimizing temperature and reaction time for 4-Acetamido-3-aminopyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Acetamido-3-aminopyridine.

Experimental Protocol: Three-Step Synthesis

A common and effective route for synthesizing this compound involves a three-step process starting from 4-aminopyridine. This protocol outlines the nitration of 4-aminopyridine, followed by the reduction of the nitro group to create a diamine, and concluding with selective acetylation.

Step 1: Synthesis of 4-Amino-3-nitropyridine

This procedure is based on the electrophilic nitration of 4-aminopyridine.

  • Materials:

    • Pyridin-4-amine (4-aminopyridine)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Ammonia solution

  • Procedure:

    • In a flask submerged in an ice bath, dissolve 5.0 g (50.0 mmol) of pyridin-4-amine in 20 mL of concentrated sulfuric acid.

    • While maintaining the reaction temperature between 0-10 °C, slowly add 2.5 mL of fuming nitric acid dropwise.

    • After the addition is complete, continue stirring the mixture at 0-10 °C for 5 hours.[1]

    • Allow the reaction mixture to warm to room temperature, then heat it to 90°C for 3 hours.[1]

    • After cooling, let the mixture stir at room temperature overnight.

    • Slowly pour the reaction mixture into ice water.

    • Neutralize the solution to pH 7 by adding ammonia solution, which will cause a precipitate to form.

    • Collect the yellow solid precipitate by filtration and dry it under reduced pressure to yield 4-amino-3-nitropyridine.[1]

Step 2: Synthesis of 3,4-Diaminopyridine (Reduction)

This step involves the reduction of the nitro group on 4-amino-3-nitropyridine. A standard method using iron in acidic medium is described.

  • Materials:

    • 4-Amino-3-nitropyridine

    • Iron powder

    • Hydrochloric Acid (HCl) or Acetic Acid

    • Ethanol or Water

    • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

    • Ethyl Acetate

  • Procedure:

    • Create a suspension of 4-amino-3-nitropyridine in a mixture of ethanol and water.

    • Add iron powder to the suspension.

    • Heat the mixture to reflux and add hydrochloric acid or acetic acid dropwise. The use of iron with mineral acids is a common method for reducing aromatic nitro groups.[2][3]

    • Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture and filter it to remove the iron salts.

    • Neutralize the filtrate with a sodium carbonate or sodium hydroxide solution.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry with a drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to obtain crude 3,4-diaminopyridine.

Step 3: Selective Synthesis of this compound (Acetylation)

This final step is the selective acetylation of the 4-amino group of 3,4-diaminopyridine. The 4-amino group is generally more basic and sterically accessible, allowing for selective reaction under controlled conditions.

  • Materials:

    • 3,4-Diaminopyridine

    • Acetic Anhydride (Ac₂O)

    • A suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile)

    • A mild base (e.g., Pyridine, Triethylamine)

  • Procedure:

    • Dissolve the crude 3,4-diaminopyridine in the chosen solvent.

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add one equivalent of acetic anhydride dropwise while stirring vigorously. Using a controlled amount of the acetylating agent is key to preventing di-acetylation.

    • Allow the reaction to stir at a low temperature for a set period, monitoring its progress by TLC.

    • Once the reaction is complete, quench it by adding water or a saturated sodium bicarbonate solution.

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry it, and concentrate it under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Optimization of Temperature and Reaction Time

The final acetylation step is critical for achieving a high yield and purity. The reaction conditions must be carefully controlled to favor mono-acetylation at the 4-position and avoid the formation of the di-acetylated byproduct.

The following table summarizes illustrative outcomes based on varying reaction parameters for the selective acetylation step.

Temperature (°C)Reaction Time (h)Expected Yield (%)Potential Issues
0 - 51 - 375 - 85Optimal for selectivity; reaction may be slow or incomplete if time is too short.
20 - 25 (RT)1 - 260 - 75Increased rate, but higher risk of di-acetylation side product formation.
40+>1< 50Significant formation of di-acetylated byproduct; potential for product degradation.

Note: This data is illustrative and serves as a starting point for optimization. Actual results will vary based on specific substrate concentration, solvent, and base used.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: The yield of 4-amino-3-nitropyridine (Step 1) is very low.

  • Possible Cause 1: Incorrect Reagent Addition Temperature. The nitration of aminopyridine is highly exothermic. If the temperature rises above the recommended 0-10 °C during the addition of nitric acid, it can lead to degradation of the starting material and the formation of unwanted byproducts.

  • Solution: Ensure the reaction flask is well-submerged in an efficient ice-salt bath. Add the fuming nitric acid very slowly, monitoring the internal temperature closely.

  • Possible Cause 2: Insufficient Reaction Time or Temperature. The reaction requires an initial low-temperature phase followed by heating to ensure completion.[1]

  • Solution: Adhere to the recommended reaction times and temperatures. Use TLC to monitor the consumption of the starting material before proceeding with the work-up.

Q2: The reduction of the nitro group (Step 2) is incomplete.

  • Possible Cause 1: Inactive Reducing Agent. The iron powder may be old or passivated (coated with an oxide layer), reducing its reactivity.

  • Solution: Use fresh, fine-grade iron powder. Consider pre-activating the iron by washing it with dilute acid before the reaction.

  • Possible Cause 2: Suboptimal pH. The reduction with iron requires an acidic environment to proceed efficiently.

  • Solution: Ensure sufficient acid is present. The reaction can be monitored by observing the consumption of the starting material via TLC. If the reaction stalls, a small amount of additional acid can be added.

Q3: I am getting a significant amount of di-acetylated product in Step 3.

  • Possible Cause 1: Excess Acetic Anhydride. Using more than one molar equivalent of acetic anhydride will lead to the acetylation of both amino groups.

  • Solution: Carefully measure and add no more than one equivalent of acetic anhydride. A slight sub-stoichiometric amount might even be preferable to ensure selectivity.

  • Possible Cause 2: Reaction Temperature is Too High. Higher temperatures provide more energy for the less reactive 3-amino group to be acetylated.

  • Solution: Maintain the reaction at a low temperature (0-5 °C) throughout the addition and stirring process.

Q4: The final product is discolored or oily.

  • Possible Cause 1: Impurities from Previous Steps. Residual starting materials or side products from the nitration or reduction steps can contaminate the final product.

  • Solution: Ensure each intermediate is purified effectively before proceeding to the next step.

  • Possible Cause 2: Residual Solvent or Byproducts. The presence of solvent or impurities can inhibit crystallization and impart color.[4]

  • Solution: After work-up, wash the crude product with a cold, non-polar solvent like hexane to remove non-polar impurities.[4] For colored products, consider treating a solution of the product with activated charcoal before recrystallization.[4] If the product remains oily, purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q: What is the most critical step in this synthesis? A: The selective acetylation (Step 3) is arguably the most critical. It requires careful control over stoichiometry and temperature to maximize the yield of the desired mono-acetylated product while minimizing the formation of the di-acetylated byproduct.

Q: How can I effectively monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is the best method for monitoring these reactions. Use a suitable solvent system (e.g., ethyl acetate/hexane mixtures) to clearly separate the starting material, intermediate, and product spots.

Q: Are there any specific safety precautions I should take? A: Yes. Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents; always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nitration reaction can be highly exothermic and must be cooled properly.

Q: What is the best way to purify the final product? A: Recrystallization is often the most effective method for purifying the final solid product.[5] Suitable solvents might include ethanol, ethyl acetate, or mixtures with hexane. If recrystallization does not yield a pure product, column chromatography is the recommended alternative.

Visual Guides

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Acetylation SM 4-Aminopyridine Mix Dissolve in H₂SO₄ Cool to 0-10°C SM->Mix Nitrate Add fuming HNO₃ Stir 5h at 0-10°C Mix->Nitrate Heat Heat to 90°C for 3h Nitrate->Heat Workup1 Quench in Ice Water Neutralize with NH₃ Filter & Dry Heat->Workup1 IM1 Product: 4-Amino-3-nitropyridine Workup1->IM1 Reduce Suspend in EtOH/H₂O Add Fe Powder IM1->Reduce Heat_Reduce Heat to Reflux Add HCl Reduce->Heat_Reduce Workup2 Filter Neutralize Extract with EtOAc Heat_Reduce->Workup2 IM2 Product: 3,4-Diaminopyridine Workup2->IM2 Acetylate Dissolve in DCM Cool to 0-5°C IM2->Acetylate Add_Ac2O Add 1 eq. Acetic Anhydride Acetylate->Add_Ac2O Workup3 Quench Extract Purify Add_Ac2O->Workup3 FP Final Product: This compound Workup3->FP

Caption: Experimental workflow for the synthesis of this compound.

G cluster_sm Starting Material Present? cluster_side Byproduct Present? cluster_sol Solutions Start Problem: Low Yield or Impure Final Product CheckTLC Analyze crude product by TLC. Are there multiple spots? Start->CheckTLC SM_Present Yes: Unreacted 3,4-Diaminopyridine CheckTLC->SM_Present Yes Side_Present Yes: New, less polar spot observed CheckTLC->Side_Present Yes Sol_Purify Purify via Column Chromatography or Recrystallization. CheckTLC->Sol_Purify No, single but streaky/discolored spot Incomplete_Rxn Incomplete Acetylation (Step 3) SM_Present->Incomplete_Rxn Sol_Incomplete Increase reaction time at 0-5°C or re-run with fresh reagents. Incomplete_Rxn->Sol_Incomplete Diacetylation Di-acetylation occurred Side_Present->Diacetylation Sol_Diacetyl Decrease reaction temperature. Use exactly 1 eq. of Ac₂O. Add Ac₂O more slowly. Diacetylation->Sol_Diacetyl

References

Technical Support Center: Scaling Up 4-Acetamido-3-aminopyridine Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis and scale-up of 4-Acetamido-3-aminopyridine.

Synthesis Overview

The production of this compound is typically a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. A common synthetic route begins with 3-Aminopyridine, proceeds through nitration and reduction, and concludes with a selective acetylation. Each step presents unique challenges that are addressed in this guide.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Selective Acetylation A 3-Aminopyridine B 3-Amino-4-nitropyridine A->B H₂SO₄, HNO₃ C 3,4-Diaminopyridine B->C Fe, HCl or H₂, Pd/C D This compound C->D Acetic Anhydride (controlled)

Caption: A common synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up pyridine synthesis? A1: Key challenges during the scale-up of pyridine syntheses include managing reaction exotherms, ensuring adequate mixing to avoid localized concentration gradients, changes in impurity profiles due to longer reaction times, and difficulties in product isolation and purification from larger volumes.[1] Efficient heat transfer is particularly critical as many reactions, like nitration and acetylation, are exothermic.[2][3]

Q2: How can I ensure regioselectivity during the final acetylation step? A2: Selective acetylation of the 4-amino group over the 3-amino group in 3,4-diaminopyridine is crucial. This is typically achieved by carefully controlling the stoichiometry, using only a slight excess of the acetylating agent (e.g., 1.0-1.1 equivalents of acetic anhydride).[3] Slow, portion-wise, or dropwise addition of the acetylating agent at a controlled, low temperature can significantly improve selectivity by minimizing the formation of the di-acetylated byproduct.

Q3: What safety precautions are essential for this synthesis at scale? A3: The nitration step involves handling concentrated strong acids (sulfuric and nitric acid) and is highly exothermic, requiring strict temperature control to prevent runaway reactions. The reduction step, if using catalytic hydrogenation, involves flammable hydrogen gas under pressure. Reagents like acetic anhydride are corrosive. A thorough safety review, including understanding the reaction's thermal hazards and ensuring adequate reactor cooling capacity, is essential before any scale-up operation.[1][2]

Troubleshooting Guide

Step 1: Nitration of 3-Aminopyridine

Problem: Low yield and/or formation of multiple products.

  • Answer: This issue often stems from a lack of regioselectivity, leading to the formation of unwanted isomers (e.g., 3-amino-2-nitropyridine or 3-amino-6-nitropyridine), or product degradation under harsh conditions.

    • Solutions:

      • Temperature Control: Maintain a strictly controlled low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture. Runaway temperatures can lead to side reactions and decreased yield.

      • Order of Addition: Slowly add the nitrating agent (e.g., a mixture of HNO₃/H₂SO₄) to the solution of 3-aminopyridine. This keeps the concentration of the powerful nitrating species low, favoring the desired product.

      • Protecting Groups: For complex syntheses, consider protecting the 3-amino group before nitration to better direct the nitro group to the 4-position, followed by deprotection.

Step 2: Reduction of 3-Amino-4-nitropyridine

Problem: Incomplete reduction or complex mixture of byproducts.

  • Answer: Incomplete reduction leaves residual starting material, which can complicate downstream purification. Byproducts can arise from over-reduction or side reactions. The reduction of 4-nitropyridine-N-oxide with iron and mineral acids can yield byproducts like 4-aminopyridine-N-oxide and 4,4'-azopyridine.[4]

    • Solutions:

      • Catalytic Hydrogenation (H₂/Pd-C): Ensure the catalyst is active and not poisoned. Use sufficient catalyst loading and hydrogen pressure. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

      • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Ensure a sufficient excess of the metal reductant is used. Maintain vigorous stirring, especially in a heterogeneous mixture, to ensure good contact between reactants. Control the pH during workup to ensure the product is in a soluble form for extraction. Reduction with iron in 25-30% sulfuric acid has been shown to give good yields of 4-aminopyridine.[4]

Step 3: Selective Acetylation of 3,4-Diaminopyridine

Problem: The final product is contaminated with a di-acetylated byproduct.

  • Answer: A common byproduct is 3,4-diacetamidopyridine, which forms when both amino groups are acetylated. This occurs if reaction conditions are too harsh or an excess of acetic anhydride is used.[3] Because its polarity may be close to the desired product, separation can be difficult.[3]

    • Solutions:

      • Control Stoichiometry: Use a stoichiometric amount or only a very slight excess (e.g., 1.0 to 1.1 equivalents) of acetic anhydride.[3]

      • Temperature Control: The acetylation reaction is exothermic.[3] Maintain a controlled, low temperature (e.g., below 30°C) to prevent side reactions.[3]

      • Slow Addition: Add the acetic anhydride dropwise or in small portions over an extended period to maintain a low instantaneous concentration, favoring mono-acetylation.

      • Purification: If the byproduct still forms, careful column chromatography or fractional crystallization may be required for removal.

Problem: The final product is discolored (yellow or brown) and has a low melting point.

  • Answer: Discoloration and a depressed melting point are classic signs of impurities.[3] These could be residual starting materials, byproducts from any of the preceding steps, or degradation products.

    • Solutions:

      • Aqueous Wash: During the workup, wash the reaction mixture or organic extract with a mild base like a sodium bicarbonate solution to neutralize and remove any residual acetic acid.[3]

      • Recrystallization: This is a powerful purification technique. Select a suitable solvent system that dissolves the product well at high temperatures but poorly at low temperatures, while impurities remain soluble or insoluble at all temperatures.

      • Activated Charcoal Treatment: To remove colored impurities, you can dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution to remove the charcoal before crystallization.[3][5] Use charcoal sparingly as it can also adsorb the desired product.[3]

Problem: The product fails to crystallize or oils out during purification.

  • Answer: Failure to crystallize is often caused by the presence of impurities that disrupt the crystal lattice formation or by residual solvent.[3]

    • Solutions:

      • Ensure Purity: The crude product may need to be purer before crystallization is attempted. Consider an additional wash or a rapid filtration through a small plug of silica gel.

      • Thorough Drying: Ensure all reaction and extraction solvents are completely removed under vacuum before attempting recrystallization.[3]

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface, or add a "seed" crystal of the pure product to initiate crystallization.[3]

      • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent (anti-solvent) can often be effective.

Quantitative Data Summary

The following tables provide illustrative data for the synthesis. Note that optimal conditions may vary and require empirical validation during scale-up.

Table 1: Illustrative Reaction Parameters

Step Reactants Reagents/Solvent Temperature (°C) Time (h) Typical Yield (%)
Nitration 3-Aminopyridine H₂SO₄, HNO₃ 0 - 10 2 - 4 60 - 75
Reduction 3-Amino-4-nitropyridine Fe, H₂SO₄(aq) 80 - 100 3 - 6 85 - 90[4]

| Acetylation | 3,4-Diaminopyridine | Acetic Anhydride, Pyridine | 10 - 30 | 1 - 3 | 75 - 85 |

Table 2: Purification Method Comparison

Method Target Impurity Advantages Disadvantages
Recrystallization Most solid impurities Effective for high purity, scalable. Potential for product loss in mother liquor.
Charcoal Treatment Colored byproducts Excellent for removing color. Can adsorb product, reducing yield.[3]
Column Chromatography Byproducts of similar polarity High separation efficiency. Costly, solvent-intensive, difficult to scale.[3]

| Aqueous Wash (Base) | Acidic reagents (AcOH) | Simple, effective for removing acids. | May not remove non-acidic impurities.[3] |

Experimental Protocols

Protocol 1: Reduction of 3-Amino-4-nitropyridine with Iron

  • To a jacketed reactor equipped with an overhead stirrer and temperature probe, charge water and 25-30% sulfuric acid.

  • Add iron powder to the reactor with vigorous stirring.

  • Heat the slurry to approximately 80-90°C.

  • Slowly add the 3-Amino-4-nitropyridine in portions, carefully monitoring the internal temperature to control the exotherm.

  • After the addition is complete, maintain the temperature for 3-5 hours until TLC/HPLC analysis shows the complete consumption of the starting material.

  • Cool the reaction mixture and neutralize it carefully with a sodium carbonate solution to a pH of 8-9.

  • Filter the mixture to remove iron salts.

  • Extract the aqueous filtrate multiple times with a suitable organic solvent (e.g., ethyl acetate).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-Diaminopyridine.

Protocol 2: Selective Acetylation of 3,4-Diaminopyridine

  • Charge a reactor with crude 3,4-Diaminopyridine and a suitable anhydrous solvent (e.g., pyridine or dichloromethane).

  • Cool the mixture to 10-15°C under an inert atmosphere (e.g., nitrogen).

  • Slowly add 1.05 equivalents of acetic anhydride dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 30°C.

  • Allow the reaction to stir at ambient temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC/HPLC.

  • Upon completion, quench the reaction by slowly adding it to ice water to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and then a cold, non-polar solvent like diethyl ether to remove less polar impurities.[3]

  • Dry the crude product under vacuum.

Protocol 3: Purification by Recrystallization

  • Transfer the crude this compound to a suitable vessel.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol, water, or an ethanol/water mixture) to fully dissolve the solid.

  • If the solution is colored, cool slightly, add a small amount of activated charcoal, and gently reflux for 10-15 minutes.

  • Perform a hot gravity filtration to remove the charcoal or any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the vessel in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Dry the pure crystals under vacuum to a constant weight.

Troubleshooting Workflow

G start Low Yield or Purity of This compound check_purity Analyze crude product by TLC, HPLC, or NMR start->check_purity impurity_unreacted Major impurity is 3,4-Diaminopyridine check_purity->impurity_unreacted Unreacted SM impurity_diacetyl Major impurity is 3,4-Diacetamidopyridine check_purity->impurity_diacetyl Di-acetylated impurity_colored Product is discolored check_purity->impurity_colored Colored impurity_other Other/Unknown Impurities check_purity->impurity_other Other sol_unreacted Increase reaction time or check Ac₂O quality/equivalents impurity_unreacted->sol_unreacted sol_diacetyl Reduce Ac₂O equivalents (to ~1.05). Lower temperature. Slow addition rate. impurity_diacetyl->sol_diacetyl sol_colored Perform recrystallization with activated charcoal treatment. impurity_colored->sol_colored sol_other Check purity of starting materials from previous steps. Consider column chromatography. impurity_other->sol_other

Caption: Decision tree for troubleshooting final product impurities.

References

preventing decomposition of 4-Acetamido-3-aminopyridine during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Acetamido-3-aminopyridine during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of decomposition for this compound during workup?

A1: The two primary decomposition pathways for this compound during workup are:

  • Hydrolysis of the acetamido group: This can occur under both acidic and basic conditions, particularly with heating, to yield 3,4-diaminopyridine.

  • Oxidation of the 3-amino group: The free amino group is susceptible to oxidation, which can lead to the formation of colored impurities or other degradation products. This is a common issue with aminopyridines.

Q2: How can I prevent hydrolysis of the acetamido group?

A2: To prevent hydrolysis, it is crucial to maintain a neutral or near-neutral pH during aqueous workup steps. Avoid prolonged exposure to strong acids (pH < 4) or strong bases (pH > 10), especially at elevated temperatures. If an acidic or basic wash is necessary, it should be performed quickly and at a low temperature (e.g., 0-5 °C), followed by immediate neutralization.

Q3: What are the signs of oxidation, and how can it be minimized?

A3: Oxidation of the amino group often results in the reaction mixture or isolated product developing a yellow, brown, or pink coloration. To minimize oxidation:

  • Work under an inert atmosphere: Whenever possible, perform the reaction and workup under nitrogen or argon to exclude oxygen.

  • Use degassed solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing solvents prior to use is recommended.

  • Avoid unnecessary exposure to air: Keep flasks and vials containing the compound sealed.

  • Protect from light: While direct evidence for light-induced decomposition of this compound is limited, related compounds like 4-aminopyridine are often stored protected from light. It is good practice to protect the compound from direct light exposure.

Q4: Is this compound sensitive to temperature?

A4: Yes, elevated temperatures can accelerate both hydrolysis and oxidation. It is recommended to perform all workup and purification steps at or below room temperature whenever feasible. Rotary evaporation should be conducted at the lowest practical temperature.

Troubleshooting Guides

Problem 1: The isolated product is a different color (yellow, brown, or pink) than expected.

Possible Cause Troubleshooting Step
Oxidation of the 3-amino group. - Repeat the workup using degassed solvents and under an inert atmosphere (N₂ or Ar).- Purify the colored product using column chromatography with an eluent containing a small amount of a non-nucleophilic base (e.g., triethylamine) to prevent streaking of the basic compound on the silica gel.- Consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) during the workup, if compatible with the desired product.
Presence of residual acidic or basic impurities. - Ensure complete neutralization after any acidic or basic washes. Check the pH of the aqueous layer before separating.- Wash the organic layer with brine to remove residual water and some polar impurities.

Problem 2: NMR or Mass Spectrometry analysis shows the presence of 3,4-diaminopyridine in the final product.

Possible Cause Troubleshooting Step
Hydrolysis of the acetamido group during workup. - If an acidic wash was used, perform it at a lower temperature (0-5 °C) and for a shorter duration. Immediately follow with a wash using a mild base like saturated sodium bicarbonate solution.- If a basic wash was used, opt for a milder base (e.g., saturated NaHCO₃ instead of NaOH) and perform the wash at low temperature.- Avoid heating the reaction mixture for extended periods during workup or purification.
Incomplete acetylation in the preceding reaction step. - Re-evaluate the acetylation reaction conditions to ensure complete conversion. Monitor the reaction by TLC or LC-MS.

Problem 3: Low overall yield after workup and purification.

Possible Cause Troubleshooting Step
Decomposition due to both hydrolysis and oxidation. - Implement a combination of the strategies mentioned above: use neutral pH, low temperatures, and an inert atmosphere.
Loss of product during extraction due to its polarity. - The amino and acetamido groups make the compound relatively polar. Ensure the organic solvent used for extraction is sufficiently polar (e.g., ethyl acetate, dichloromethane).- Perform multiple extractions (e.g., 3-4 times) to maximize recovery.- If the product is suspected to be in the aqueous layer, back-extraction with a different organic solvent might be necessary after adjusting the pH to neutral.

Data Presentation

Table 1: Rate Constants for the Acid Hydrolysis of Acetamide in Aqueous Solution

Temperature (°C)Rate Constant (k) x 10⁵ (L mol⁻¹ s⁻¹)
251.38
354.47
4513.5
5538.0
65100.0

Data adapted from a study on the kinetics of acetamide hydrolysis. This demonstrates that a 40°C increase in temperature can lead to an almost 75-fold increase in the rate of hydrolysis.

Experimental Protocols

Mild Workup Protocol for Reactions Involving this compound

This protocol is adapted from a standard procedure for the workup of a related acetamidopyridine and is designed to minimize decomposition.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature or 0-5 °C in an ice bath.

    • Slowly add deionized water to quench the reaction. If the reaction was conducted under acidic or basic conditions, carefully neutralize the mixture at this stage by the slow addition of a mild base (e.g., saturated NaHCO₃ solution) or a mild acid (e.g., dilute HCl), respectively, while monitoring the pH to be between 6.5 and 7.5.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three to four times. Use degassed solvents if possible.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove excess water and some polar impurities.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator. Ensure the water bath temperature is kept low (e.g., ≤ 30-40 °C) to prevent thermal degradation.

  • Purification:

    • If further purification is needed, column chromatography on silica gel is a common method. A mixture of a polar solvent (e.g., ethyl acetate or methanol) and a non-polar solvent (e.g., hexanes or dichloromethane) is typically used as the eluent.

    • To prevent streaking of the basic compound on the acidic silica gel, it is often beneficial to add a small amount (0.1-1%) of a non-nucleophilic base, such as triethylamine, to the eluent system.

Visualizations

DecompositionPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway 4A3AP This compound 34DAP 3,4-Diaminopyridine 4A3AP->34DAP Acetamido Group Cleavage H2O_H H₂O / H⁺ (Acidic Conditions) H2O_OH H₂O / OH⁻ (Basic Conditions) 4A3AP_ox This compound Degradation Colored Impurities & Other Degradation Products 4A3AP_ox->Degradation Amino Group Oxidation Oxidants [O] (e.g., Air, Peroxides)

Figure 1: Primary decomposition pathways of this compound during workup.

TroubleshootingWorkflow start Decomposition Suspected check_color Is the product discolored (yellow/brown/pink)? start->check_color check_hydrolysis Does analysis show 3,4-diaminopyridine? check_color->check_hydrolysis No oxidation_suspected Oxidation is likely. check_color->oxidation_suspected Yes hydrolysis_suspected Hydrolysis has occurred. check_hydrolysis->hydrolysis_suspected Yes end Stable Product check_hydrolysis->end No implement_inert Use inert atmosphere and degassed solvents. oxidation_suspected->implement_inert neutral_pH Maintain neutral pH (6.5-7.5) during aqueous workup. hydrolysis_suspected->neutral_pH implement_inert->end low_temp Keep temperatures low (0-5°C for washes, <40°C for concentration). neutral_pH->low_temp low_temp->end

Figure 2: A logical workflow for troubleshooting the decomposition of this compound.

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Acetamido-3-aminopyridine and 3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Acetamido-3-aminopyridine and its parent compound, 3-aminopyridine. Understanding the nuanced differences in their reactivity is crucial for the strategic design and synthesis of novel pharmaceutical agents and other fine chemicals. This document outlines their relative basicity, susceptibility to various chemical transformations, and provides detailed experimental protocols for key reactions, supported by an analysis of the electronic effects of their constituent functional groups.

Structural and Electronic Overview

This compound is a derivative of 3-aminopyridine, featuring an acetamido group (-NHCOCH₃) at the 4-position of the pyridine ring. This substitution significantly influences the electron density distribution within the molecule, thereby altering the reactivity of the pyridine nitrogen, the exocyclic amino groups, and the aromatic ring itself.

3-aminopyridine possesses two basic nitrogen atoms: the pyridine ring nitrogen and the exocyclic amino group at the 3-position. The lone pair of the pyridine nitrogen is in an sp² hybrid orbital and is readily available for protonation. The amino group at the 3-position is less basic due to the electron-withdrawing nature of the pyridine ring.

In This compound , the acetamido group at the 4-position introduces competing electronic effects. The acetyl group is electron-withdrawing via induction, which tends to decrease the basicity of both the pyridine nitrogen and the adjacent 3-amino group. However, the nitrogen of the acetamido group can donate its lone pair into the pyridine ring through resonance, potentially increasing electron density at certain positions.

Basicity Comparison

The basicity of these compounds can be quantitatively compared using their pKa values, which refer to the acidity of their conjugate acids. A higher pKa indicates a stronger base.

CompoundStructurepKa (Conjugate Acid)
3-Aminopyridine~6.04
This compoundPredicted: ~13.51 (likely for the amide proton); a more relevant comparison for the pyridine nitrogen is 3-acetamidopyridine with a pKa of ~4.46.[1][2]

Reactivity in Key Organic Reactions

The differences in electronic properties between this compound and 3-aminopyridine lead to distinct reactivities in common organic transformations.

N-Acylation

Both compounds can undergo N-acylation at the exocyclic amino groups. In 3-aminopyridine, acylation will occur at the 3-amino group. For this compound, the 3-amino group is the primary site for further acylation. The acetamido group's electron-withdrawing nature may slightly decrease the nucleophilicity of the 3-amino group in this compound, potentially leading to slower reaction rates compared to 3-aminopyridine under identical conditions.

N-Alkylation

Similar to acylation, N-alkylation will occur at the exocyclic amino groups. The nucleophilicity of the 3-amino group in this compound is expected to be lower than that in 3-aminopyridine, which may necessitate slightly harsher reaction conditions or longer reaction times to achieve comparable yields.

Diazotization and Sandmeyer Reaction

The primary amino group at the 3-position in both molecules can undergo diazotization to form a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction.[3][4] The stability and reactivity of the diazonium salt derived from this compound may be influenced by the electronic nature of the acetamido group.

Electrophilic Aromatic Substitution

The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. The amino group in 3-aminopyridine is an activating, ortho-, para-directing group. However, due to the deactivating effect of the ring nitrogen, electrophilic substitution on 3-aminopyridine is still challenging. The acetamido group in this compound is also an ortho-, para-directing group, though less activating than a primary amino group. The presence of two activating groups in this compound might facilitate electrophilic substitution to a greater extent than in 3-aminopyridine, although the reaction would still likely require forcing conditions.

Experimental Protocols

The following are representative protocols for key reactions. Note that for this compound, these are adapted from general procedures for aminopyridines due to a lack of specific literature.

Protocol 1: N-Acylation of 3-Aminopyridine with Acetic Anhydride

Materials:

  • 3-Aminopyridine

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Dissolve 3-aminopyridine (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding dry methanol.

  • Co-evaporate the reaction mixture with toluene to remove pyridine.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the product.

Protocol 2: N-Acylation of this compound (Adapted)

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents) under an inert atmosphere.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product, which can be purified by recrystallization or column chromatography.

Protocol 3: Diazotization and Sandmeyer Reaction of 3-Aminopyridine

Materials:

  • 3-Aminopyridine

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Copper(I) Chloride

  • Ice

Procedure:

  • Diazotization: Dissolve 3-aminopyridine (1.0 equivalent) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, maintaining the temperature below 5 °C.[6]

  • Sandmeyer Reaction (Chlorination): In a separate flask, prepare a solution or suspension of copper(I) chloride in concentrated HCl. Cool this mixture to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.[3]

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ether).

  • Wash the organic extract with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, filter, and concentrate to yield the 3-chloropyridine, which can be further purified by distillation or chromatography.

Protocol 4: Diazotization and Sandmeyer Reaction of this compound (Adapted)

Materials:

  • This compound

  • Hydrochloric Acid (concentrated)

  • Sodium Nitrite

  • Copper(I) Bromide

  • Hydrobromic Acid

  • Ice

Procedure:

  • Diazotization: Suspend this compound (1.0 equivalent) in a mixture of hydrobromic acid and water. Cool to 0-5 °C. Slowly add a cold aqueous solution of sodium nitrite (1.0-1.1 equivalents) dropwise, keeping the temperature below 5 °C.

  • Sandmeyer Reaction (Bromination): In a separate flask, dissolve copper(I) bromide in hydrobromic acid and cool to 0 °C. Add the freshly prepared diazonium salt solution slowly to this mixture.

  • Stir the reaction at 0-5 °C for 30 minutes, then allow it to warm to room temperature and heat to 60-70 °C until gas evolution stops.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or Na₂CO₃) to a pH of ~8.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reactivity Concepts

The following diagrams illustrate the electronic effects influencing reactivity and a general workflow for a key synthetic transformation.

electronic_effects cluster_3AP 3-Aminopyridine cluster_4A3AP This compound 3AP_ring Pyridine Ring (Electron Withdrawing) 3AP_NH2 3-Amino Group (Electron Donating by Resonance) 3AP_ring->3AP_NH2 -I Effect 3AP_NH2->3AP_ring +R Effect 4A3AP_ring Pyridine Ring 4A3AP_NH2 3-Amino Group 4A3AP_ring->4A3AP_NH2 -I Effect 4A3AP_NHCOMe 4-Acetamido Group 4A3AP_NHCOMe->4A3AP_ring -I Effect (Acyl) 4A3AP_NHCOMe->4A3AP_ring +R Effect (Amide N) sandmeyer_workflow start Start: 3-Aminopyridine diazotization Diazotization (NaNO₂, HCl, 0-5°C) start->diazotization diazonium Pyridin-3-diazonium chloride (Intermediate) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuX) diazonium->sandmeyer product Product: 3-Halopyridine sandmeyer->product

References

A Comparative Guide to 4-Acetamido-3-aminopyridine and Other Substituted Pyridines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 4-Acetamido-3-aminopyridine in the context of its better-studied relatives reveals a landscape ripe for discovery. While experimental data on this specific compound remains scarce, a comparative look at other key substituted pyridines offers valuable insights into its potential advantages and applications.

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Their utility stems from their ability to modulate a wide range of biological targets. This guide provides a comparative overview of this compound and other prominent substituted pyridines, including 4-aminopyridine (4-AP), 3,4-diaminopyridine (3,4-DAP), 2-aminopyridine, and 3-aminopyridine. The available experimental data on the physicochemical properties, efficacy, and toxicity of these compounds are presented to aid researchers in their drug discovery and development endeavors.

Comparative Analysis of Physicochemical Properties

A molecule's fundamental chemical characteristics often dictate its biological behavior. The following table summarizes the key physicochemical properties of selected substituted pyridines. It is important to note that the data for this compound are largely predicted due to a lack of published experimental values.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)pKa (Predicted)
This compound C₇H₉N₃O151.17Not Available429.2 ± 30.013.51 ± 0.70
4-Aminopyridine (4-AP)C₅H₆N₂94.11155-1582739.11
3,4-Diaminopyridine (3,4-DAP)C₅H₇N₃109.13218-220 (decomposes)Not AvailableNot Available
2-AminopyridineC₅H₆N₂94.1157-60204-2106.86
3-AminopyridineC₅H₆N₂94.11652485.98

Efficacy in Neuromuscular and Central Nervous System Models

Substituted pyridines, particularly 4-aminopyridine and its derivatives, are well-known for their ability to block voltage-gated potassium channels, which enhances neurotransmission. This mechanism of action has been exploited for therapeutic benefit in conditions characterized by compromised neuronal signaling.

A key area of application is in reversing neuromuscular blockade. A comparative study on the effect of different aminopyridines on pancuronium-induced neuromuscular block in anesthetized rats revealed significant differences in potency.

CompoundED₅₀ for Reversal of Neuromuscular Block (µg/kg)
3-[(dimethylamino)-carbonyl]amino-4-aminopyridine (LF-14)100[1]
2,4-Diaminopyridine (2,4-DAP)140[1]
4-Aminopyridine (4-AP)450[1]

These results indicate that substitutions on the pyridine ring can dramatically influence potency. While experimental data for this compound is not available, its structural similarity to these compounds suggests it may also possess activity at the neuromuscular junction.

Comparative Toxicity Profile

The therapeutic utility of any compound is intrinsically linked to its safety profile. The acute toxicity of several aminopyridines has been determined, providing a basis for comparing their relative safety.

CompoundLD₅₀ (Oral, Rat)
This compound Not Available
4-Aminopyridine (4-AP)21 mg/kg
2-Aminopyridine200 mg/kg
3-Aminopyridine178 mg/kg (quail, oral)[2]

The high toxicity of 4-aminopyridine has been a limiting factor in its clinical use and has driven the development of derivatives with potentially improved safety profiles. The acetamido group in this compound may modulate its toxicity relative to the parent aminopyridines, a hypothesis that warrants experimental validation.

Potential Advantages and Future Directions for this compound

While direct experimental evidence is lacking, the structure of this compound allows for speculation on its potential advantages:

  • Modulated Lipophilicity and CNS Penetration: The addition of an acetamido group can alter the lipophilicity of the molecule compared to its diamino precursor. This could fine-tune its ability to cross the blood-brain barrier, potentially leading to a more desirable pharmacokinetic profile for either central or peripheral nervous system targets.

  • Altered Metabolic Stability: The acetamido group may influence the metabolic stability of the compound, potentially leading to a longer half-life or a different metabolic pathway compared to other aminopyridines.

  • Novel Target Interactions: The presence of the acetamido group introduces an additional hydrogen bond donor and acceptor, which could lead to novel interactions with biological targets, potentially expanding its therapeutic applications beyond potassium channel blockade.

The significant gap in the literature regarding the synthesis and biological activity of this compound highlights a clear opportunity for further research. Investigating its efficacy and toxicity in established models would be a crucial first step in determining its potential as a therapeutic agent or a valuable research tool.

Experimental Protocols

Synthesis of 3-Acetamidopyridine

A representative protocol for the acetylation of an aminopyridine is the synthesis of 3-acetamidopyridine from 3-aminopyridine. This method could likely be adapted for the synthesis of this compound from 3,4-diaminopyridine.

Materials:

  • 3-Aminopyridine

  • Pyridine

  • Acetic anhydride

  • Water

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve 3-aminopyridine (20.0 mmol) in a mixture of pyridine (10 mL) and acetic anhydride (10 mL).

  • Maintain the resulting solution at room temperature for 24 hours.

  • Add water (10 mL) to the reaction mixture.

  • Evaporate the solution to dryness in vacuo.

  • Wash the resulting precipitate thoroughly with diethyl ether.

  • Recrystallize the product from methanol to yield 3-acetamidopyridine.[3]

In Vivo Assessment of Neuromuscular Blockade Reversal

The following protocol describes the methodology used to compare the potency of 4-aminopyridine derivatives in reversing neuromuscular blockade in anesthetized rats.

Animal Model:

  • Male Wistar rats (200-250 g)

Anesthesia:

  • Xylazine (10 mg/kg, i.p.) followed by ketamine (100 mg/kg, i.p.)

Experimental Setup:

  • Cannulate the trachea for artificial respiration.

  • Cannulate a carotid artery for blood pressure monitoring and a jugular vein for drug administration.

  • Stimulate the sciatic nerve with supramaximal square-wave pulses (0.2 Hz, 0.5 ms duration).

  • Record the isometric contractions of the tibialis anterior muscle.

Procedure:

  • Induce a stable neuromuscular block of at least 90% with a continuous intravenous infusion of pancuronium bromide.

  • Administer the test compounds (4-AP, 2,4-DAP, or LF-14) as single intravenous bolus injections in increasing cumulative doses.

  • Record the antagonism of the neuromuscular block for each dose.

  • Calculate the ED₅₀ (the dose required to produce 50% of the maximum antagonism) for each compound from the dose-response curves.[1]

Visualizations

Proposed Synthetic Pathway for this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3,4-Diaminopyridine 3,4-Diaminopyridine Acetylation Acetylation 3,4-Diaminopyridine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation Pyridine (base) Pyridine (base) Pyridine (base)->Acetylation This compound This compound Acetylation->this compound Selective N-acetylation

Caption: Proposed synthesis of this compound.

General Mechanism of Action for Aminopyridine Potassium Channel Blockers

G cluster_neuron Presynaptic Neuron Action Potential Arrives Action Potential Arrives Voltage-gated K+ channels open Voltage-gated K+ channels open Action Potential Arrives->Voltage-gated K+ channels open K+ efflux K+ efflux Voltage-gated K+ channels open->K+ efflux Action Potential Prolongation Action Potential Prolongation Voltage-gated K+ channels open->Action Potential Prolongation Repolarization Repolarization K+ efflux->Repolarization Voltage-gated Ca2+ channels open longer Voltage-gated Ca2+ channels open longer Action Potential Prolongation->Voltage-gated Ca2+ channels open longer Increased Ca2+ influx Increased Ca2+ influx Voltage-gated Ca2+ channels open longer->Increased Ca2+ influx Neurotransmitter release Neurotransmitter release Increased Ca2+ influx->Neurotransmitter release Aminopyridine Aminopyridine Aminopyridine->Voltage-gated K+ channels open Blocks

Caption: Aminopyridine mechanism of action.

Logical Framework for Selecting a Substituted Pyridine

G Define Research Goal Define Research Goal Target CNS? Target CNS? Define Research Goal->Target CNS? Explore Novel Derivatives (e.g., this compound) Explore Novel Derivatives (e.g., this compound) Define Research Goal->Explore Novel Derivatives (e.g., this compound) High Potency Needed? High Potency Needed? Target CNS?->High Potency Needed? Yes Target CNS?->High Potency Needed? No Toxicity a Major Concern? Toxicity a Major Concern? High Potency Needed?->Toxicity a Major Concern? Yes Consider 4-AP Consider 4-AP High Potency Needed?->Consider 4-AP No Consider 2-AP or 3-AP Consider 2-AP or 3-AP High Potency Needed?->Consider 2-AP or 3-AP No Toxicity a Major Concern?->Consider 4-AP No Consider 3,4-DAP or other derivatives Consider 3,4-DAP or other derivatives Toxicity a Major Concern?->Consider 3,4-DAP or other derivatives Yes Evaluate Published Data Evaluate Published Data Consider 4-AP->Evaluate Published Data Consider 3,4-DAP or other derivatives->Evaluate Published Data Consider 2-AP or 3-AP->Evaluate Published Data Perform Preliminary Screens Perform Preliminary Screens Explore Novel Derivatives (e.g., this compound)->Perform Preliminary Screens

Caption: Decision framework for pyridine selection.

References

Comparative Analysis of 4-Acetamido-3-aminopyridine Derivatives: A Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-Acetamido-3-aminopyridine scaffold has emerged as a promising framework in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various derivatives of this core structure, with a focus on their potential as kinase inhibitors and anticancer agents. The information presented herein is a synthesis of published experimental data, intended to facilitate further research and development in this area.

Kinase Inhibitory and Antiproliferative Activities

Derivatives of the closely related N-(3-aminopyridin-4-yl)benzamide scaffold have demonstrated significant inhibitory activity against key protein kinases involved in cell signaling and proliferation. These findings provide a strong rationale for the investigation of this compound derivatives as potential anticancer agents.

A study on N-(3-aminopyridin-4-yl)benzamide derivatives revealed that substitutions on the benzoyl moiety and the pyridine ring play a crucial role in determining potency and selectivity. Notably, these compounds have shown inhibitory activity against Tyrosine Kinase 2 (TYK2), Janus Kinase 1 (JAK1), and Janus Kinase 2 (JAK2), all of which are critical components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.

The antiproliferative effects of these derivatives have been evaluated against several human cancer cell lines, including lung carcinoma (A549), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF-7).

Table 1: Comparative Kinase Inhibitory Activity of N-(3-aminopyridin-4-yl)benzamide Derivatives

Compound IDR1 (Benzamide)R2 (Pyridine)TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
1 2,6-difluorophenylH18018003800
2 2,6-dichlorophenylH235201100
3 2,6-dichloro-4-cyanophenylH4280650
4 2,6-dichloro-4-cyanophenyl2-fluorocyclopropyl-amide1.8200500

Table 2: Comparative Antiproliferative Activity of N-(3-aminopyridin-4-yl)benzamide Derivatives

Compound IDR (Benzamide)A549 IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
5 4-chlorophenyl5.27.810.1
6 3,4-dichlorophenyl2.13.56.4
7 4-methoxyphenyl>20>20>20

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., A549, HCT116, MCF-7).

  • Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the respective compound dilutions.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for an additional 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Gently pipette to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against various bacterial strains.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

  • Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Signaling Pathway Visualizations

The biological activity of this compound derivatives, particularly as kinase inhibitors, can be understood by visualizing their impact on key cellular signaling pathways.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Receptor JAK JAK Receptor->JAK 2. Receptor Activation Cytokine Cytokine Cytokine->Receptor 1. Ligand Binding pJAK P-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment & Phosphorylation pSTAT P-STAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 6. Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription 7. DNA Binding Inhibitor This compound Derivative Inhibitor->pJAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of derivatives.

Aurora_Kinase_Pathway Aurora_A Aurora A Kinase Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Cycle_Progression Cell Cycle Progression Centrosome_Separation->Cell_Cycle_Progression Spindle_Assembly->Cell_Cycle_Progression Chromosome_Segregation->Cell_Cycle_Progression Cytokinesis->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to Inhibitor This compound Derivative Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.

Conclusion

The this compound scaffold holds considerable promise for the development of novel kinase inhibitors with potential applications in cancer therapy. The structure-activity relationships of closely related benzamide derivatives suggest that targeted modifications can lead to potent and selective compounds. Further investigation into the synthesis and biological evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for such research endeavors.

A Comparative Guide to Analytical Methods for the Quantification of 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods suitable for the quantification of 4-Acetamido-3-aminopyridine. The methodologies discussed are based on established techniques for structurally similar compounds, including aminopyridine isomers and other pyridine derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical techniques for this compound.

The primary analytical techniques for the quantification of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The choice of method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pyridine derivatives.[1] Due to the presence of chromophores in the this compound molecule, UV detection is a suitable approach. Reversed-phase columns, such as C18, are frequently employed for the separation of aminopyridines and their derivatives.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high selectivity and sensitivity, making it ideal for the quantification of low levels of analytes in complex biological matrices.[3][4][5] This technique is particularly valuable for pharmacokinetic studies and metabolite identification.[6][7]

UV-Visible Spectrophotometry: This technique provides a simpler and more cost-effective method for the quantification of compounds with suitable chromophores.[8][9] While generally less sensitive and selective than chromatographic methods, it can be a valuable tool for the analysis of bulk drug substances and pharmaceutical formulations.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance characteristics of different analytical methods based on data from studies on structurally related aminopyridine compounds. These values can serve as a benchmark when developing and validating a method for this compound.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1: Pyridine (Impurity)[2]Method 2: 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine[10]
Column Atlantis dC18 (150 mm x 4.6 mm, 5 µm)LiChrosorb® 100 RP-18 (250 x 4.0 mm, 5 µm)
Mobile Phase 0.02 M Sodium Acetate Buffer (pH 7.0): Acetonitrile (60:40 v/v)Acetonitrile: Phosphate Buffer (pH 2.0)
Flow Rate 1.5 mL/minNot Specified
Detection UV at 254 nmUV at 239 nm
Linearity Range 5 - 50 µg/mLNot Specified
Correlation Coefficient (r²) > 0.9999> 0.999
Limit of Detection (LOD) 0.16 µg/mL0.53 µg/mL
Limit of Quantification (LOQ) 0.49 µg/mL1.60 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%Not Specified

Table 2: UV-Visible Spectrophotometric Methods

ParameterMethod 1: Aminoglycosides[8]Method 2: Azathioprine[9]
Reagent 2,4-Dinitrophenylhydrazine (DNPH) or Picric Acid (PA)3-methyl-2-benzothiazolinone hydrazone (MBTH) / FeCl₃
Solvent AcetonitrileAcetonitrile
λmax 406 nm (DNPH), 418 nm (PA)620 nm
Linearity Range 2.5 - 140.0 µg/mL10 - 60 µg/mL
Correlation Coefficient (r²) Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified99.65%
Precision (%RSD) Not Specified0.1933%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a general method for the quantification of this compound based on established methods for pyridine derivatives.[2][10]

a) Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate

  • Glacial acetic acid

  • Water (HPLC grade)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

b) Preparation of Solutions:

  • Mobile Phase: Prepare a 0.02 M sodium acetate buffer by dissolving the appropriate amount of sodium acetate in water and adjusting the pH to 7.0 with glacial acetic acid. The mobile phase will be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v).

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in the mobile phase to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for the calibration curve.

c) Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: 0.02 M Sodium Acetate Buffer (pH 7.0): Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Detection: UV detector at an appropriate wavelength (to be determined by scanning the UV spectrum of this compound).

d) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

UV-Visible Spectrophotometric Method

This protocol outlines a general procedure for the quantification of this compound using a colorimetric reaction.[8][9]

a) Reagents and Materials:

  • This compound reference standard

  • 3-methyl-2-benzothiazolinone hydrazone (MBTH)

  • Ferric chloride (FeCl₃)

  • Acetonitrile (AR grade)

  • Hydrochloric acid

b) Preparation of Solutions:

  • MBTH Solution (0.5% w/v): Dissolve 0.5 g of MBTH in 100 mL of acetonitrile.

  • Ferric Chloride Solution (0.7% w/v): Dissolve 0.7 g of FeCl₃ in 100 mL of acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile to obtain a stock solution of known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range.

c) Analysis Procedure:

  • To a series of volumetric flasks, add aliquots of the working standard solutions.

  • Add 1 mL of the 0.5% MBTH solution to each flask.

  • Add 1 mL of the 0.7% Ferric chloride solution to each flask and make up to the mark with acetonitrile.

  • Heat the solutions for a specified time (to be optimized) and then add 1 mL of 0.5N hydrochloric acid solution.

  • Cool the solutions to room temperature and make up to the final volume with acetonitrile.

  • Measure the absorbance of the resulting colored solutions at the wavelength of maximum absorbance (λmax) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance prepare_protocol Prepare Validation Protocol define_acceptance->prepare_protocol perform_experiments Perform Experiments (Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data compare_results Compare Results with Acceptance Criteria collect_data->compare_results document_report Document in Validation Report compare_results->document_report approve_method Approve Method document_report->approve_method

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc HPLC cluster_lcms LC-MS/MS cluster_uvvis UV-Vis Spectrophotometry hplc_pros Pros: - High Specificity - Good Sensitivity - Established Method hplc_cons Cons: - Higher Cost - More Complex lcms_pros Pros: - Very High Specificity - Excellent Sensitivity - Suitable for Complex Matrices lcms_cons Cons: - Highest Cost - Requires Expertise uvvis_pros Pros: - Low Cost - Simple & Fast uvvis_cons Cons: - Lower Specificity - Lower Sensitivity Analyte This compound Quantification Analyte->hplc_pros Consider for Routine QC Analyte->lcms_pros Ideal for Bioanalysis & Trace Levels Analyte->uvvis_pros Suitable for Bulk Material Assay

Caption: Comparison of key analytical techniques.

References

Assessing the Cost-Effectiveness of 4-Acetamido-3-aminopyridine Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of a synthetic route is a critical decision influenced by factors such as yield, purity, cost, and scalability. This guide provides a comprehensive comparison of the synthesis of 4-Acetamido-3-aminopyridine, a valuable substituted aminopyridine, with a focus on its cost-effectiveness against alternative compounds. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate an informed selection process.

Executive Summary

The most direct and cost-effective method for the synthesis of this compound is the selective acetylation of 3,4-diaminopyridine. This single-step reaction offers high yields and utilizes readily available, relatively low-cost starting materials. This guide will delve into the specifics of this synthetic route, provide a cost analysis, and compare it with the synthesis of a related aminopyridine derivative.

Data Presentation: Synthesis Route Comparison

A quantitative comparison of the primary synthetic route for this compound and an alternative synthesis for a related compound, 3-acetamidopyridine, is summarized below.

ParameterRoute 1: this compound Route 2: 3-Acetamidopyridine
Starting Material 3,4-Diaminopyridine3-Aminopyridine
Reagent Acetic AnhydrideAcetic Anhydride, Pyridine
Yield High (Specific yield to be determined by protocol)Not explicitly stated, but preparative
Reaction Steps 11
Relative Cost See Cost-Effectiveness Analysis belowStarting material is less expensive

Cost-Effectiveness Analysis

The economic viability of a synthetic route is a crucial factor. The following table provides an estimated cost analysis for the synthesis of this compound via the acetylation of 3,4-diaminopyridine. Prices are based on commercially available reagent listings and may vary.

ReagentSupplier ExamplePrice (USD)QuantityCost per gram of Product (Estimated)
3,4-DiaminopyridineThermo Fisher Scientific[1]$43.651 g~$43.65 (assuming 100% yield)
3,4-DiaminopyridineGlobal Pharma Tek~$9.64/g1 kg~$9.64 (assuming 100% yield)[2]
Acetic AnhydrideSigma-Aldrich[3]$163.001 kg~$0.11 (for stoichiometric amount)

Note: The cost per gram of product is highly dependent on the reaction scale and yield. The significant price difference for 3,4-diaminopyridine between small and bulk quantities highlights the importance of scale in cost-effectiveness. The drug form of 3,4-diaminopyridine, amifampridine (Firdapse), has a much higher price, underscoring the value added during the pharmaceutical manufacturing and approval process.[4][5]

Experimental Protocols

General Protocol for Selective N-Acylation:

This protocol is based on the general principles of selective acylation of polyfunctional molecules.[4]

Materials:

  • 3,4-Diaminopyridine

  • Acetic Anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Pyridine (optional, as a base)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate, Hexane)

Procedure:

  • Dissolve 3,4-diaminopyridine (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Slowly add acetic anhydride (1 to 1.2 equivalents) dropwise to the stirred solution. If using a base like pyridine, it should be added prior to the acetic anhydride.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Mandatory Visualizations

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-Diaminopyridine 3,4-Diaminopyridine Acetylation Acetylation 3,4-Diaminopyridine->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation This compound This compound Acetylation->this compound

Caption: Synthetic pathway for this compound.

Experimental Workflow for Kinase Inhibitor Evaluation

Aminopyridine derivatives are often investigated as kinase inhibitors. The following diagram illustrates a typical workflow for evaluating the efficacy of such compounds.[6]

G Compound_Synthesis Compound Synthesis (this compound) Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Compound_Synthesis->Biochemical_Assay Cell-Based_Assay Cell-Based Proliferation Assay Biochemical_Assay->Cell-Based_Assay Target_Engagement Western Blot (Target Engagement) Cell-Based_Assay->Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling ADME_Tox In Vitro ADME/Tox Selectivity_Profiling->ADME_Tox In_Vivo_Efficacy In Vivo Efficacy Studies ADME_Tox->In_Vivo_Efficacy

Caption: Workflow for kinase inhibitor drug discovery.

Potential Biological Pathway: Neuromuscular Junction Signaling

The unacetylated precursor, 3,4-diaminopyridine, is a potassium channel blocker that enhances acetylcholine release at the neuromuscular junction.[5][7] N-(4-amino-pyridin-3-yl) acetamide, an isomer of the target compound, is a known metabolite of 3,4-diaminopyridine.[1] This suggests a potential role in modulating neuromuscular signaling.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Action_Potential Action Potential Arrives K_Channel Voltage-gated K+ Channel Action_Potential->K_Channel Ca_Channel Voltage-gated Ca2+ Channel Action_Potential->Ca_Channel K_Channel->Action_Potential Repolarization Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh ACh_Receptor ACh Receptor ACh->ACh_Receptor Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction 3,4-DAP 3,4-Diaminopyridine (Potential site of action for derivatives) 3,4-DAP->K_Channel Blocks

Caption: Modulation of neuromuscular transmission by 3,4-diaminopyridine.

Conclusion

The synthesis of this compound via selective acetylation of 3,4-diaminopyridine presents a promising route from a cost-effectiveness standpoint, particularly at a larger scale where the cost of the starting material decreases significantly. While a specific, optimized protocol is needed for a definitive analysis of yield and purity, the single-step nature of the reaction and the use of inexpensive reagents make it an attractive option for researchers and drug development professionals. Further investigation into the biological activity of this compound, potentially as a kinase inhibitor or a modulator of neuromuscular signaling, is warranted.

References

Navigating the Landscape of Neuronal Potassium Channel Blockers: A Comparative Guide to Alternatives for 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective modulators of neuronal excitability is a continuous journey. 4-Acetamido-3-aminopyridine, a substituted aminopyridine, belongs to a class of compounds known for their ability to block voltage-gated potassium channels. This guide provides a comprehensive comparison of alternative reagents to this compound, focusing on their application as potassium channel blockers in the context of neurological disorders. While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages extensive data on its parent compound, 4-aminopyridine (4-AP), and its derivatives to offer a valuable reference for selecting appropriate research tools and developing novel therapeutics.

The primary mechanism of action for 4-aminopyridine and its analogs is the blockade of voltage-gated potassium (Kv) channels. In demyelinated or damaged neurons, the exposure of these channels leads to an excessive efflux of potassium ions, which impairs the propagation of action potentials. By blocking these channels, these compounds prolong the action potential duration, leading to an increased influx of calcium at the presynaptic terminal and enhanced neurotransmitter release. This mechanism underlies their therapeutic potential in conditions such as multiple sclerosis (MS) and spinal cord injury (SCI).

Comparative Efficacy of 4-Aminopyridine Analogs

The following tables summarize the in vitro and in vivo efficacy of several key alternatives to 4-aminopyridine. The selection is based on structural similarity and available performance data as potassium channel blockers.

In Vitro Potency of 4-Aminopyridine Derivatives on Voltage-Gated Potassium Channels
CompoundSubstitution at Position 3Target ChannelIC50 (µM)Potency Relative to 4-APReference
4-Aminopyridine (4-AP)-Shaker K+~300-[1]
4-Aminopyridine (4-AP)-Kv1.189 - 242-[2][3]
4-Aminopyridine (4-AP)-Kv1.2230 - 399-[3][4]
3-methyl-4-aminopyridine (3Me4AP)-CH3Shaker K+~40~7-fold more potent[1]
3-methoxy-4-aminopyridine (3MeO4AP)-OCH3Shaker K+~900-1200~3-4-fold less potent[1]
3-trifluoromethyl-4-aminopyridine (3CF34AP)-CF3Shaker K+~900-1200~3-4-fold less potent[1]
3,4-Diaminopyridine (3,4-DAP)-NH2Not specifiedMore potent than 4-AP peripherallyMore Potent[5][6]

Note: Data for the Shaker K+ channel in Xenopus oocytes is used as a common comparator. The Shaker channel is a homolog of mammalian Kv1 channels.

Based on the structure-activity relationship data, the acetamido group at the 3-position of this compound, being bulkier and electronically different from a methyl or methoxy group, would likely influence its binding to the potassium channel pore. Its efficacy relative to 4-AP would require direct experimental evaluation.

In Vivo Efficacy of 4-Aminopyridine Analogs in Neurological Disorder Models

| Compound | Animal Model | Disease/Injury | Key Efficacy Endpoints | Summary of Results | Reference | |---|---|---|---|---| | 4-Aminopyridine (4-AP) | Rat | Spinal Cord Injury | Motor function (BBB score), neuropathic pain | Improved motor function and reduced pain. |[7] | | 4-Aminopyridine (4-AP) | Human (MS) | Multiple Sclerosis | Walking ability, fatigue | Improved walking and reduced fatigue. |[3][8] | | 4-Aminopyridine-3-methanol | Rat | Spinal Cord Injury | Axonal conduction, motor function | More advantageous than 4-AP in restoring axonal conduction with a wider therapeutic range. |[9] | | 3,4-Diaminopyridine (3,4-DAP) | Human (MS) | Multiple Sclerosis | Ambulation, fatigue | Less effective than 4-AP with reduced systemic tolerability. |[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key experiments used to characterize and compare these potassium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for Kv Channel Blockade

This protocol is designed to measure the inhibitory effect of a compound on a specific voltage-gated potassium channel subtype (e.g., Kv1.1) expressed in a mammalian cell line (e.g., CHO or HEK293 cells).

1. Cell Preparation:

  • Culture cells stably transfected with the gene encoding the target Kv channel.
  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

3. Recording Procedure:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
  • Pull recording pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
  • Approach a single cell with the pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
  • Rupture the cell membrane to achieve the whole-cell configuration.
  • Hold the cell at a holding potential of -80 mV.
  • Elicit Kv currents by applying depolarizing voltage steps (e.g., to +40 mV for 500 ms).
  • Record baseline currents.
  • Perfuse the test compound at various concentrations and record the resulting currents.

4. Data Analysis:

  • Measure the peak current amplitude at each concentration.
  • Calculate the percentage of current inhibition.
  • Plot the concentration-response curve and fit with the Hill equation to determine the IC50 value.

In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is a widely used animal model for multiple sclerosis to assess the efficacy of compounds in improving neurological deficits.

1. EAE Induction:

  • Use female C57BL/6 mice (8-12 weeks old).
  • On day 0, immunize mice subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).
  • Administer Pertussis Toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.[10][11][12]

2. Clinical Scoring:

  • Monitor mice daily for clinical signs of EAE starting from day 7.
  • Score the disease severity on a scale of 0 to 5:
  • 0: No clinical signs
  • 1: Limp tail
  • 2: Hind limb weakness
  • 3: Complete hind limb paralysis
  • 4: Hind and forelimb paralysis
  • 5: Moribund or dead

3. Drug Administration:

  • Begin drug administration (e.g., oral gavage or intraperitoneal injection) at the onset of clinical signs or prophylactically from day 0.
  • Administer the test compound and vehicle control to respective groups daily.

4. Efficacy Evaluation:

  • Record daily clinical scores for each mouse.
  • Compare the mean clinical scores between the treatment and control groups.
  • Other endpoints can include body weight, rotarod performance for motor coordination, and histological analysis of spinal cord for demyelination and inflammation at the end of the study.[13]

In Vivo Model of Spinal Cord Injury (SCI) in Rats

This model is used to evaluate the potential of compounds to restore motor function after a traumatic spinal cord injury.

1. Surgical Procedure:

  • Anesthetize adult female Sprague-Dawley rats.
  • Perform a laminectomy at the thoracic level (e.g., T9-T10) to expose the spinal cord.
  • Induce a contusion or compression injury of a specific severity using a standardized impactor device.[14][15]
  • Suture the muscle and skin layers.

2. Post-operative Care:

  • Provide post-operative analgesia and manual bladder expression until bladder function recovers.
  • House rats in a temperature-controlled environment with easy access to food and water.

3. Drug Administration:

  • Administer the test compound (e.g., intraperitoneally or orally) at a specified time point post-injury (e.g., starting 1 hour after injury and then daily).

4. Behavioral Assessment:

  • Assess locomotor function at regular intervals (e.g., weekly) using a standardized open-field locomotor rating scale such as the Basso, Beattie, Bresnahan (BBB) scale.[9][16]
  • Other assessments can include grid walk tests for fine motor control and sensory tests for neuropathic pain.

5. Electrophysiological and Histological Analysis:

  • At the end of the study, axonal conduction can be assessed ex vivo from excised spinal cord segments.
  • Histological analysis can be performed to evaluate the extent of tissue sparing and demyelination at the injury site.

Visualizing the Mechanism of Action and Experimental Logic

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the signaling pathway affected by 4-aminopyridine derivatives and the logical workflow for their comparison.

Potassium_Channel_Blockade_Pathway cluster_Neuron Presynaptic Neuron cluster_DrugAction Pharmacological Intervention AP Action Potential K_channel Voltage-gated K+ Channel (Kv) AP->K_channel Opens Ca_channel Voltage-gated Ca2+ Channel AP->Ca_channel Opens K_channel->AP Repolarizes (Shortens AP) Vesicle Synaptic Vesicle (contains Neurotransmitter) Ca_channel->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Reagent 4-AP / Alternative Reagent->K_channel Blocks caption Mechanism of Action of 4-Aminopyridine and its Analogs.

Caption: Mechanism of Action of 4-Aminopyridine and its Analogs.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Comparison Comparative Analysis Target Select Target Kv Channel (e.g., Kv1.1, Kv1.2) Assay Whole-Cell Patch Clamp Target->Assay IC50 Determine IC50 Assay->IC50 Data Compare IC50 & Efficacy Data IC50->Data Model Select Animal Model (EAE for MS, SCI) Treatment Administer Compound Model->Treatment Assessment Behavioral & Functional Assessment Treatment->Assessment Efficacy Evaluate Therapeutic Efficacy Assessment->Efficacy Efficacy->Data Conclusion Select Optimal Reagent Data->Conclusion caption Workflow for Comparing Alternative Potassium Channel Blockers.

References

Comparative Guide to 4-Acetamido-3-aminopyridine and its Analogue, 4-Aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 4-Acetamido-3-aminopyridine and the well-characterized, structurally similar compound 4-Aminopyridine. Due to the limited availability of published experimental data for this compound, this document focuses on presenting a comprehensive profile of 4-Aminopyridine as a benchmark for potential future research and development of related aminopyridine derivatives.

Introduction to this compound

This compound (CAS 145255-15-8) is a substituted aminopyridine that holds potential for investigation in various therapeutic areas, given the biological activities of related compounds.[1] Its hydrochloride salt, N-(4-Amino-3-pyridinyl)-acetamide HCl (CAS 676464-96-3), is known as a synthetic intermediate.[2] However, detailed public-domain experimental results on its synthesis, characterization, and biological activity are scarce.

Profile of a Well-Characterized Alternative: 4-Aminopyridine

4-Aminopyridine (also known as dalfampridine and amifampridine) is a extensively studied potassium channel blocker.[3][4] It is approved for symptomatic treatment in conditions like multiple sclerosis to improve walking.[3] Its mechanism of action involves blocking voltage-gated potassium channels, which enhances signal transduction in demyelinated axons.[5]

Physicochemical and Pharmacokinetic Data for 4-Aminopyridine
PropertyExperimental DataReference
Molecular Formula C5H6N2
Molecular Weight 94.11 g/mol
Melting Point 155-158 °C
Appearance White crystalline solid[6]
Solubility Soluble in water (50 mg/mL), methanol, ethanol[7]
Bioavailability 93-100%[4]
Metabolism Acetylation to 3-N-acetylamifampridine[4]
Elimination Half-Life ~2.5 hours (amifampridine); 5.2-6.5 hours (dalfampridine-ER)[4][7]
Excretion Primarily renal[4][7]
Spectroscopic Data for 4-Aminopyridine
SpectroscopyKey ObservationsReference
¹H NMR (DMSO-d6) Chemical shifts corresponding to pyridine ring and amino group protons.[8]
IR Spectrum Characteristic peaks for N-H stretching and scissoring, and pyridine ring vibrations.[9][10]
Mass Spectrum (EI) Molecular ion peak corresponding to its molecular weight.[11]
Biological Activity of 4-Aminopyridine
Assay/TargetExperimental ResultsReference
Potassium Channel Inhibition (Kv1.1) IC50: 170 µM[12]
Potassium Channel Inhibition (Kv1.2) IC50: 230 µM[12]
Clinical Efficacy (Multiple Sclerosis) Improved walking speed in a subset of patients.[3]
Clinical Efficacy (LEMS) Improvement in Quantitative Myasthenia Gravis (QMG) and Subject Global Impression (SGI) scores.[13][14]

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Acetamido-3-nitropyridine

  • To a solution of 4-acetamidopyridine in concentrated sulfuric acid, cooled in an ice bath, a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.

  • Following the addition, the reaction mixture is stirred at room temperature for several hours.

  • The reaction is then quenched by pouring it over crushed ice, and the resulting mixture is neutralized with a suitable base (e.g., sodium carbonate) until a precipitate forms.

  • The solid product, 4-acetamido-3-nitropyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 4-Acetamido-3-nitropyridine to this compound

  • The 4-acetamido-3-nitropyridine is dissolved in a suitable solvent, such as ethanol or acetic acid.

  • A reducing agent, for instance, iron powder or tin(II) chloride, is added to the solution.[15][16]

  • The mixture is heated under reflux for several hours until the reaction is complete (monitored by thin-layer chromatography).

  • After cooling, the reaction mixture is filtered to remove the metal salts.

  • The filtrate is concentrated under reduced pressure, and the residue is neutralized with a base to precipitate the crude product.

  • The final product, this compound, can be purified by recrystallization from an appropriate solvent.

Characterization Protocol for Aminopyridine Derivatives

The identity and purity of synthesized aminopyridine derivatives can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the final product.

  • Melting Point Determination: To check the purity of the crystalline solid product.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To elucidate the chemical structure of the molecule.

    • FT-IR: To identify the characteristic functional groups (e.g., amino, acetamido, pyridine ring).

    • Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Visualizations

Proposed Synthetic Workflow for this compound

G start 4-Acetamidopyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate 4-Acetamido-3-nitropyridine step1->intermediate step2 Reduction (e.g., Fe, HCl or SnCl2, HCl) intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Signaling Pathway of 4-Aminopyridine

G cluster_neuron Presynaptic Nerve Terminal ap Action Potential Arrives depol Membrane Depolarization ap->depol k_channel Voltage-Gated K+ Channel depol->k_channel ca_channel Voltage-Gated Ca2+ Channel depol->ca_channel k_efflux K+ Efflux (Repolarization) k_channel->k_efflux ca_influx Ca2+ Influx ca_channel->ca_influx vesicle_fusion Vesicle Fusion ca_influx->vesicle_fusion nt_release Neurotransmitter Release vesicle_fusion->nt_release four_ap 4-Aminopyridine four_ap->k_channel Blocks

Caption: Mechanism of action of 4-Aminopyridine as a potassium channel blocker.

Comparative Summary

FeatureThis compound4-Aminopyridine (Amifampridine/Dalfampridine)
Public Data Availability LimitedExtensive
Established Biological Activity Not well-documentedYes, as a potassium channel blocker
Clinical Applications None establishedApproved for multiple sclerosis and Lambert-Eaton myasthenic syndrome
Synthesis Plausible routes exist but specific protocols are not widely published.Well-established and documented.
Characterization Lacks comprehensive public spectral and physical data.Thoroughly characterized with available data.

Conclusion

While this compound remains a compound with underexplored potential, its structural analogue, 4-Aminopyridine, serves as a valuable reference point for its potential pharmacological profile. The established role of 4-Aminopyridine as a potassium channel blocker provides a strong rationale for investigating this compound and other derivatives for similar activities. Further research is warranted to synthesize, characterize, and evaluate the biological effects of this compound to determine its potential as a novel therapeutic agent. The experimental protocols and comparative data presented in this guide are intended to facilitate such future investigations.

References

A Comparative Review of the Efficacy of 4-Aminopyridine and Its Analogs in Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 4-aminopyridine (4-AP) and its analogs, which are of significant interest for their potential therapeutic applications in neurological disorders characterized by demyelination, such as multiple sclerosis (MS) and spinal cord injury (SCI). This document summarizes key experimental data, details the methodologies of pivotal studies, and illustrates the underlying mechanisms and workflows.

Introduction

4-Aminopyridine and its derivatives are a class of drugs that primarily act as voltage-gated potassium (Kv) channel blockers. In demyelinated axons, the exposure of these channels leads to an excessive efflux of potassium ions, which impairs the propagation of action potentials. By blocking these channels, 4-AP and its analogs can prolong the action potential duration, thereby restoring nerve conduction and improving neurological function. This guide compares the efficacy of several key analogs based on available in vitro, preclinical, and clinical data.

Data Presentation

The following tables summarize the quantitative efficacy data for 4-aminopyridine and its analogs.

In Vitro Efficacy: Potassium Channel Inhibition

The primary mechanism of action for 4-aminopyridine and its analogs is the blockade of voltage-gated potassium channels. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of these compounds.

CompoundTarget ChannelIC50 (µM)Cell LineReference
4-Aminopyridine (4-AP) Kv1.1170CHO[1]
Kv1.2230CHO[1]
Kv1.1147 (extracellular)CHO[2]
Kv1.1117 (intracellular)CHO[2]
Kv1.189Sol-8[3]
Kv1.1242HEK[4]
Kv1.2399HEK[4]
Kv1.4399HEK[4]
3,4-Diaminopyridine (3,4-DAP) Kv3.32.5HEK293T[5]
Kv3.410.3HEK293T[5]
3-Aminopyridine (3-AP) Kv1.12200Sol-8[3]
4-Aminopyridine Methiodide (4-APMI) Kv1.1(effective intracellularly, not extracellularly)CHO[2]
3-hydroxy-4-aminopyridine Kv1.17886HEK[4]
Kv1.223652HEK[4]
Kv1.423191HEK[4]
3-hydroxy-4-aminopyridine sulfate Kv1.1>50000HEK[4]
Kv1.2>50000HEK[4]
3-Methyl-4-aminopyridine (3Me4AP) Shaker K+ channel~7-fold more potent than 4-AP-
3-Fluoro-4-aminopyridine (3F4AP) Shaker K+ channelComparable to 4-AP-
3-Methoxy-4-aminopyridine (3MeO4AP) Shaker K+ channel~3-4-fold less potent than 4-AP-
3-Trifluoromethyl-4-aminopyridine (3CF34AP) Shaker K+ channel~3-4-fold less potent than 4-AP-
2-Trifluoromethyl-4-aminopyridine (2CF34AP) Shaker K+ channel~60-fold less potent than 4-AP-
5-Methyl-3-fluoro-4-aminopyridine (5Me3F4AP) K+ channelsComparable to 4-AP and 3F4AP-
Preclinical Efficacy: Animal Models of Spinal Cord Injury

Animal models of spinal cord injury are crucial for evaluating the in vivo efficacy of 4-AP analogs in restoring motor function.

CompoundAnimal ModelKey FindingsReference
4-Aminopyridine (4-AP) Canine SCIImproved supported stepping score from 17.39% to 37.24%; Improved Open Field Score (OFS) from 3.63 to 4.73.[6][7][6][7]
Canine SCIStriking improvements in hindlimb placing in 18 of 39 dogs; increased awareness of painful stimuli in 10 of 39 dogs.[8][8]
t-butyl carbamate of 4-AP Canine SCIImproved supported stepping score from 16.85% to 29.18%; Improved OFS from 3.78 to 4.45. No significant difference compared to 4-AP.[6][7][6][7]
4-Aminopyridine-3-methanol Rat SCISignificantly improved motor function and alleviated neuropathic pain-like behavior.[9] Can be administered at a dose at least 5 times higher than 4-AP.[9] At least 50% more effective at closing potassium channels than 4-AP.[9][9]
EAE Mouse Model of MSSignificantly increases axonal conduction in ex vivo spinal cord.[10][10]
N-(4-pyridyl) methyl carbamate Guinea Pig SCIRestored conduction in injured spinal cord at or below 4-AP's optimal concentration.[11][11]
N-(4-pyridyl) ethyl carbamate Guinea Pig SCIRestored conduction in injured spinal cord at or below 4-AP's optimal concentration.[11][11]
N-(4-pyridyl) t-butyl carbamate Guinea Pig SCIExhibited a similar level of conduction restoration at 1% of the concentration required for 4-AP.[11][11]
Clinical Efficacy: Multiple Sclerosis

Clinical trials in patients with multiple sclerosis have provided valuable data on the efficacy of 4-aminopyridine and its analogs in improving walking ability and other neurological functions.

CompoundStudy DesignNumber of PatientsKey FindingsReference
4-Aminopyridine (4-AP) Randomized, double-blind, placebo-controlled, crossover7016.4% of patients on 4-AP had a significant decrease in the Kurtzke Expanded Disability Status Scale (EDSS) score of ≥1.0 point, versus none on placebo.[12] 29.5% reported significant subjective improvement on 4-AP versus 1.6% on placebo.[12][12]
Randomized, double-blind, placebo-controlled, crossover8Improvements in contrast sensitivity, neurologic examination, and quantitative strength assessment.[13]
Sustained-Release 4-AP (Fampridine/Dalfampridine) Phase III, randomized, double-blind, placebo-controlled30134.8% of patients on drug were responders (improved walking speed) versus 8.3% on placebo.[14][14]
Systematic ReviewMultiple studiesPhase III trials show an approximate 25% increase in walking speed in about 40% of patients.[15][16][17][15][16][17]
Retrospective20Walking speed increased by 33% and walking endurance by 31%.[18][18]
3,4-Diaminopyridine (3,4-DAP) Randomized, double-blind, placebo-controlled, crossover28 evaluable22 of 24 patients with improved neurologic deficit were on DAP, versus 2 on placebo.[19] Significant improvements in leg strength and function.[19][19]
Preliminary trial10Small reversible improvements in specific neurological deficits in all patients.[20]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology for Potassium Channel Inhibition

This technique is the gold standard for measuring the effect of compounds on ion channel activity.

1. Cell Preparation:

  • Mammalian cell lines (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293)) are stably transfected to express the target potassium channel (e.g., Kv1.1).

  • Cells are cultured on glass coverslips under standard conditions.

2. Solutions:

  • External (extracellular) solution: Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.

  • Internal (intracellular/pipette) solution: Typically contains (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2.

  • Test Compound Preparation: A stock solution of the 4-aminopyridine analog is prepared (e.g., in DMSO) and then diluted to the final desired concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution.

  • The pipette is brought into contact with a cell membrane to form a high-resistance seal (GΩ seal).

  • The membrane patch is then ruptured by applying suction to establish the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

  • Potassium currents are elicited by applying depolarizing voltage steps (e.g., to +40 mV).

  • Baseline currents are recorded in the absence of the test compound.

  • The test compound is then perfused into the recording chamber at various concentrations.

  • The steady-state block of the potassium current is measured at each concentration.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration.

  • An IC50 value is determined by fitting the concentration-response data to the Hill equation.

Assessment of Motor Function in a Canine Model of Spinal Cord Injury

This protocol is used to evaluate the in vivo efficacy of 4-AP analogs in a clinically relevant animal model.

1. Animal Model:

  • Dogs with chronic, severe thoracolumbar spinal cord injury resulting in non-ambulatory paraparesis are used.

2. Study Design:

  • A randomized, blinded, placebo-controlled crossover design is employed.

  • Each dog receives the test compound (e.g., 4-AP or a t-butyl carbamate derivative) and a placebo during different treatment periods, separated by a washout period.

3. Outcome Measures:

  • Open Field Gait Score (OFS): A standardized scale to assess walking ability in an open field.

  • Supported Stepping Score: Quantifies the ability of the dog to make coordinated stepping movements on a treadmill with body weight support.

  • Regularity Index: Measures the consistency and rhythm of stepping patterns.

4. Data Collection:

  • Gait and stepping are video-recorded before and after treatment administration.

  • The videos are scored by blinded observers.

5. Statistical Analysis:

  • Changes in outcome measures between the treatment and placebo groups are compared using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).

Mandatory Visualization

Signaling Pathway of 4-Aminopyridine Analogs

G cluster_0 Demyelinated Axon cluster_1 Therapeutic Intervention Kv_channel Exposed Voltage-Gated Potassium Channel (Kv) K_efflux Excessive K+ Efflux Kv_channel->K_efflux AP_prop Restored Action Potential Propagation Kv_channel->AP_prop Prolonged Depolarization AP Action Potential AP->Kv_channel Depolarization AP_fail Action Potential Failure K_efflux->AP_fail Repolarization Impedes Further Propagation Analog 4-Aminopyridine Analog Analog->Kv_channel Blockade NT_release Enhanced Neurotransmitter Release AP_prop->NT_release Improvement Functional Improvement (e.g., walking) NT_release->Improvement

Caption: Mechanism of action of 4-aminopyridine analogs in demyelinated axons.

Experimental Workflow for In Vitro Efficacy Testing

G start Start cell_prep Cell Preparation: Transfect cells with target Kv channel start->cell_prep patch_clamp Whole-Cell Patch Clamp: Establish GΩ seal and whole-cell configuration cell_prep->patch_clamp baseline Record Baseline K+ Currents patch_clamp->baseline drug_app Apply 4-AP Analog (Varying Concentrations) baseline->drug_app record_block Record Steady-State Current Block drug_app->record_block data_analysis Data Analysis: Calculate % inhibition and fit to Hill equation record_block->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of a 4-AP analog on a specific Kv channel.

References

Safety Operating Guide

Safe Disposal of 4-Acetamido-3-aminopyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-Acetamido-3-aminopyridine based on safety data for structurally related aminopyridine compounds. It is essential to consult your institution's specific safety protocols and the official Safety Data Sheet (SDS) for the exact compound if available.

The proper disposal of this compound is critical for ensuring laboratory safety and environmental protection. As a pyridine derivative, this compound should be treated as hazardous waste and handled with appropriate care. The following procedures are based on established protocols for similar aminopyridine compounds and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazardous nature of related aminopyridines, the following PPE is recommended:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles should be worn.[1]

  • Body Protection: A fully buttoned laboratory coat, long pants, and closed-toe shoes are required to prevent skin contact.[1]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][2]

Waste Collection and Storage

Proper containment and labeling of chemical waste are paramount to prevent accidental exposure and ensure compliant disposal.

  • Waste Container: All waste containing this compound, including contaminated solids (e.g., weighing paper, paper towels) and solutions, must be collected in a designated hazardous waste container.[1] This container should be chemically compatible, leak-proof, and have a secure closure.[1]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of its hazards (e.g., "Toxic," "Irritant").[1] The container should be kept closed when not in use.[1][3]

  • Storage: Store the hazardous waste container in a designated and well-ventilated satellite accumulation area, at or near the point of generation.[1] This storage area should be away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For small spills (less than 1 liter):

  • Containment: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1] Do not use combustible materials.

  • Cleanup: Use dry clean-up procedures to avoid generating dust.[1] Collect the absorbed material and any contaminated debris into a labeled hazardous waste container.[1]

  • Decontamination: Clean the spill area with a dilute solution of acetic acid, followed by water.[1]

  • Reporting: Report the spill to your laboratory supervisor and the Environmental Health and Safety (EHS) department.[1]

For large spills (greater than 1 liter):

  • Evacuation: Evacuate the area immediately.[1]

  • Emergency Response: Alert your institution's emergency response team and EHS department.[1][3]

Disposal Procedure

Under no circumstances should this compound or its waste be disposed of down the drain, as it is toxic to aquatic life.[1][5]

  • Waste Collection Request: Once the hazardous waste container is full or approaching its storage time limit (which can be as short as 90 days for large quantity generators), submit a chemical waste collection request to your institution's EHS department.[1]

  • Professional Disposal: The disposal of the hazardous waste must be handled by a licensed hazardous waste disposal facility.[1] Do not attempt to transport the waste off-site yourself.

Quantitative Data for Related Aminopyridines

The following table summarizes key physical and chemical properties of related aminopyridine compounds, which may provide an indication of the characteristics of this compound.

Property3-Aminopyridine3,4-Diaminopyridine4-Aminopyridine
Melting Point 60 - 63 °C216 - 221 °C155 - 158 °C
Boiling Point 248 °C-273 °C
Flash Point 124 °C240 °C143 °C
pH 10 (100 g/L aq. sol)-11.1 (10 g/L)

Data sourced from safety data sheets for the respective compounds.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation B Wear Appropriate PPE A->B E Spill Occurs A->E C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Satellite Accumulation Area C->D J Submit Waste Collection Request to EHS D->J Container Full or Time Limit Reached F Small Spill (< 1 Liter) E->F Yes G Large Spill (> 1 Liter) E->G No H Contain and Clean Up with Inert Material F->H I Evacuate and Alert Emergency Response G->I H->C K Professional Disposal by Licensed Facility J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Acetamido-3-aminopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Acetamido-3-aminopyridine

Hazard Identification and Immediate Precautions

This compound is anticipated to share hazards with 4-aminopyridine, which is classified as highly toxic and an irritant. Immediate precautions are necessary to prevent exposure. The primary hazards include:

  • Acute Toxicity: Potentially fatal if swallowed, toxic in contact with skin, and toxic if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation. May cause severe skin burns and eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

Due to these significant hazards, all handling of this compound must be conducted within a certified chemical fume hood. Direct contact with skin, eyes, and the respiratory tract must be strictly avoided.

Personal Protective Equipment (PPE)

The following table summarizes the essential and recommended personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). Double-gloving is highly recommended.To prevent skin contact, which can lead to toxicity and irritation.
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield should be worn when there is a risk of splashing.To protect eyes from dust particles and splashes, preventing serious irritation and damage.
Skin and Body Protection A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory.To prevent accidental skin exposure.
Respiratory Protection All work should be performed in a certified chemical fume hood. For high-dust conditions or spill cleanup, a NIOSH/MSHA approved respirator with appropriate cartridges may be necessary.To avoid inhalation of dust, which can cause respiratory tract irritation and systemic toxicity.
Operational Plan: Step-by-Step Handling Procedures

A meticulous and step-by-step approach is crucial when working with this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary PPE and inspect it for any damage.

  • Have an emergency plan in place and ensure unimpeded access to an eyewash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

2. Handling:

  • Don all required PPE as detailed in the table above.

  • Handle the compound exclusively within the chemical fume hood to minimize inhalation exposure.

  • Use the smallest practical quantities for the experiment to minimize risk.

  • Avoid the formation and inhalation of dust and aerosols.

  • Keep containers of this compound tightly closed when not in use.

  • Do not eat, drink, or smoke in the laboratory area.

3. Post-Handling:

  • Thoroughly decontaminate the work area after use.

  • Properly remove and dispose of contaminated PPE.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For small spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS office.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including contaminated PPE, disposable labware, and residual compound, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Do not mix this waste with other waste streams. Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound.

prep_hood Verify Fume Hood Operation prep_ppe Inspect and Don PPE prep_hood->prep_ppe prep_emergency Confirm Emergency Station Access prep_ppe->prep_emergency prep_materials Gather Materials prep_emergency->prep_materials handle_compound Weigh/Handle Compound in Hood prep_materials->handle_compound Proceed to Handling handle_minimize Use Minimal Quantity handle_compound->handle_minimize handle_contain Keep Containers Closed handle_minimize->handle_contain post_decon Decontaminate Work Area handle_contain->post_decon Experiment Complete post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect in Labeled Hazardous Waste Container post_wash->disp_collect Waste Generated disp_contact Contact EHS for Disposal disp_collect->disp_contact

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.